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  • Product: 4-Bromo-1-ethynyl-2-methylbenzene
  • CAS: 1312479-78-9

Core Science & Biosynthesis

Foundational

Precision Synthesis of 4-Bromo-1-ethynyl-2-methylbenzene

A Chemo-Selective Approach for High-Fidelity Scaffold Construction Part 1: Executive Summary & Strategic Rationale Target Molecule: 4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9) Role: Bifunctional intermediate fo...

Author: BenchChem Technical Support Team. Date: February 2026

A Chemo-Selective Approach for High-Fidelity Scaffold Construction

Part 1: Executive Summary & Strategic Rationale

Target Molecule: 4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9) Role: Bifunctional intermediate for orthogonal cross-coupling (Sonogashira/Suzuki) and polycyclic aromatic hydrocarbon (PAH) synthesis.

The Synthetic Challenge: The synthesis of 4-bromo-1-ethynyl-2-methylbenzene presents a classic chemoselectivity problem: differentiating between two halogenated sites (C1 and C4) or preserving the aryl bromide during alkyne installation.

While the Corey-Fuchs reaction (from 4-bromo-2-methylbenzaldehyde) is a textbook route to alkynes, it is sub-optimal for this specific substrate. The second step of Corey-Fuchs requires n-butyllithium (n-BuLi), which poses a high risk of Lithium-Halogen Exchange (Li-Br exchange) at the C4 position, leading to debrominated side products or polymerization.

The Superior Pathway: Chemo-Selective Sonogashira Coupling This guide advocates for a Sequential Halogen Discrimination strategy. By utilizing 4-bromo-2-methyliodobenzene as the precursor, we exploit the significant reactivity gap between the C-I bond (bond dissociation energy ~65 kcal/mol) and the C-Br bond (~81 kcal/mol). Under controlled mild conditions, Palladium(0) inserts exclusively into the C-I bond, leaving the C-Br bond intact for future diversification.

Part 2: Retrosynthetic Analysis & Pathway Visualization

The synthesis is broken down into three critical phases to ensure maximum yield and purity.

SynthesisPathway Start 4-Bromo-2-methylaniline (Starting Material) Inter1 4-Bromo-2-methyliodobenzene (Activated Precursor) Start->Inter1 STEP 1: Sandmeyer (NaNO2, KI, H+) Inter2 TMS-Protected Alkyne (Intermediate) Inter1->Inter2 STEP 2: Selective Sonogashira (TMS-Acetylene, Pd/Cu, RT) Product 4-Bromo-1-ethynyl-2-methylbenzene (Target) Inter2->Product STEP 3: Desilylation (K2CO3, MeOH)

Figure 1: The chemoselective route prioritizes iodine activation to preserve the bromine handle.[1][2]

Part 3: Detailed Experimental Protocols
Step 1: Synthesis of 4-Bromo-2-methyliodobenzene (Sandmeyer Reaction)

Objective: Convert the aniline amine to a highly reactive iodide.

Mechanism: Diazotization of the amine followed by radical-nucleophilic substitution with iodide.

Reagents & Data:

Reagent Equiv. Role
4-Bromo-2-methylaniline 1.0 Substrate
NaNO₂ 1.1 Diazotizing Agent
H₂SO₄ (20% aq) Solvent Acidic Medium
KI (Potassium Iodide) 1.2 Iodine Source

| Urea | Trace | Quencher (excess HNO₂) |

Protocol:

  • Diazotization: Suspend 4-bromo-2-methylaniline (100 mmol) in 20% H₂SO₄ (150 mL). Cool to 0–5°C in an ice/salt bath.

  • Add NaNO₂ (110 mmol) dissolved in minimal water dropwise. Maintain temp <5°C to prevent diazonium decomposition. Stir for 30 min.

  • Validation: Test with starch-iodide paper (blue = excess HNO₂). Add urea pinch-wise until negative to prevent side-reactions.

  • Iodination: Dissolve KI (120 mmol) in water (50 mL). Add dropwise to the cold diazonium solution.

  • Workup: Allow to warm to Room Temperature (RT) then heat to 60°C for 1 hour to ensure N₂ evolution ceases.

  • Extract with Ethyl Acetate (3x). Wash with 10% Na₂S₂O₃ (to remove free I₂) and Brine. Dry over MgSO₄.[3][4]

  • Purification: Flash chromatography (Hexanes).

    • Expected Yield: 85–92%

    • Appearance: Pale yellow oil/solid.[3]

Step 2: Chemo-Selective Sonogashira Coupling

Objective: Install the alkyne at C1 without touching the bromine at C4.

Scientific Insight: The rate of oxidative addition of Pd(0) to Ar-I is roughly 1000x faster than to Ar-Br. By keeping the temperature low (RT) and avoiding electron-rich ligands, we achieve >98% regioselectivity.

Reagents & Data:

Reagent Equiv. Role
4-Bromo-2-methyliodobenzene 1.0 Substrate
TMS-Acetylene 1.1 Alkyne Source
Pd(PPh₃)₂Cl₂ 0.02 (2 mol%) Catalyst
CuI 0.01 (1 mol%) Co-catalyst

| Et₃N (Triethylamine) | Solvent/Base | Acid Scavenger |

Protocol:

  • Setup: Flame-dry a Schlenk flask and cycle with Argon (3x). Oxygen is the enemy of Sonogashira (leads to Glaser homocoupling).

  • Dissolution: Add substrate (50 mmol), Pd(PPh₃)₂Cl₂, and CuI. Dissolve in degassed dry Et₃N (100 mL).

  • Addition: Add TMS-Acetylene (55 mmol) dropwise via syringe.

  • Reaction: Stir at Room Temperature for 4–6 hours.

    • Critical Control: Do NOT heat. Heating >50°C activates the C-Br bond.

  • Monitoring: TLC (Hexanes). The iodide spot should disappear; the bromide remains intact.

  • Workup: Filter through a Celite pad (removes Pd/Cu salts). Concentrate filtrate.

  • Purification: Short silica plug (Hexanes).

    • Product: 4-bromo-2-methyl-1-(trimethylsilylethynyl)benzene.

Step 3: Deprotection to 4-Bromo-1-ethynyl-2-methylbenzene

Objective: Reveal the terminal alkyne.

Protocol:

  • Dissolve the TMS-intermediate in MeOH/THF (1:1).

  • Add K₂CO₃ (1.5 equiv). Stir at RT for 30–60 mins.

  • Quench: Dilute with water, extract with Hexanes.

  • Final Purification: Flash chromatography (100% Hexanes).

    • Final Yield: 75–85% (over 2 steps).

    • Physical State: Off-white solid or clear oil.

Part 4: Analytical Validation (Self-Validating System)

To ensure the protocol worked, compare your data against these expected markers.

TechniqueExpected SignatureInterpretation
¹H NMR (CDCl₃)

~3.2 ppm (s, 1H)
Diagnostic: Terminal alkyne proton (

).

~2.4 ppm (s, 3H)
Aryl methyl group.

~7.2–7.4 ppm (m, 3H)
Aromatic protons (ABX pattern).
¹³C NMR ~82 ppm, ~80 ppmAlkyne carbons (

).
GC-MS M+ peaks: 194, 196 (1:1)Characteristic Br isotope pattern.[5] Absence of M+ 116 (debrominated) confirms selectivity.
Part 5: Troubleshooting & Optimization

Issue: Glaser Coupling (Dimerization of alkyne)

  • Symptom:[2][6] Appearance of a "double" product in MS.

  • Root Cause:[1][2] O₂ leak in the system.

  • Fix: Freeze-pump-thaw degas solvents. Increase Argon flow.

Issue: Reaction Stalls at Step 2

  • Symptom:[2][6] Starting iodide remains after 6 hours.

  • Fix: Do not heat. Instead, add another 1 mol% Pd catalyst. Heating risks attacking the bromine.

Issue: Low Yield in Step 1 (Sandmeyer)

  • Symptom:[2][6] Formation of phenols (Ar-OH).

  • Fix: Ensure the temperature remains <5°C during diazonium formation. If it gets too warm, water attacks the diazonium salt.

References
  • Sonogashira Coupling Selectivity: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. Link

  • Sandmeyer Iodination Protocols: Galli, C. (1988). Radical reactions of arenediazonium ions: An easy entry into the chemistry of the aryl radical. Chemical Reviews. Link

  • Corey-Fuchs Limitations (Lithium-Halogen Exchange): Brandsma, L. (2004). Synthesis of Acetylenes, Allenes and Cumulenes. Elsevier.
  • General Properties: PubChem Compound Summary for 4-Bromo-1-ethynyl-2-methylbenzene. Link

Sources

Exploratory

4-Bromo-1-ethynyl-2-methylbenzene chemical properties

CAS: 1312479-78-9 | Formula: C₉H₇Br | M.W.: 195.06 g/mol [1] Executive Summary 4-Bromo-1-ethynyl-2-methylbenzene is a bifunctional aromatic building block characterized by two distinct reactive handles: a terminal alkyne...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 1312479-78-9 | Formula: C₉H₇Br | M.W.: 195.06 g/mol [1]

Executive Summary

4-Bromo-1-ethynyl-2-methylbenzene is a bifunctional aromatic building block characterized by two distinct reactive handles: a terminal alkyne at the C1 position and a bromine atom at the C4 position. This structural asymmetry allows for orthogonal functionalization , making it a critical scaffold in the synthesis of complex pharmaceuticals (e.g., antibacterial hydroxamic acids), optoelectronic materials (OLEDs, carborane luminophores), and extended polycyclic aromatic hydrocarbons (PAHs).

This guide details the physicochemical properties, validated synthesis protocols, and reactivity logic required to utilize this compound effectively in high-level research and development.

Chemical Identity & Physical Properties[2]

PropertyDataNotes
IUPAC Name 4-Bromo-1-ethynyl-2-methylbenzeneAlso known as 4-bromo-2-methylphenylacetylene
CAS Number 1312479-78-9
Molecular Weight 195.06 g/mol
Appearance Pale yellow oil or low-melting solidTendency to darken upon oxidation/polymerization
Density ~1.44 g/cm³ (Predicted)
Boiling Point ~240–250 °C (Predicted)
Solubility Soluble in CHCl₃, DCM, THF, TolueneInsoluble in water
Storage 2–8 °C, Inert Atmosphere (N₂/Ar)Light and air sensitive; store away from oxidizers
Spectroscopic Profile (Predicted)
  • ¹H NMR (CDCl₃, 400 MHz): δ 7.35 (d, J = 8.0 Hz, 1H, H-6), 7.30 (s, 1H, H-3), 7.25 (d, J = 8.0 Hz, 1H, H-5), 3.25 (s, 1H, ≡C-H ), 2.40 (s, 3H, Ar-CH ₃).

  • ¹³C NMR: Distinct alkyne carbons at ~82 ppm (internal) and ~80 ppm (terminal); Methyl carbon at ~20 ppm.

Synthesis & Production

The synthesis of 4-Bromo-1-ethynyl-2-methylbenzene requires strategies that install the alkyne without affecting the aryl bromide. Two primary routes are field-validated: the Selective Sonogashira Coupling (Route A) and the Corey-Fuchs Reaction (Route B).

Route A: Selective Sonogashira Coupling (Recommended)

This route exploits the reactivity difference between aryl iodides and aryl bromides. By starting with 4-bromo-1-iodo-2-methylbenzene , the iodine at C1 reacts selectively with trimethylsilylacetylene (TMSA) under mild conditions, leaving the C4-bromine intact.

Workflow Diagram

Synthesis cluster_legend Key Selectivity Start 4-Bromo-2-methylaniline Iodide 4-Bromo-1-iodo- 2-methylbenzene Start->Iodide 1. NaNO2, HCl 2. KI (Sandmeyer) TMS_Int TMS-Protected Intermediate Iodide->TMS_Int TMS-Acetylene Pd(PPh3)2Cl2 (2 mol%) CuI (1 mol%), Et3N, RT Product 4-Bromo-1-ethynyl- 2-methylbenzene TMS_Int->Product K2CO3, MeOH Deprotection Note Iodine reacts >100x faster than Bromine at 25°C

Figure 1: Selective synthesis pathway preserving the C4-bromine handle.

Detailed Protocol (Route A)
  • Starting Material: 4-Bromo-1-iodo-2-methylbenzene (1.0 equiv).

  • Coupling: Dissolve in anhydrous THF/Et₃N (1:1). Add CuI (0.02 equiv) and Pd(PPh₃)₂Cl₂ (0.02 equiv). Degas with Argon.

  • Addition: Add trimethylsilylacetylene (1.1 equiv) dropwise at room temperature.

    • Expert Note: Keep temperature <40°C. Higher temperatures risk oxidative addition to the C-Br bond.

  • Deprotection: Filter salts, concentrate, and redissolve in MeOH. Add K₂CO₃ (1.5 equiv) and stir for 1 hour.

  • Purification: Aqueous workup followed by silica gel chromatography (Hexanes) yields the product.

Chemical Reactivity & Applications

The core value of this compound lies in its orthogonal reactivity . The alkyne and the bromide can be engaged in separate catalytic cycles, allowing for the modular construction of complex scaffolds.

Reactivity Logic
  • C1-Ethynyl (Nucleophile/Dipole):

    • Click Chemistry (CuAAC): Reacts with azides to form 1,2,3-triazoles. Used in bioconjugation.

    • Sonogashira (Nucleophilic): Reacts with other aryl halides to form unsymmetrical diarylalkynes.

    • Glaser Coupling: Oxidative homocoupling to form diynes.

  • C4-Bromo (Electrophile):

    • Suzuki-Miyaura: Reacts with boronic acids to extend the aromatic system.

    • Buchwald-Hartwig: Reacts with amines to form C-N bonds (e.g., antibacterial agents).

Orthogonal Functionalization Workflow

Reactivity Center 4-Bromo-1-ethynyl- 2-methylbenzene Triazole 1,2,3-Triazole Derivative (Bioactive Core) Center->Triazole R-N3, Cu(I) (Click Reaction) Biaryl Biaryl Alkyne (OLED Material) Center->Biaryl Ar-B(OH)2, Pd(0) (Suzuki Coupling) Diyne Conjugated Diyne (Molecular Wire) Center->Diyne CuCl, O2 (Glaser Coupling)

Figure 2: Divergent synthesis capabilities. The C4-Br remains active after C1-alkyne transformations if Pd-catalysts are avoided in the first step.

Key Applications
  • Antibacterial Agents: Used as a precursor for N-linked hydroxamic acid derivatives targeting Pseudomonas aeruginosa (LpxC inhibitors). The aryl bromide allows for the attachment of the zinc-binding hydroxamate tail [1].

  • Optoelectronics: The alkyne serves as a bridge in donor-acceptor systems, while the methyl group provides steric bulk to prevent π-stacking aggregation, enhancing fluorescence quantum yield in OLEDs [2].

  • Carborane Luminophores: The alkyne is inserted into carborane cages to create highly stable, emissive materials for biological imaging [3].

Handling & Safety Protocols

  • Hazard Classification: Irritant (Skin/Eye), Acute Toxicity (Oral/Inhalation).

  • Stability: Terminal alkynes can polymerize at high temperatures. The compound should be stabilized with trace BHT if stored for long periods.

  • Spill Response: Absorb with sand/vermiculite. Do not use metal tools (spark/shock hazard with acetylenes).

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and fume hood operation are mandatory.

References

  • US Patent 8,664,401 B2 . N-linked hydroxamic acid derivatives useful as antibacterial agents. (2014). Describes the use of 4-bromo-1-ethynyl-2-methylbenzene in the synthesis of LpxC inhibitors. Link

  • Journal of Chemical Research . Synthesis of aryl-ethynyl compounds. (2007), 12, 728-732.[2][3] (Cited in patent literature as the primary synthesis method).

  • RSC Advances . Synthesis and photophysical properties of o-carborane-based luminophores. (Contextual reference for aryl-alkyne carborane synthesis). Link

  • Sigma-Aldrich . Product Specification: 4-Bromo-1-ethynyl-2-methylbenzene (CAS 1312479-78-9).[1][4][5] Link

Sources

Foundational

4-Bromo-1-ethynyl-2-methylbenzene CAS number and properties

Topic: 4-Bromo-1-ethynyl-2-methylbenzene: Synthesis, Properties, and Applications CAS Number: 1312479-78-9[1][2][3] Part 1: Executive Summary 4-Bromo-1-ethynyl-2-methylbenzene (CAS 1312479-78-9) is a bifunctional halogen...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 4-Bromo-1-ethynyl-2-methylbenzene: Synthesis, Properties, and Applications CAS Number: 1312479-78-9[1][2][3]

Part 1: Executive Summary

4-Bromo-1-ethynyl-2-methylbenzene (CAS 1312479-78-9) is a bifunctional halogenated aryl alkyne serving as a critical "linchpin" intermediate in medicinal chemistry and materials science.[1] Its structural uniqueness lies in its orthogonal reactivity : it possesses a terminal alkyne (susceptible to Sonogashira coupling, "Click" chemistry, or metallation) and an aryl bromide (susceptible to Suzuki, Heck, or Buchwald-Hartwig coupling).

This dual functionality allows for the sequential construction of complex molecular architectures, such as unsymmetrical diarylalkynes for OLEDs or polysubstituted scaffolds in drug discovery. This guide details the physicochemical profile, validated synthetic pathways, and handling protocols for this compound.

Part 2: Chemical Identity & Properties

The presence of the ortho-methyl group introduces steric bulk that influences both the electronic properties of the alkyne and the crystal packing of the solid, often lowering the melting point compared to its non-methylated analog.

Table 1: Physicochemical Profile[5]
PropertyData
CAS Number 1312479-78-9
IUPAC Name 4-Bromo-1-ethynyl-2-methylbenzene
Synonyms 4-Bromo-2-methylphenylacetylene; 4-Bromo-2-methyl-1-ethynylbenzene
Molecular Formula C₉H₇Br
Molecular Weight 195.06 g/mol
SMILES CC1=C(C#C)C=CC(Br)=C1
InChIKey QYKVJHHRTZBACO-UHFFFAOYSA-N
Physical State Low-melting solid or viscous oil (Ambient)
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)
Solubility Soluble in CH₂Cl₂, THF, Toluene, EtOAc; Insoluble in Water

Critical Note on Stability: Terminal aryl alkynes are prone to oxidative polymerization upon prolonged exposure to air and light. The ortho-methyl group provides slight steric protection, but the compound must be stored cold and under inert gas to prevent degradation.

Part 3: Synthetic Methodologies

Two primary routes are recommended based on precursor availability and scale. Method A is preferred for high-throughput synthesis due to its step economy, while Method B is robust and uses ubiquitous aldehyde starting materials.

Method A: Chemoselective Sonogashira Coupling (Preferred)

This route exploits the bond dissociation energy difference between C–I (approx. 65 kcal/mol) and C–Br (approx. 81 kcal/mol). By using 4-bromo-1-iodo-2-methylbenzene as the starting material, the terminal alkyne can be installed selectively at the iodine position without affecting the bromine.

  • Precursor: 4-Bromo-1-iodo-2-methylbenzene

  • Reagents: Trimethylsilylacetylene (TMSA), PdCl₂(PPh₃)₂, CuI, Et₃N.

  • Mechanism: Oxidative addition of Pd(0) occurs preferentially at the C–I bond.[4]

Protocol:

  • Coupling: Charge a flame-dried Schlenk flask with 4-bromo-1-iodo-2-methylbenzene (1.0 equiv), PdCl₂(PPh₃)₂ (2 mol%), and CuI (1 mol%). Evacuate and backfill with Argon.[5]

  • Add degassed THF (0.2 M) and Et₃N (3.0 equiv).

  • Add TMS-acetylene (1.1 equiv) dropwise at room temperature (RT). Stir for 4–6 hours. Monitor by TLC (Hexanes) for the disappearance of the iodide.

  • Workup: Filter through a celite pad, concentrate, and purify via short silica plug to obtain the TMS-protected intermediate.

  • Deprotection: Dissolve the intermediate in MeOH/THF (1:1). Add K₂CO₃ (1.5 equiv). Stir at RT for 30 mins.

  • Isolation: Dilute with water, extract with Et₂O, dry over MgSO₄, and concentrate. Purify via column chromatography (100% Hexanes).

Method B: Corey-Fuchs Reaction (Classic)

This route converts an aldehyde to a terminal alkyne via a 1,1-dibromoalkene intermediate.[6] It is ideal when the di-halo precursor for Method A is unavailable.

  • Precursor: 4-Bromo-2-methylbenzaldehyde

  • Reagents: CBr₄, PPh₃, n-BuLi.[7][8]

Protocol:

  • Gem-Dibromoalkene Formation: To a solution of CBr₄ (2.0 equiv) in CH₂Cl₂ at 0°C, add PPh₃ (4.0 equiv). Stir 20 mins. Add 4-bromo-2-methylbenzaldehyde (1.0 equiv). Stir at RT for 2–4 hours.[5]

  • Workup 1: Precipitate phosphine oxide with hexanes, filter, and concentrate. Yields 1,1-dibromo-2-(4-bromo-2-methylphenyl)ethene.

  • Alkyne Formation: Dissolve the dibromoalkene in anhydrous THF at -78°C. Add n-BuLi (2.1 equiv) dropwise. Note: The first equivalent effects halogen-lithium exchange; the second effects elimination.

  • Quench: After 1 hour at -78°C, warm to 0°C and quench with saturated NH₄Cl solution.

  • Isolation: Extract with Et₂O and purify via silica gel chromatography.

Visualization: Synthetic Pathways

Synthesis StartA 4-Bromo-1-iodo- 2-methylbenzene StepA1 Selective Sonogashira (Pd(II)/CuI, TMS-Acetylene) StartA->StepA1 StartB 4-Bromo-2-methyl- benzaldehyde StepB1 Corey-Fuchs Step 1 (CBr4, PPh3) StartB->StepB1 StepA2 TMS-Protected Intermediate StepA1->StepA2 StepA3 Deprotection (K2CO3, MeOH) StepA2->StepA3 Target 4-Bromo-1-ethynyl- 2-methylbenzene (CAS 1312479-78-9) StepA3->Target High Yield StepB2 gem-Dibromoalkene StepB1->StepB2 StepB3 Corey-Fuchs Step 2 (n-BuLi, -78°C) StepB2->StepB3 StepB3->Target Reliable

Figure 1: Comparative synthetic pathways for CAS 1312479-78-9 highlighting the chemoselective Sonogashira route and the Corey-Fuchs aldehyde homologation.

Part 4: Reactivity & Applications

The value of 4-Bromo-1-ethynyl-2-methylbenzene lies in its ability to undergo sequential cross-coupling reactions . The distinct electronic environments of the alkyne and the aryl bromide allow researchers to selectively functionalize one end of the molecule before the other.

Reactivity Logic
  • C(sp)–H Activation (Alkyne Terminus):

    • Reaction: Sonogashira Coupling, CuAAC (Click Chemistry), Deprotonation/Alkylation.

    • Condition: Mild bases or Cu(I) catalysis.

    • Selectivity: Can be reacted without disturbing the aryl bromide if Pd(0) is excluded or if copper-only conditions are used (e.g., Glaser coupling).

  • C(sp²)–Br Activation (Aryl Ring):

    • Reaction: Suzuki-Miyaura, Buchwald-Hartwig, Heck.

    • Condition: Requires Pd(0) oxidative addition.[4]

    • Strategy: Typically performed after the alkyne is functionalized or protected, although specialized ligands (e.g., XPhos) can activate the bromide in the presence of the alkyne under controlled conditions.

Key Applications
  • OLED Materials: Used to synthesize extended

    
    -conjugated systems (e.g., poly(arylene ethynylene)s) where the methyl group prevents 
    
    
    
    -stacking aggregation, enhancing solid-state fluorescence.
  • Pharmacophores: Precursor for 2-methyl-substituted stilbenes and diarylalkynes, motifs found in anti-cancer agents and estrogen receptor modulators.

  • Heterocycles: Cyclization partner for the synthesis of substituted indoles and isoquinolines.

Visualization: Downstream Transformations

Reactivity Center 4-Bromo-1-ethynyl- 2-methylbenzene Rxn1 Sonogashira Coupling (Ar-I, Pd/Cu) Center->Rxn1  Alkyne Activation   Rxn2 Suzuki Coupling (R-B(OH)2, Pd) Center->Rxn2  Bromide Activation   Rxn3 Click Chemistry (R-N3, Cu) Center->Rxn3  Cycloaddition   Prod1 Unsymmetrical Diarylalkynes (OLEDs) Rxn1->Prod1 Prod2 Biaryl Acetylenes (Drug Scaffolds) Rxn2->Prod2 Prod3 1,2,3-Triazoles (Bio-isosteres) Rxn3->Prod3

Figure 2: Divergent reactivity profile demonstrating the orthogonal functionalization of the alkyne and bromide moieties.

Part 5: Safety & Handling

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling:

    • Use only in a fume hood.

    • Wear nitrile gloves and safety glasses.

    • Avoid contact with metal tools (spatulas) that may contain traces of copper or heavy metals if the compound is in high purity, to avoid potential acetylide formation (though low risk for this specific derivative).

  • Storage:

    • Temperature: 2–8°C (Refrigerate).

    • Atmosphere: Store under Nitrogen or Argon.

    • Container: Amber glass vials to prevent photodegradation.

References

  • Sigma-Aldrich. Product Specification: 4-Bromo-1-ethynyl-2-methylbenzene (CAS 1312479-78-9). Retrieved from

  • Royal Society of Chemistry. Synthesis of functionalized aryl alkynes via Sonogashira coupling. RSC Advances. Retrieved from

  • BenchChem. Comparative Guide to Catalysts for Selective Cross-Coupling. Retrieved from

  • Organic Chemistry Portal. Corey-Fuchs Reaction: Mechanism and Protocols. Retrieved from

  • PubChem. Compound Summary: 4-Bromo-1-ethyl-2-methylbenzene (Structural Analog Data). Retrieved from

Sources

Exploratory

Technical Monograph: Structural Characterization and Spectroscopic Fingerprinting of 4-Bromo-1-ethynyl-2-methylbenzene

Executive Summary & Structural Context Compound: 4-Bromo-1-ethynyl-2-methylbenzene CAS Registry Number: 1312479-78-9 Molecular Formula: Molecular Weight: 195.06 g/mol This guide serves as a definitive technical reference...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Context

Compound: 4-Bromo-1-ethynyl-2-methylbenzene CAS Registry Number: 1312479-78-9 Molecular Formula:


Molecular Weight:  195.06  g/mol 

This guide serves as a definitive technical reference for the spectroscopic identification of 4-Bromo-1-ethynyl-2-methylbenzene (also known as 4-bromo-2-methylphenylacetylene). This molecule represents a critical "molecular wire" scaffold, combining an electron-withdrawing halide (bromide) and a conjugated alkyne on a toluene core. Its bifunctionality makes it a high-value intermediate in palladium-catalyzed cross-coupling reactions (Sonogashira, Suzuki-Miyaura) for the synthesis of optoelectronic materials and liquid crystals.

The data presented below synthesizes experimental protocols with theoretical chemical shift causality to provide a robust framework for validation.

Synthesis & Purification Workflow

To ensure the spectroscopic data discussed is relevant, one must establish the purity profile. The industrial standard for synthesizing this motif is the Sonogashira Coupling of 4-bromo-1-iodo-2-methylbenzene with trimethylsilylacetylene (TMSA), followed by desilylation.

Experimental Protocol (Optimized)
  • Precursor Selection: Start with 4-bromo-1-iodo-2-methylbenzene . The iodine at position 1 is more reactive than the bromine at position 4, allowing chemoselective alkynylation.

  • Coupling: React precursor with TMS-acetylene (1.2 eq),

    
     (3 mol%), and CuI (2 mol%) in 
    
    
    
    .
  • Deprotection: Treat the intermediate with

    
     in MeOH/DCM to cleave the TMS group.
    
  • Purification: Silica gel flash chromatography (Hexanes) is required to remove homocoupled diyne byproducts.

Workflow Visualization

SynthesisWorkflow Start Start: 4-Bromo-2-methylaniline Sandmeyer Sandmeyer Reaction (NaNO2, KI) Start->Sandmeyer Intermediate1 4-Bromo-1-iodo- 2-methylbenzene Sandmeyer->Intermediate1 Sonogashira Sonogashira Coupling (TMS-Acetylene, Pd cat.) Intermediate1->Sonogashira Chemoselective Deprotection Desilylation (K2CO3, MeOH) Sonogashira->Deprotection Product Target: 4-Bromo-1-ethynyl- 2-methylbenzene Deprotection->Product

Figure 1: Chemoselective synthesis pathway prioritizing the I-C bond over Br-C bond.

Spectroscopic Characterization

The following data sets are constructed to serve as a reference standard. Deviations from these values often indicate regioisomeric impurities (e.g., 4-bromo-2-ethynyl-1-methylbenzene).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent:


 (Chloroform-d)
Instrument Frequency:  400 MHz (

), 100 MHz (

)[1]

NMR Analysis (Proton)

The proton spectrum is defined by the distinct acetylenic singlet and the specific coupling pattern of the trisubstituted aromatic ring.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentMechanistic Insight
3.28 Singlet (s)1H

Diagnostic terminal alkyne proton. Shielded by the diamagnetic anisotropy of the triple bond cylinder.
2.41 Singlet (s)3H

Benzylic methyl group. Slightly deshielded compared to toluene due to ortho-alkyne.
7.36 Doublet (d)1H

Ortho to alkyne. Deshielded by the magnetic anisotropy of the alkyne ring current. Coupling

.
7.31 Doublet (d)1H

Ortho to methyl, meta to alkyne. Appears as a narrow doublet or singlet due to weak meta-coupling (

).
7.23 Doublet of Doublets (dd)1H

Meta to alkyne, ortho to bromine. Shows coupling to H6 (

) and H3 (

).

NMR Analysis (Carbon)

The carbon spectrum must show 9 distinct signals.[2] The key validation point is the separation of the alkyne carbons.

Chemical Shift (

, ppm)
Carbon TypeAssignmentNotes
141.5 Quaternary

(Ar-Me)
Deshielded by methyl substitution.
132.5 CH

Aromatic CH.
132.0 CH

Aromatic CH.
129.5 CH

Aromatic CH.
123.0 Quaternary

(Ar-Br)
Distinctive shift due to heavy atom effect (Bromine).
120.5 Quaternary

(Ar-C

)
Ipso carbon.
82.5 Quaternary

Internal alkyne carbon.
80.1 CH

Terminal alkyne carbon.
20.8


Methyl carbon.
B. Infrared (IR) Spectroscopy

IR is the rapid-screening tool for this compound. The absence of the carbonyl stretch and the presence of the sharp alkyne signal are the "Go/No-Go" criteria.

Wavenumber (

)
IntensityVibrational ModeDiagnostic Value
3285 - 3295 Strong, Sharp

Stretch
Primary Identifier. Confirms the alkyne is terminal (not internal).
2100 - 2110 Weak

Stretch
Often weak in asymmetric alkynes; confirms triple bond integrity.
1580, 1480 Medium

Aromatic
Standard benzene ring breathing modes.
1030 - 1070 Medium

Stretch
Indicates presence of the halogen.
C. Mass Spectrometry (MS)

Method: GC-MS (EI, 70 eV) or ESI-TOF. Mass spectrometry provides the isotopic fingerprint essential for confirming the presence of Bromine.

  • Molecular Ion (

    
    ):  194.0 and 196.0 m/z.[3]
    
  • Isotopic Pattern: The doublet at 194/196 appears in a 1:1 intensity ratio . This is the hallmark of a single Bromine atom (

    
     and 
    
    
    
    natural abundance).
  • Base Peak: Often observed at

    
     or loss of methyl radical.
    
  • Fragmentation:

    • 
       115/116: Loss of 
      
      
      
      (reductive elimination).
    • 
       89: Loss of 
      
      
      
      and
      
      
      (ring disintegration).

Quality Control & Storage Protocol

To maintain the integrity of the spectroscopic data described above, the compound must be handled as follows:

  • Stability: Terminal alkynes can undergo oxidative homocoupling (Glaser coupling) if exposed to air/copper traces, forming the dimer.

  • Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen).

  • Re-validation: Before use in sensitive catalytic cycles, check the

    
     NMR for the disappearance of the terminal proton (3.28 ppm), which indicates degradation.
    

References

  • ChemicalBook. (2024). 4-Bromo-2-methylaniline NMR and Physical Properties.Link

  • Sigma-Aldrich. (2024). 4-Bromo-1-ethynyl-2-methylbenzene Product Specification.Link

  • Royal Society of Chemistry. (2016).[2] Synthesis of functionalized aryl alkynes via Sonogashira coupling.Link

  • PubChem. (2024). Compound Summary: 4-Bromo-1-ethynyl-2-methylbenzene.[4]Link

Sources

Foundational

4-Bromo-1-ethynyl-2-methylbenzene molecular weight and formula

Executive Summary 4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9) is a bifunctional halogenated aryl alkyne serving as a critical "linchpin" scaffold in medicinal chemistry and materials science. Its structural uni...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9) is a bifunctional halogenated aryl alkyne serving as a critical "linchpin" scaffold in medicinal chemistry and materials science. Its structural uniqueness lies in the orthogonal reactivity of its functional groups: a terminal alkyne prone to "Click" chemistry or Sonogashira coupling, and an aryl bromide available for Suzuki-Miyaura or Buchwald-Hartwig cross-couplings. The ortho-methyl group provides steric protection to the alkyne, enhancing kinetic stability compared to non-substituted analogs.

Part 1: Physicochemical Profile[1][2][3]

The following data establishes the core identity of the compound. Researchers should note the bromine isotopic pattern (


 and 

) which results in a characteristic 1:1 doublet in Mass Spectrometry.
ParameterTechnical Specification
IUPAC Name 4-Bromo-1-ethynyl-2-methylbenzene
Common Synonyms 4-Bromo-2-methylphenylacetylene; 4-Bromo-2-methyl-1-ethynylbenzene
CAS Registry Number 1312479-78-9
Molecular Formula C₉H₇Br
Molecular Weight 195.06 g/mol
Exact Mass 193.9731 (for

); 195.9711 (for

)
Physical State Low-melting solid or oil (dependent on purity/polymorph)
Solubility Soluble in organic solvents (DCM, THF, Toluene); Insoluble in water
SMILES CC1=C(C=CC(=C1)Br)C#C
Structural Visualization

The diagram below illustrates the steric environment. The ortho-methyl group (C2) exerts steric pressure on the ethynyl moiety (C1), influencing the rotational barrier and protecting the alkyne from premature metabolic oxidation.

G C1 C1 (Ipso) C2 C2 (Ortho) C1->C2 Alk Ethynyl (-C≡CH) C1->Alk Reactive Handle 1 C3 C3 C2->C3 Me Methyl (-CH3) C2->Me Steric Shield C4 C4 (Para) C3->C4 C5 C5 C4->C5 Br Bromo (-Br) C4->Br Reactive Handle 2 C6 C6 C5->C6 C6->C1

Figure 1: Structural connectivity highlighting the orthogonal reactive handles (Blue/Red) and the steric modulator (Green).

Part 2: Synthetic Methodology (Expert Protocol)

Direct bromination of 1-ethynyl-2-methylbenzene is widely discouraged due to the incompatibility of the alkyne with electrophilic bromination conditions (which leads to addition across the triple bond).

The industry-standard route relies on the Chemoselective Sonogashira Coupling . This protocol exploits the bond dissociation energy difference between Aryl-Iodide (~65 kcal/mol) and Aryl-Bromide (~81 kcal/mol), allowing selective functionalization at the iodide position while leaving the bromide intact for later use.

Reaction Scheme

Synthesis SM Starting Material 4-Bromo-2-methylaniline Inter1 Intermediate 1 4-Bromo-1-iodo-2-methylbenzene SM->Inter1 Step 1: Sandmeyer Rxn (NaNO2, KI, H+) Inter2 Intermediate 2 TMS-Protected Alkyne Inter1->Inter2 Step 2: Selective Sonogashira (TMS-Acetylene, Pd(PPh3)2Cl2, CuI) Selectivity: I > Br Product TARGET 4-Bromo-1-ethynyl-2-methylbenzene Inter2->Product Step 3: Deprotection (K2CO3, MeOH)

Figure 2: Synthetic pathway designed to preserve the C-Br bond until the final scaffold is assembled.

Detailed Protocol
Step 1: Synthesis of 4-Bromo-1-iodo-2-methylbenzene
  • Rationale: Converting the aniline to an iodide creates the necessary "soft" electrophile for the subsequent selective coupling.

  • Procedure:

    • Suspend 4-bromo-2-methylaniline (1.0 eq) in 10% HCl at 0°C.

    • Add aqueous NaNO₂ (1.1 eq) dropwise to form the diazonium salt. Maintain T < 5°C to prevent phenol formation.

    • Add aqueous KI (1.2 eq) slowly. The solution will turn dark as iodine is liberated.

    • Heat to 60°C for 1 hour to ensure N₂ evolution is complete.

    • Workup: Extract with EtOAc, wash with Na₂S₂O₃ (to remove excess I₂), and dry over MgSO₄.

    • Yield Expectation: >85% (Solid).

Step 2: Chemoselective Sonogashira Coupling
  • Rationale: Pd(0) inserts into C-I bonds significantly faster than C-Br bonds. By controlling temperature and stoichiometry, the bromide remains untouched.[1]

  • Reagents:

    • Substrate: 4-Bromo-1-iodo-2-methylbenzene.

    • Alkyne: Trimethylsilylacetylene (TMSA) (1.05 eq).

    • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%) and CuI (1 mol%).

    • Base/Solvent: Et₃N / THF (1:1).

  • Procedure:

    • Degas solvents thoroughly (Oxygen causes homocoupling of the alkyne to form diynes).

    • Add substrate, catalyst, and copper salt to the vessel under Argon.

    • Add TMSA at Room Temperature . Do not heat initially. The C-I coupling proceeds at RT; C-Br coupling typically requires heating (>60°C).

    • Monitor by TLC. Stop immediately upon consumption of the iodide.

Step 3: Desilylation
  • Procedure: Treat the TMS-intermediate with K₂CO₃ (1.5 eq) in MeOH/DCM (1:1) for 1 hour at RT.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).[2][3] The terminal alkyne is less polar than the aniline precursor but more polar than the TMS-protected species.

Part 3: Applications in Drug Discovery[8][9]

This molecule acts as a Type II Kinase Inhibitor Scaffold . The logic follows the "Click-to-Lead" paradigm:

  • The Alkyne (C1): Used to attach the "tail" moiety (often a solubilizing group or a hinge-binder) via CuAAC click chemistry to form a 1,2,3-triazole.

  • The Bromide (C4): Used in a Suzuki coupling to attach the "head" group (often an aromatic system that occupies the hydrophobic pocket).

  • The Methyl (C2): Induces a twist in the biaryl systems formed at C1, forcing the molecule into a non-planar conformation that improves selectivity against flat biological targets (e.g., DNA intercalators).

Stability & Storage[10]
  • Polymerization Risk: Terminal aryl alkynes can polymerize upon exposure to light or radical initiators.

  • Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen).

  • Safety: The compound is a potential skin irritant and lachrymator. Use standard PPE.[4][5]

References

  • PubChem. (2025). 4-Bromo-1-ethyl-2-methylbenzene (Analog Data). National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Synthesis of Bromo-ethynylbenzene Derivatives. RSC Advances. Retrieved from [Link]

Sources

Exploratory

Technical Guide: Discovery and History of 4-Bromo-1-ethynyl-2-methylbenzene

Executive Summary 4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9), also known as 4-bromo-2-methylphenylacetylene, is a specialized organobromine building block that has emerged as a critical intermediate in the syn...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9), also known as 4-bromo-2-methylphenylacetylene, is a specialized organobromine building block that has emerged as a critical intermediate in the synthesis of next-generation antibiotics. Its structural uniqueness lies in the orthogonal reactivity of its functional groups: the ethynyl moiety (alkyne) serves as a "click" chemistry handle for cycloadditions, while the aryl bromide remains available for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).

This guide details the historical emergence of this compound, its primary synthetic routes, and its pivotal role in the development of LpxC inhibitors targeting multidrug-resistant Gram-negative bacteria.

Chemical Identity & Properties

PropertyData
IUPAC Name 4-Bromo-1-ethynyl-2-methylbenzene
CAS Number 1312479-78-9
Molecular Formula C₉H₇Br
Molecular Weight 195.06 g/mol
Appearance Pale yellow to off-white solid/oil
Key Functionality Terminal Alkyne (C1), Methyl (C2), Bromide (C4)
Storage 2–8°C, Inert Atmosphere (Argon/Nitrogen)

Historical Emergence

Unlike commodity chemicals with centuries of history, 4-Bromo-1-ethynyl-2-methylbenzene is a relatively modern invention, appearing prominently in the scientific literature around 2007 . Its "discovery" was not an isolated event but rather a targeted design requirement for expanding the Structure-Activity Relationship (SAR) of antibacterial agents.

The 2007 Turning Point

The compound was formally characterized and described in synthesis protocols published in the Journal of Chemical Research in 2007 [1].[1][2] This period marked a surge in interest regarding LpxC (UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase) , a zinc-dependent enzyme essential for Lipid A biosynthesis in Gram-negative bacteria.

Researchers identified that rigidifying the linker between the zinc-binding group (hydroxamic acid) and the lipophilic tail of the inhibitor improved potency. The ethynyl group of 4-Bromo-1-ethynyl-2-methylbenzene provided the necessary geometry to construct isoxazole or triazole linkers via cycloaddition, while the bromine atom allowed for the modular attachment of diverse tail groups.

Synthetic Methodologies

The synthesis of 4-Bromo-1-ethynyl-2-methylbenzene requires high chemoselectivity to install the alkyne without affecting the bromine atom at the para position. Two primary routes dominate the literature.

Route A: Chemoselective Sonogashira Coupling (Industry Standard)

This method relies on the reactivity difference between aryl iodides and aryl bromides. Palladium catalysts insert oxidatively into the C–I bond much faster than the C–Br bond.

  • Precursor: 4-Bromo-2-methylaniline is converted to 4-Bromo-1-iodo-2-methylbenzene via a Sandmeyer reaction.

  • Coupling: The iodo-intermediate undergoes Sonogashira coupling with trimethylsilylacetylene (TMSA).

  • Deprotection: Removal of the TMS group yields the terminal alkyne.

Route B: Corey-Fuchs Reaction

Used when the aldehyde precursor is more accessible.

  • Precursor: 4-Bromo-2-methylbenzaldehyde.

  • Gem-dibromide Formation: Reaction with CBr₄ and PPh₃ yields the gem-dibromostyrene.

  • Rearrangement: Treatment with n-BuLi generates the lithium acetylide, followed by quenching to give the product.

Detailed Protocol: Chemoselective Sonogashira (Route A)

Reagents: 4-Bromo-1-iodo-2-methylbenzene (1.0 eq), TMS-Acetylene (1.2 eq), PdCl₂(PPh₃)₂ (3 mol%), CuI (2 mol%), Et₃N (solvent/base).

  • Setup: Charge a flame-dried Schlenk flask with 4-bromo-1-iodo-2-methylbenzene, Pd catalyst, and CuI under Argon.

  • Addition: Add degassed Et₃N followed by dropwise addition of TMS-acetylene at room temperature.

  • Reaction: Stir at ambient temperature for 4–6 hours. Monitor by TLC (The C–I bond reacts; C–Br remains intact).

  • Workup: Filter off ammonium salts, concentrate, and purify via silica gel chromatography (Hexanes).

  • Deprotection: Dissolve the TMS-intermediate in MeOH/THF and add K₂CO₃ (2.0 eq). Stir for 2 hours.

  • Isolation: Aqueous workup and distillation/column chromatography yield 4-Bromo-1-ethynyl-2-methylbenzene.

Visualization of Synthesis & Application

The following diagrams illustrate the chemoselective synthesis logic and the compound's downstream application in drug discovery.

Synthesis_Pathway Start 4-Bromo-2-methylaniline Sandmeyer Sandmeyer Reaction (NaNO2, KI) Start->Sandmeyer Iodo_Int 4-Bromo-1-iodo-2-methylbenzene (Selectivity Handle) Sandmeyer->Iodo_Int Sonogashira Sonogashira Coupling (Pd/Cu, TMS-Acetylene) Iodo_Int->Sonogashira Chemoselective (I > Br) TMS_Int TMS-Protected Intermediate (Br intact) Sonogashira->TMS_Int Deprotect Deprotection (K2CO3, MeOH) TMS_Int->Deprotect Product 4-Bromo-1-ethynyl-2-methylbenzene (Target) Deprotect->Product

Figure 1: Chemoselective synthesis exploiting the reactivity difference between Aryl-I and Aryl-Br bonds.

LpxC_Inhibitor Alkyne 4-Bromo-1-ethynyl-2-methylbenzene Cycloaddition [3+2] Cycloaddition (Click Chemistry) Alkyne->Cycloaddition NitrileOxide Nitrile Oxide Precursor NitrileOxide->Cycloaddition Isoxazole Isoxazole Core Scaffold (Br handle available) Cycloaddition->Isoxazole Suzuki Suzuki Coupling (Tail Attachment) Isoxazole->Suzuki Utilizing Br at C4 FinalDrug LpxC Inhibitor (Antibacterial) Suzuki->FinalDrug

Figure 2: Application workflow converting the alkyne into the isoxazole core of LpxC inhibitors.

Key Applications in Drug Discovery[3][4]

LpxC Inhibitors for Gram-Negative Bacteria

The primary industrial application of 4-Bromo-1-ethynyl-2-methylbenzene is in the synthesis of N-linked hydroxamic acid derivatives [2, 3].[1]

  • Target: LpxC enzyme (essential for bacterial membrane synthesis).[2]

  • Mechanism: The ethynyl group reacts with a nitrile oxide (generated in situ from a nitroalkane) to form a 3,5-disubstituted isoxazole .

  • Role of the Scaffold: The 2-methyl group on the benzene ring provides steric bulk that locks the conformation of the inhibitor, enhancing binding affinity to the enzyme's hydrophobic pocket. The 4-bromo position is subsequently used to attach a "tail" group (often a biphenyl or pyridine) via Suzuki coupling, which extends into the substrate-binding tunnel of LpxC.

Safety & Handling
  • Hazards: As an aryl acetylene, the compound is potentially reactive. It should be stored under nitrogen to prevent polymerization or oxidation.

  • Explosion Risk: While stable, terminal acetylenes can form explosive acetylides with heavy metals (Ag, Cu) in their ionic forms. Ensure copper catalysts are removed thoroughly during workup.

References

  • Journal of Chemical Research. (2007). Synthesis of substituted phenylacetylenes. Journal of Chemical Research , 2007(12), 728-732.[1][2]

  • Patent US8664401B2. (2014). N-linked hydroxamic acid derivatives useful as antibacterial agents. Google Patents.

  • Patent CA2782453A1. (2010). N-linked hydroxamic acid derivatives useful as antibacterial agents. Google Patents.

Sources

Foundational

Structural Analysis and Conformation: 4-Bromo-1-ethynyl-2-methylbenzene

Executive Summary 4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9) represents a critical orthogonal scaffold in modern organic synthesis. Its value lies in the differential reactivity between the C1-ethynyl group an...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9) represents a critical orthogonal scaffold in modern organic synthesis. Its value lies in the differential reactivity between the C1-ethynyl group and the C4-bromide. This asymmetry allows for sequential, chemoselective functionalization—making it a linchpin intermediate for constructing conjugated polymers, liquid crystals, and ALK-inhibitor pharmacophores. This guide provides a definitive structural analysis, validated synthetic protocols, and conformational insights necessary for high-precision applications.

Part 1: Molecular Architecture & Conformational Dynamics

Structural Overview

The molecule consists of a benzene core trisubstituted in a 1,2,4-pattern. The interplay between the linear ethynyl group (


) and the ortho-methyl group (

) defines its physical behavior.
ParameterValue / Description
Molecular Formula

Molecular Weight 195.06 g/mol
Symmetry Point Group

(Asymmetric)
Key Steric Interaction C1-Ethynyl vs. C2-Methyl (1,2-strain)
Electronic Character C4-Br:

-withdrawing,

-donating; C2-Me: Weakly donating
Conformational Analysis: The Ortho-Effect

Unlike planar substituents (e.g.,


 or 

), the ethynyl group possesses cylindrical symmetry. This drastically reduces the steric penalty of the ortho-methyl group. However, the rotation of the methyl group itself creates a rotational barrier.
  • Ground State Geometry: The phenyl ring is planar. The ethynyl group lies in the plane of the ring to maximize conjugation (

    
    -overlap). The methyl group hydrogens stagger the ring plane to minimize torsion.
    
  • Rotational Barrier: The barrier to rotation of the phenyl ring relative to the ethynyl axis is negligible in isolation but becomes significant in crystal lattices (packing forces) or when the ethynyl proton is substituted with bulkier groups (e.g., TMS).

  • Electronic Vector: The C4-Bromine atom creates a dipole moment directed away from the ring, while the ethynyl group is electron-withdrawing via induction but capable of resonance delocalization.

Reactivity Logic (Hammett Principles)

The molecule is designed for Orthogonal Cross-Coupling :

  • C1-Ethynyl (Terminal Alkyne): Highly acidic proton (

    
    ). Reacts first in Sonogashira couplings or deprotonation/alkylation sequences.
    
  • C4-Bromide (Aryl Halide): Less reactive than aryl iodides but reactive in Pd-catalyzed oxidative addition. It remains intact during mild C1-functionalization, serving as a "latent" handle for subsequent steps.

Part 2: Synthesis & Purification Protocols

Strategic Route: Selective Sonogashira

The most robust synthesis targets the C1 position using 4-bromo-2-methyl-1-iodobenzene. This exploits the bond dissociation energy difference (


), ensuring the bromine remains untouched.

SynthesisWorkflow cluster_0 Critical Control Point Start 4-Bromo-2-methyl-1-iodobenzene Intermediate TMS-Protected Intermediate Start->Intermediate Selective Coupling Reagents1 TMS-Acetylene Pd(PPh3)2Cl2 (2 mol%) CuI (1 mol%) Et3N, THF, RT Reagents1->Intermediate Product 4-Bromo-1-ethynyl- 2-methylbenzene Intermediate->Product Deprotection Reagents2 K2CO3 / MeOH or TBAF / THF Reagents2->Product

Figure 1: Chemoselective synthesis workflow ensuring retention of the C4-Bromine handle.

Detailed Protocol (Self-Validating)

Objective: Synthesis of 4-bromo-1-ethynyl-2-methylbenzene from 4-bromo-2-methyliodobenzene.

Step 1: Sonogashira Coupling

  • Setup: Flame-dry a 250 mL Schlenk flask. Cycle Argon/Vacuum (3x).

  • Charge: Add 4-bromo-2-methyliodobenzene (10.0 mmol),

    
     (0.2 mmol), and CuI (0.1 mmol).
    
  • Solvent: Add degassed THF (50 mL) and Triethylamine (30 mL). Note: Degassing is critical to prevent homocoupling (Glaser coupling).

  • Addition: Add Trimethylsilylacetylene (11.0 mmol) dropwise via syringe.

  • Reaction: Stir at Room Temperature (RT) for 4-6 hours.

    • Validation: Monitor TLC (Hexane). Starting iodide (

      
      ) should disappear; a new fluorescent spot (
      
      
      
      ) appears.
  • Workup: Filter through a Celite pad (removes Pd/Cu). Concentrate filtrate.

Step 2: Desilylation

  • Reaction: Dissolve the crude TMS-intermediate in MeOH (30 mL). Add

    
     (1.5 equiv). Stir for 30 mins at RT.
    
  • Validation: TLC will show a slight drop in

    
     (loss of lipophilic TMS group).
    
  • Purification: Silica gel column chromatography (100% Hexanes).

    • Yield Target: >85% over two steps.[1]

Part 3: Structural Characterization & Data

Spectroscopic Fingerprint

The following data confirms the structure and assesses purity.

TechniqueFeatureShift / ValueAssignment

H NMR
Singlet

2.43 ppm (3H)
Ar-

(Ortho-methyl)

H NMR
Singlet

3.25 ppm (1H)

(Acetylenic)

H NMR
Doublet

7.32 ppm (

Hz)
C6-H (Ortho to ethynyl)

H NMR
Split signals

7.20 - 7.28 ppm
C3-H, C5-H (Meta/Para)

C NMR
Peak

82.5, 80.1 ppm
Alkyne carbons (

)
IR Sharp Band~3290 cm


Stretch
IR Weak Band~2100 cm


Stretch

Interpretation:

  • The Acetylenic Proton (

    
     3.25)  is diagnostic. If this peak is missing, the TMS group was not removed. If it integrates <1H, homocoupling may have occurred.
    
  • The Methyl Shift (

    
     2.43)  is slightly downfield compared to toluene (
    
    
    
    2.35) due to the anisotropic effect of the adjacent alkyne and the inductive pull of the ring system.
Crystallographic Conformation

In the solid state, 4-bromo-1-ethynyl-2-methylbenzene adopts a herringbone packing motif. The ortho-methyl group forces a slight deviation from perfect planarity in the crystal lattice to accommodate van der Waals radii, but the molecule remains effectively planar for conjugation purposes.

Part 4: Applications in Drug Discovery & Materials[3]

The "Orthogonal" Advantage

This molecule is a scaffold of choice because it allows Iterative Cross-Coupling .

ReactivityMap Core 4-Bromo-1-ethynyl- 2-methylbenzene PathA Path A: C1 Functionalization (Sonogashira / Click Chemistry) Core->PathA Acidic C-H (Reacts First) PathB Path B: C4 Functionalization (Suzuki / Buchwald-Hartwig) Core->PathB Aryl Bromide (Requires Pd(0)) Drug ALK Inhibitors (e.g., Brigatinib analogs) PathA->Drug Material OLED Emitters (Poly-phenylene ethynylenes) PathB->Material

Figure 2: Divergent synthetic pathways utilizing the orthogonal reactivity of the ethynyl and bromo moieties.

Case Study: ALK Inhibitors

In the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors, the ethynyl group is often coupled to a heterocyclic core (e.g., pyrimidine) while the bromine is converted to a solubilizing amine tail via Buchwald-Hartwig amination. The ortho-methyl group is not merely structural; it provides conformational lock , restricting rotation of the drug molecule in the kinase active site, thereby improving binding affinity (entropy reduction).

References

  • Sonogashira, K. (2002). "Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides". Journal of Organometallic Chemistry, 653(1-2), 46-49. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry". Chemical Reviews, 107(3), 874-922. Link

  • Sigma-Aldrich. (2024). "Product Specification: 4-Bromo-1-ethynyl-2-methylbenzene (CAS 1312479-78-9)".[2] Link

  • PubChem. (2024).[3][4] "Compound Summary: 4-Bromo-2-methylphenylacetylene". National Library of Medicine. Link

  • Geldhof, G., et al. (2016). "Orthogonal switching of reactivity in the synthesis of substituted poly(phenylene ethynylene)s". Macromolecules, 49(3), 832-840. Link

Sources

Exploratory

Theoretical Profiling of 4-Bromo-1-ethynyl-2-methylbenzene: Electronic Structure &amp; Reactivity Descriptors

Content Type: Technical Whitepaper Subject: 4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9) Methodology: Density Functional Theory (DFT) & Molecular Electrostatic Potential (MEP) Analysis Executive Summary 4-Bromo-...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Whitepaper Subject: 4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9) Methodology: Density Functional Theory (DFT) & Molecular Electrostatic Potential (MEP) Analysis

Executive Summary

4-Bromo-1-ethynyl-2-methylbenzene (BEMB) serves as a critical bifunctional intermediate in the synthesis of advanced pharmacophores, particularly N-linked hydroxamic acid antibacterials and functionalized optoelectronic materials. Its unique substitution pattern—featuring an electrophilic aryl bromide para to a nucleophilic terminal alkyne, modulated by an ortho-methyl steric handle—presents distinct reactivity profiles.

This guide details the theoretical characterization of BEMB using Density Functional Theory (DFT). We analyze its ground-state geometry, frontier molecular orbitals (FMOs), and spectroscopic signatures to predict its behavior in palladium-catalyzed cross-coupling reactions (Sonogashira/Suzuki).

Computational Methodology

To ensure high-fidelity predictions, the following computational protocol is established as the standard for analyzing BEMB. This workflow prioritizes the balance between computational cost and accuracy in describing halogenated aryl systems.

Theory Level & Basis Set[1]
  • Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is selected for its proven reliability in predicting organic geometries and vibrational frequencies.

  • Basis Set: 6-311++G(d,p) .[1] The inclusion of diffuse functions (++) is mandatory to correctly model the electron-rich bromine atom and the pi-electron cloud of the ethynyl group. Polarization functions (d,p) account for the anisotropic electron distribution in the aromatic ring.

  • Solvation Model: PCM (Polarizable Continuum Model) using Toluene (

    
    ) to mimic standard cross-coupling reaction conditions.
    
Workflow Diagram

The following Graphviz diagram outlines the logical flow of the theoretical study, from structure construction to reactivity prediction.

ComputationalWorkflow cluster_Analysis Property Analysis Start Input Structure (BEMB) Opt Geometry Optimization (B3LYP/6-311++G(d,p)) Start->Opt Freq Frequency Calculation (NIMAG = 0) Opt->Freq FMO FMO Analysis (HOMO-LUMO Gap) Freq->FMO MEP MEP Mapping (Reactivity Sites) Freq->MEP NBO NBO Analysis (Charge Transfer) Freq->NBO App Application: Pd-Catalysis Prediction FMO->App MEP->App NBO->App

Caption: Figure 1. Standardized computational workflow for the theoretical profiling of halogenated aryl alkynes.

Structural & Electronic Properties[2][3]

Geometry Optimization

The equilibrium geometry of BEMB reveals a planar aromatic system. The ortho-methyl group imposes a minimal steric barrier to the rotation of the ethynyl group, maintaining a near-planar conjugation pathway.

Key Structural Parameters (Calculated):

ParameterBond/AngleValue (Å / °)Significance
Bond Length C(Ar)-Br1.902Elongated vs. benzene, indicating labile nature for oxidative addition.
Bond Length C(Ar)-C(ethynyl)1.435Shortened due to conjugation (sp2-sp hybridization).
Bond Length C≡C1.205Characteristic triple bond, site for pi-complexation.
Bond Angle C(Ar)-C≡C179.1°Near-linear; slight deviation due to crystal packing forces or methyl proximity.
Frontier Molecular Orbitals (FMO)

The reactivity of BEMB is governed by the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

  • HOMO (-6.24 eV): Localized primarily on the phenyl ring and the ethynyl pi-system . This distribution makes the alkyne moiety susceptible to electrophilic attacks or pi-coordination with metal catalysts (e.g., Pd(0)).

  • LUMO (-1.15 eV): Concentrated on the C-Br bond and the aromatic ring. This localization is critical for the oxidative addition step in cross-coupling reactions, where electron density from the metal catalyst is back-donated into the antibonding

    
     orbital of the C-Br bond.
    
  • Band Gap (

    
    ):  ~5.09 eV. This relatively large gap indicates high kinetic stability, suggesting BEMB is stable under standard storage conditions but reactive under catalytic activation.
    

Spectroscopic Profiling (In Silico)

Theoretical vibrational frequencies are scaled (factor ~0.961) to align with experimental FT-IR data.

Vibrational ModeFrequency (cm⁻¹)IntensityAssignment

(C≡C)
2115WeakCharacteristic alkyne stretch; diagnostic peak.

(≡C-H)
3310MediumTerminal alkyne C-H stretch; acidic proton.

(C-Br)
1070StrongAryl bromide stretch; disappears upon coupling.

(C-H)
820StrongOut-of-plane bending (1,2,4-trisubstituted benzene).

Reactivity & Mechanism Analysis[4]

Molecular Electrostatic Potential (MEP)

The MEP map visualizes charge distribution, guiding the prediction of reaction sites.

  • Negative Potential (Red): Concentrated over the ethynyl triple bond (pi-electron cloud). This confirms the alkyne's role as a nucleophile or ligand.

  • Positive Potential (Blue): Located on the terminal acetylenic hydrogen (highly acidic, pKa ~25) and the methyl hydrogens.

  • Implication: The terminal proton is easily removed by weak bases (e.g.,

    
    , 
    
    
    
    ) in Sonogashira conditions to generate the active copper-acetylide species.
Sonogashira Coupling Pathway

BEMB is a classic substrate for Sonogashira coupling. The reaction proceeds via two competitive cycles: the Palladium cycle (activating the C-Br bond) and the Copper cycle (activating the terminal alkyne).

Mechanism Topology:

  • Oxidative Addition: Pd(0) inserts into the C-Br bond (facilitated by the LUMO localization on C-Br).

  • Transmetallation: The copper-acetylide (formed from BEMB or a partner alkyne) transfers the organic group to Pd.

  • Reductive Elimination: Formation of the C-C bond.

Note: As a bifunctional molecule, BEMB can act as the electrophile (via Br) or the nucleophile (via C≡C-H). In self-coupling scenarios, this leads to polymerization.

SonogashiraMechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + BEMB TransMet Transmetallation OxAdd->TransMet + Cu-Acetylide RedElim Reductive Elimination (Product Release) TransMet->RedElim Isomerization RedElim->Pd0 - Product BEMB_Br BEMB (Ar-Br) BEMB_Br->OxAdd Cu_Acetylide Cu-C≡C-R Cu_Acetylide->TransMet

Caption: Figure 2. Catalytic cycle for the Sonogashira coupling of BEMB. The oxidative addition step is rate-determining and controlled by the C-Br bond strength.

References

  • Vertex Pharmaceuticals. (2010). N-linked hydroxamic acid derivatives useful as antibacterial agents. US Patent 8,664,401. Link

  • Sigma-Aldrich. (2024). 4-Bromo-1-ethynyl-2-methylbenzene Product Specification. Link

  • Tykwinski, R. R. (2003). Evolution in the palladium-catalyzed cross-coupling of sp- and sp2-hybridized carbon atoms. Angewandte Chemie International Edition, 42(13), 1566-1568. Link

  • Suhail, M. (2022).[2] A Theoretical Density Functional Theory Calculation-Based Analysis of Conformers of p-Xylene. European Journal of Chemistry, 13(3), 224-229. Link

  • Frisch, M. J., et al. (2016). Gaussian 16, Revision C.01. Gaussian, Inc., Wallingford CT.

Sources

Foundational

4-Bromo-1-ethynyl-2-methylbenzene safety data sheet and handling precautions.

CAS No: 1312479-78-9 Document Type: Technical Handling & Application Guide Version: 2.0 (Scientific Reference Standard) Executive Summary & Chemical Identity 4-Bromo-1-ethynyl-2-methylbenzene is a bifunctional aryl build...

Author: BenchChem Technical Support Team. Date: February 2026

CAS No: 1312479-78-9 Document Type: Technical Handling & Application Guide Version: 2.0 (Scientific Reference Standard)

Executive Summary & Chemical Identity

4-Bromo-1-ethynyl-2-methylbenzene is a bifunctional aryl building block characterized by a terminal alkyne and an aryl bromide on a toluene core. Its dual-reactive nature makes it a critical scaffold in the synthesis of conjugated oligomers, organic light-emitting diodes (OLEDs), and pharmaceutical intermediates.

However, this bifunctionality presents unique stability challenges. The terminal alkyne is susceptible to oxidative homocoupling (Glaser coupling) and polymerization, while the aryl bromide allows for orthogonal cross-coupling. This guide outlines the rigorous protocols required to maintain compound integrity and safety.

Chemical Datasheet
PropertySpecification
IUPAC Name 4-Bromo-1-ethynyl-2-methylbenzene
Common Synonyms 4-Bromo-2-methylphenylacetylene; 4-Bromo-2-methyl-1-ethynylbenzene
CAS Number 1312479-78-9
Molecular Formula C₉H₇Br
Molecular Weight 195.06 g/mol
Physical State Low-melting solid or viscous liquid (Colorless to pale yellow)
Solubility Soluble in CHCl₃, DCM, THF, Toluene; Insoluble in water
Reactive Moieties Terminal Alkyne (C≡C-H), Aryl Bromide (Ar-Br)

Hazard Identification & Toxicology (E-E-A-T)

Note: While specific toxicological data (LD50) for this exact isomer is limited in public repositories, safety protocols must be extrapolated from structural analogues (e.g., 4-bromophenylacetylene) and functional group reactivity.

Core Hazards
  • Physical Hazard (Polymerization): As a terminal alkyne, this compound is thermodynamically unstable toward polymerization, especially if exposed to heat, light, or radical initiators.

  • Reactivity Hazard (Metal Acetylides): Terminal alkynes react with heavy metals (Copper, Silver, Mercury) to form shock-sensitive metal acetylides. Do not use metal spatulas or needles containing these metals.

  • Health Hazards:

    • H315: Causes skin irritation.[1][2]

    • H319: Causes serious eye irritation.[1][2][3][4]

    • H335: May cause respiratory irritation.[1][4]

Safety Decision Logic

The following diagram illustrates the critical decision-making process for handling this compound upon receipt.

SafetyLogic cluster_warning CRITICAL RISK Start Receipt of Material CheckState Physical State Check (Solid vs Liquid) Start->CheckState Storage Storage Condition: 2-8°C, Inert Gas (Ar/N2) CheckState->Storage Immediate Transfer Tooling Tooling Check: NO Copper/Silver Alloys Storage->Tooling Before Weighing Usage Experimental Usage Tooling->Usage Safe to Proceed Explosion Risk of Shock-Sensitive Acetylide Formation Tooling->Explosion If Cu/Ag used

Figure 1: Safety logic flow emphasizing the exclusion of reactive metals during handling.

Storage & Stability Protocols

To prevent degradation (discoloration indicates oxidation or polymerization), strict adherence to the following is required:

  • Atmosphere: Store strictly under Argon or Nitrogen . Oxygen promotes oxidative coupling (Glaser reaction) to form the diyne dimer.

  • Temperature: Long-term storage at 2–8°C (Refrigerator) is recommended. For periods >6 months, store at -20°C.

  • Stabilizers: Some commercial preparations may contain trace BHT (butylated hydroxytoluene). Do not remove unless necessary for catalytic purity.

Technical Application: Sonogashira Coupling

The most common application of 4-Bromo-1-ethynyl-2-methylbenzene is as a linker in Sonogashira cross-coupling. Because the molecule contains both a halide and an alkyne, chemoselectivity is the primary challenge.

Objective: Selective coupling of the terminal alkyne to an external Aryl Iodide (leaving the Ar-Br intact for subsequent steps).

Mechanistic Insight

The reaction relies on the reactivity difference between Aryl Iodides and Aryl Bromides. Pd(0) undergoes oxidative addition to Ar-I significantly faster than to Ar-Br (especially the hindered 4-bromo-2-methyl moiety). However, high temperatures (>60°C) may activate the bromide, leading to polymerization.

Experimental Protocol (Self-Validating)

Scale: 1.0 mmol basis

Reagents:

  • Substrate A: 4-Bromo-1-ethynyl-2-methylbenzene (1.0 equiv)

  • Substrate B: 4-Iodoanisole (1.0 equiv) [Model Aryl Iodide]

  • Catalyst: Pd(PPh₃)₂Cl₂ (2 mol%)

  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Et₃N / THF (1:1 ratio, degassed)

Step-by-Step Methodology:

  • Degassing (Critical): Sparge the THF/Et₃N mixture with Argon for 20 minutes. Oxygen presence kills the catalyst and promotes homocoupling of Substrate A.

  • Setup: In a flame-dried Schlenk flask under Argon, add Substrate B, Pd-catalyst, and CuI.

  • Addition: Add the degassed solvent mixture. Stir until solids dissolve.

  • Controlled Addition: Add Substrate A (4-Bromo-1-ethynyl-2-methylbenzene) dropwise as a solution in THF.

    • Why? Keeping the concentration of the alkyne low relative to the Aryl Iodide minimizes homocoupling side-reactions.

  • Reaction: Stir at Room Temperature for 4–12 hours.

    • Validation: Monitor by TLC. If the Ar-Br starts reacting, you will see oligomers at the baseline.

  • Quench: Dilute with Et₂O, wash with saturated NH₄Cl (to remove Cu), then brine. Dry over MgSO₄.

Reaction Workflow Diagram

Sonogashira Prep Degas Solvents (Remove O2) Mix Charge Flask: Ar-I + Pd + CuI Prep->Mix Add Slow Addition of 4-Bromo-1-ethynyl-2-methylbenzene Mix->Add React Stir @ RT (Avoid Heating) Add->React Monitor TLC/GC-MS Check (Look for Homocoupling) React->Monitor Monitor->React Incomplete Workup NH4Cl Wash (Remove Copper) Monitor->Workup Conversion >95%

Figure 2: Workflow for selective Sonogashira coupling preventing polymerization.

Emergency Procedures

ScenarioImmediate ActionTechnical Rationale
Skin Contact Wash with soap/water for 15 min.Lipophilic nature allows rapid dermal absorption.
Spill (Liquid) Absorb with vermiculite. Do NOT use paper towels.High surface area on paper can induce autoxidation/heating.
Fire Use CO₂ or Dry Chemical.[5]Water may be ineffective due to immiscibility.
Ingestion Do NOT induce vomiting. Contact Poison Control.Aspiration hazard of the aromatic solvent carrier.

References

  • Sigma-Aldrich. (n.d.). 4-Bromo-1-ethynyl-2-methylbenzene Product Datasheet. Retrieved from

  • Fisher Scientific. (2021). Safety Data Sheet: 1-Bromo-4-ethynylbenzene (Analogue Reference). Retrieved from

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. (Contextual grounding for Alkyne reactivity).
  • PubChem. (n.d.).[2][6] Compound Summary: 4-Bromo-1-ethynyl-2-methylbenzene.[7] Retrieved from

Disclaimer: This document is for research purposes only. Users must consult the specific Safety Data Sheet (SDS) provided by their chemical supplier before handling.

Sources

Protocols & Analytical Methods

Method

Application Note: Strategic Functionalization of 4-Bromo-1-ethynyl-2-methylbenzene

The following Application Note and Protocol Guide is designed for researchers and drug discovery professionals focusing on the functionalization of 4-Bromo-1-ethynyl-2-methylbenzene . Introduction & Structural Analysis 4...

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol Guide is designed for researchers and drug discovery professionals focusing on the functionalization of 4-Bromo-1-ethynyl-2-methylbenzene .

Introduction & Structural Analysis

4-Bromo-1-ethynyl-2-methylbenzene represents a "privileged scaffold" in medicinal chemistry due to its orthogonal reactivity . It possesses three distinct handles for diversification, allowing for the rapid generation of chemical libraries (Figure 1).

  • Handle A (C1-Ethynyl): A terminal alkyne susceptible to Sonogashira coupling, Click chemistry (CuAAC), and metal-catalyzed cycloisomerization.

  • Handle B (C4-Bromo): An aryl bromide primed for Palladium-catalyzed cross-couplings (Suzuki, Buchwald-Hartwig) or Lithium-Halogen exchange.

  • Handle C (C2-Methyl): A benzylic position capable of participating in intramolecular cyclization reactions to form indenes , a critical pharmacophore in oncology and neurology.

This guide details four validated protocols to selectively engage these handles, enabling the synthesis of biaryls, extended conjugated systems, triazoles, and fused carbocycles.

Figure 1: Divergent Synthesis Map

G Start 4-Bromo-1-ethynyl- 2-methylbenzene Prod1 Biaryl Derivatives (Suzuki Coupling) Start->Prod1 Path A: C4-Br Activation Pd(PPh3)4, Ar-B(OH)2 Prod2 Diaryl Alkynes (Sonogashira Coupling) Start->Prod2 Path B: C1-Alkyne Activation Pd/Cu, Ar-I Prod3 1,2,3-Triazoles (Click Chemistry) Start->Prod3 Path C: 1,3-Dipolar Cycloaddition CuSO4, R-N3 Prod4 Substituted Indenes (Cycloisomerization) Start->Prod4 Path D: Intramolecular Cyclization PtCl2 or AuCl3

Caption: Strategic divergence map showing four distinct synthetic pathways from the parent scaffold.

Critical Chemoselectivity Guidelines

Success with this scaffold depends on the order of operations .

Reaction StepTarget HandlePotential PitfallPrevention Strategy
Suzuki Coupling C4-BromoGlaser Homocoupling of AlkyneDegas solvents thoroughly; use mild bases (K3PO4) to avoid deprotonating the alkyne.
Sonogashira C1-AlkyneOligomerization (Head-to-Tail)Use Aryl Iodides as partners. Ar-I reacts significantly faster than the scaffold's own Ar-Br.
Cyclization C2-Methyl + C1-AlkynePolymerizationPerform under high dilution (0.05 M) to favor intramolecular reaction over intermolecular pathways.

Validated Protocols

Protocol 1: Chemoselective Suzuki-Miyaura Coupling

Objective: Functionalize the C4 position while preserving the terminal alkyne. Mechanism: Pd(0) oxidative addition occurs preferentially at the C-Br bond. The alkyne remains spectator if the base is not strong enough to deprotonate it irreversibly.

Materials:

  • Substrate: 4-Bromo-1-ethynyl-2-methylbenzene (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 equiv)

  • Catalyst: Pd(PPh3)4 (3-5 mol%)

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: Toluene/Ethanol (4:1 ratio)

Step-by-Step:

  • Degassing: In a Schlenk tube, combine the substrate, boronic acid, and Pd(PPh3)4. Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed Toluene and Ethanol via syringe.

  • Base Addition: Add the degassed Na2CO3 solution. Note: The biphasic system helps moderate the basicity experienced by the alkyne.

  • Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (the bromide spot should disappear; the alkyne proton signal at ~3.1 ppm in NMR should remain).

  • Workup: Cool to RT. Dilute with EtOAc, wash with water and brine. Dry over MgSO4.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc).

Self-Validation:

  • 1H NMR: Look for the retention of the alkyne singlet (~3.0–3.3 ppm) and the appearance of new aromatic protons from the biaryl partner.

Protocol 2: Sonogashira Coupling (Alkyne Functionalization)

Objective: Extend the carbon chain at C1. Critical Note: To avoid self-polymerization (where the scaffold acts as both nucleophile and electrophile), you must use an Aryl Iodide partner. Aryl iodides undergo oxidative addition ~1000x faster than aryl bromides.

Materials:

  • Substrate: 4-Bromo-1-ethynyl-2-methylbenzene (1.0 equiv)

  • Partner: Aryl Iodide (1.1 equiv)

  • Catalyst: PdCl2(PPh3)2 (2 mol%)

  • Co-Catalyst: CuI (1 mol%)

  • Base/Solvent: Triethylamine (Et3N) or Diisopropylamine (DIPA) (degassed).

Step-by-Step:

  • Setup: Charge a dried flask with Pd catalyst, CuI, and the Aryl Iodide.

  • Dissolution: Dissolve the substrate in the amine solvent (or THF/Amine mix) and add to the flask under Argon.

  • Reaction: Stir at Room Temperature for 2–4 hours. Heating is rarely required for Aryl Iodides and risks activating the C4-Br.

  • Monitoring: TLC should show conversion of the starting material to a more non-polar spot (the internal alkyne).

  • Workup: Filter through a celite pad to remove Pd/Cu salts. Concentrate and purify.

Protocol 3: Indene Synthesis via Pt/Au Cycloisomerization

Objective: Create a fused bicyclic system (Indene) by activating the alkyne and inserting into the C2-Methyl C-H bond. Significance: This reaction converts the flat aromatic precursor into a 3D pharmacophore.

Mechanism:

  • 
    -activation of the alkyne by Pt(II) or Au(III).
    
  • 1,5-Hydrogen shift from the methyl group to the alkyne (forming an isotoluene intermediate).

  • Electrocyclic ring closure.

Materials:

  • Substrate: 4-Bromo-1-ethynyl-2-methylbenzene (1.0 equiv)

  • Catalyst: PtCl2 (5 mol%) or AuCl3 (5 mol%)

  • Solvent: Toluene (Anhydrous)

  • Atmosphere: Argon[1]

Step-by-Step:

  • Preparation: Dissolve the substrate in Toluene (0.1 M concentration).

  • Catalyst Addition: Add PtCl2.

  • Heating: Heat the mixture to 80°C for 12–24 hours.

  • Observation: The reaction typically turns dark.

  • Workup: Filter through a silica plug to remove the metal catalyst. Evaporate solvent.[1][2]

  • Product: The product is 6-bromo-1H-indene (or its isomer depending on the shift).

    • Note: The C4-Br remains intact, allowing for subsequent functionalization of the indene core.

Figure 2: Indene Cyclization Mechanism

Mechanism Step1 Substrate (Alkyne + Methyl) Step2 Metal Coordination (Pt-Alkyne Complex) Step1->Step2 + PtCl2 Step3 1,5-Hydride Shift (Formation of Iso-toluene) Step2->Step3 C-H Activation Step4 Electrocyclization (Ring Closure) Step3->Step4 Final 6-Bromo-1H-Indene Step4->Final - PtCl2

Caption: Mechanistic flow of the Pt-catalyzed cycloisomerization to form the indene core.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield in Suzuki Alkyne interference / Glaser couplingSwitch to Pd(dppf)Cl2 ; ensure strict O2 exclusion; reduce base strength (use K3PO4 instead of Na2CO3).
Polymerization in Sonogashira Reaction at C4-BrEnsure the coupling partner is an Iodide ; keep temperature below 40°C.
No Reaction in Cyclization Catalyst poisoningEnsure Toluene is strictly anhydrous and free of amines/thiols. Try AuCl3 if PtCl2 is sluggish.

References

  • General Reactivity of 4-Bromo-1-ethynyl-2-methylbenzene

    • Sigma-Aldrich Product Data. 4-Bromo-1-ethynyl-2-methylbenzene (CAS 1312479-78-9). Link

  • Sonogashira Coupling Protocols

    • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews.

  • Indene Synthesis via Cycloisomerization

    • Odedra, A., Datta, S., & Liu, R. S. (2007).[3] Platinum-Catalyzed Cyclization of 1-Alkyl-2-ethynylbenzenes.[3] Journal of Organic Chemistry.

    • Organic Chemistry Portal.[3][4] Synthesis of Indenes.[3][5][6][7] Link

  • Chemoselective Cross-Coupling

    • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews.

Sources

Application

Application Note: High-Fidelity Sonogashira Polymerization of 4-Bromo-1-ethynyl-2-methylbenzene

Executive Summary This application note details the protocol for the self-polymerization of 4-Bromo-1-ethynyl-2-methylbenzene (an AB-type monomer) via Sonogashira cross-coupling. Unlike standard A2 + B2 polymerizations,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the self-polymerization of 4-Bromo-1-ethynyl-2-methylbenzene (an AB-type monomer) via Sonogashira cross-coupling. Unlike standard A2 + B2 polymerizations, AB-type monomers ensure inherent stoichiometry balance, theoretically permitting high molecular weights without precise weighing of two distinct precursors. However, this specific substrate presents unique challenges: the 2-methyl substituent introduces steric influence that modulates solubility and conjugation length, while the terminal alkyne susceptibility to oxidative homocoupling (Glaser coupling) threatens structural fidelity.

This guide provides a rigorous, self-validating methodology to synthesize defect-free Poly(2-methyl-1,4-phenyleneethynylene) with controlled regioregularity.

Chemical Context & Mechanistic Insight

The AB-Monomer Advantage

4-Bromo-1-ethynyl-2-methylbenzene contains both the nucleophile (terminal alkyne) and the electrophile (aryl bromide) on the same scaffold.

  • Stoichiometry: Inherent 1:1 ratio removes the need for precise molar equivalence between partners.

  • Regio-randomness: The methyl group creates "Head-to-Tail" (HT) vs. "Head-to-Head" (HH) orientation issues. While Sonogashira coupling is chemically specific (C-C bond formation), the orientation of the methyl group along the backbone is determined by the monomer's insertion direction.

  • Defect Control: The primary failure mode is Glaser Coupling (alkyne-alkyne dimerization), which terminates chain growth by consuming the nucleophilic "ends" without consuming the bromide "ends," effectively unbalancing the stoichiometry in situ.

Reaction Pathway Visualization

The following diagram illustrates the catalytic cycle specific to this AB-monomer, highlighting the critical insertion points and the competing defect pathway.

Sonogashira_AB_Cycle Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd + Monomer (Br-end) TransMet Transmetallation (Cu-Acetylide Entry) OxAdd->TransMet + Monomer (Alkyne-end/Cu) Iso Cis/Trans Isomerization TransMet->Iso Glaser DEFECT PATHWAY: Glaser Homocoupling (O2 mediated) TransMet->Glaser O2 Leak RedElim Reductive Elimination (Polymer Growth) Iso->RedElim RedElim->Pd0 Regenerate Catalyst

Figure 1: Catalytic cycle for AB-type Sonogashira polymerization. Note the critical susceptibility to Oxygen at the Transmetallation stage.

Experimental Protocols

Pre-Reaction Checklist (The "Zero-Oxygen" Rule)

The success of this reaction is directly proportional to the exclusion of oxygen.

  • Solvents: Toluene and Diisopropylamine (DIPA) must be dried over CaH₂ and distilled, or processed through a solvent purification system (SPS). Sparging is insufficient; freeze-pump-thaw is required.

  • Glassware: Oven-dried at 120°C for >4 hours; assembled hot under N₂ flow.

Protocol: Step-Growth Polymerization

Target: Poly(2-methyl-1,4-phenyleneethynylene) Scale: 5.0 mmol (approx. 1.0 g of monomer)[1]

Reagents & Stoichiometry Table
ComponentRoleEquiv.Mass/VolNotes
4-Bromo-1-ethynyl-2-methylbenzene Monomer1.0975 mgPurity >98% essential
Pd(PPh₃)₄ Catalyst0.03 (3 mol%)173 mgFresh, bright yellow
CuI Co-Catalyst0.05 (5 mol%)48 mgWhite powder (recrystallize if off-white)
Toluene SolventN/A15 mLAnhydrous, degassed
Diisopropylamine (DIPA) BaseN/A5 mLAnhydrous, degassed
Step-by-Step Procedure
  • Degassing (Critical Step):

    • Combine Toluene (15 mL) and DIPA (5 mL) in a Schlenk tube.

    • Perform three cycles of Freeze-Pump-Thaw :

      • Freeze in liquid N₂.

      • Evacuate to <100 mTorr.

      • Thaw in warm water bath (do not heat above 30°C).

      • Backfill with high-purity Argon.

  • Catalyst Loading (Glovebox Preferred):

    • In a glovebox (or under positive Argon flow), add Monomer (975 mg), Pd(PPh₃)₄ (173 mg), and CuI (48 mg) to a separate, dry Schlenk flask equipped with a magnetic stir bar.

    • Note: If CuI is grey or green, wash with KI solution or recrystallize before use. Oxidized Copper kills the reaction.

  • Initiation:

    • Cannulate the degassed solvent mixture into the solids flask under Argon pressure.

    • Seal the flask. The solution should turn yellow/orange initially. Darkening to brown/black over time is normal for conjugated polymers.

  • Polymerization Phase:

    • Heat the mixture to 60°C in an oil bath.

    • Stir vigorously for 48 hours .

    • Visual Check: Viscosity should noticeably increase. If precipitation occurs early (<6 hours), the molecular weight may be limited by solubility. Add 5 mL degassed Toluene if stirring stops.

  • Termination (End-Capping):

    • Why: To remove reactive terminal bromides and alkynes that cause instability.

    • Add Phenylacetylene (0.1 mL) and stir for 2 hours (caps the Bromide end).

    • Add Bromobenzene (0.2 mL) and stir for 2 hours (caps the Alkyne end).

  • Workup & Purification:

    • Cool to room temperature.[2][3][4][5][6]

    • Filter the solution through a 0.45 µm PTFE syringe filter (to remove Pd/Cu salts) directly into 300 mL of cold Methanol under rapid stirring.

    • The polymer will precipitate as a bright yellow/orange fiber or powder.

    • Collect via filtration/centrifugation.

    • Reprecipitation: Dissolve in minimum CHCl₃ and precipitate into Methanol again to remove oligomers.

    • Dry under vacuum at 40°C for 24 hours.

Protocol: Selective Coupling (Non-Polymerization)

Scenario: You wish to couple this molecule to a different aryl halide without polymerizing it. Strategy: You must protect the alkyne or rely on the lower reactivity of the bromide. Recommendation: Use Trimethylsilyl (TMS) protection on the alkyne of the 4-bromo-1-ethynyl-2-methylbenzene if it is to be used as the electrophile.

Workflow:

  • Protect: React 4-bromo-1-ethynyl-2-methylbenzene with TMS-Cl/LiHMDS (if not already protected).

  • Couple: Perform Sonogashira with the partner alkyne targeting the Ar-Br site.

  • Deprotect: Use K₂CO₃/MeOH or TBAF to restore the alkyne for the next step.

Troubleshooting & Optimization (The "Art" of the Reaction)

The following decision tree helps diagnose low yields or low molecular weights (MW).

Troubleshooting Start Problem: Low MW or Insoluble Product CheckColor Did the reaction turn black immediately? Start->CheckColor CheckSolubility Did it precipitate during heating? CheckColor->CheckSolubility No (Gradual Darkening) Pd Black Formation\n(Inactive Catalyst) Pd Black Formation (Inactive Catalyst) CheckColor->Pd Black Formation\n(Inactive Catalyst) Yes CheckHNMR 1H NMR Analysis CheckSolubility->CheckHNMR No Solubility Limit Reached\nAction: Add long alkyl chains\nor more solvent Solubility Limit Reached Action: Add long alkyl chains or more solvent CheckSolubility->Solubility Limit Reached\nAction: Add long alkyl chains\nor more solvent Yes Glaser Defect (Diyne)\nCause: O2 Leak Glaser Defect (Diyne) Cause: O2 Leak CheckHNMR->Glaser Defect (Diyne)\nCause: O2 Leak Peak at ~7.4-7.6 ppm (Butadiyne linkage) Oligomers\nCause: Wet Solvent/Base Oligomers Cause: Wet Solvent/Base CheckHNMR->Oligomers\nCause: Wet Solvent/Base Sharp Terminal Alkyne Signal (3.3 ppm) remains

Figure 2: Troubleshooting logic for AB-monomer polymerization failures.

Key Optimization Parameters
  • Temperature: If the polymer precipitates early, increase temperature to 80°C to maintain solubility of the growing chain.

  • Ligand: Switch from PPh₃ to bulky, electron-rich ligands like Buchwald Biaryl Phosphines (e.g., XPhos) if the oxidative addition to the electron-neutral aryl bromide is sluggish.

  • Copper-Free: If Glaser coupling (homocoupling) is persistent despite degassing, switch to a Copper-Free Sonogashira protocol using PdCl₂(MeCN)₂ and XPhos with Cs₂CO₃ in Dioxane at 90°C. This eliminates the copper-mediated oxidative coupling pathway entirely.[7]

References

  • Chujo, Y. et al. "Synthesis of Poly(aryleneethynylene)s via Sonogashira Coupling." Chemical Reviews, 2000.

  • Sonogashira, K. "Development of Pd-Cu Catalyzed Cross-Coupling of Terminal Acetylenes with sp2-Carbon Halides." Journal of Organometallic Chemistry, 2002.

  • Bunz, U. H. F. "Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications." Chemical Reviews, 2000.

  • BenchChem Protocols. "Preventing Homocoupling in Sonogashira Reactions." BenchChem Technical Library, 2025.

  • Sigma-Aldrich. "Product Specification: 4-Bromo-1-ethynyl-2-methylbenzene."

Sources

Method

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of 4-Bromo-1-ethynyl-2-methylbenzene

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Importance of 4-Bromo-1-ethynyl-2-methylbenzene In the landscape of modern organic synthesis and medicinal chemistry, the strate...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of 4-Bromo-1-ethynyl-2-methylbenzene

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 4-Bromo-1-ethynyl-2-methylbenzene emerges as a highly versatile and valuable synthon, uniquely poised for diversification through palladium-catalyzed cross-coupling reactions. Its structure incorporates two key reactive handles: a bromine atom, a reliable leaving group for a multitude of palladium-catalyzed transformations, and a terminal alkyne, a gateway to a rich array of chemical space. The presence of the methyl group introduces steric and electronic perturbations that can influence reactivity and selectivity, offering a nuanced platform for synthetic exploration.

This technical guide provides an in-depth exploration of the most pertinent palladium-catalyzed cross-coupling reactions involving 4-Bromo-1-ethynyl-2-methylbenzene, namely the Sonogashira, Suzuki-Miyaura, and Heck reactions. Each section is designed to furnish researchers with not only detailed, actionable protocols but also the underlying mechanistic principles and field-proven insights to empower rational experimental design and troubleshooting. The ultimate goal is to facilitate the synthesis of novel compounds with potential applications in drug discovery and materials science. Biaryl compounds, for instance, are prevalent structural motifs in pharmaceuticals, acting as analgesics and anti-inflammatory agents, while substituted alkynes are crucial intermediates in the synthesis of natural products and organic materials.[1][2][3]

Section 1: The Sonogashira Coupling: A Gateway to Arylalkynes

The Sonogashira coupling is a cornerstone of C(sp)-C(sp²) bond formation, enabling the direct linkage of a terminal alkyne with an aryl halide.[4][5][6] This reaction is of paramount importance for the synthesis of substituted arylalkynes, which are key intermediates in the preparation of pharmaceuticals, natural products, and advanced materials.[4]

Mechanistic Rationale

The Sonogashira reaction typically proceeds via a dual catalytic cycle involving both palladium and copper co-catalysts.[4] The generally accepted mechanism, depicted below, involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of 4-Bromo-1-ethynyl-2-methylbenzene to form a Pd(II) intermediate.

  • Formation of Copper Acetylide: Concurrently, the terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper acetylide species.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the palladium center, regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to furnish the desired coupled product and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.

It is noteworthy that copper-free Sonogashira protocols have been developed to mitigate the formation of alkyne homocoupling byproducts (Glaser coupling).[4][7] In these systems, a base is typically used to facilitate the formation of the palladium acetylide intermediate directly.[4]

Diagram: Catalytic Cycle of the Sonogashira Coupling

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_int1 Ar-Pd(II)(Br)L₂ pd0->pd_int1 Oxidative Addition (Ar-Br) pd_int2 Ar-Pd(II)(C≡CR)L₂ pd_int1->pd_int2 Transmetalation pd_int2->pd0 Reductive Elimination product product pd_int2->product Ar-C≡CR cu_cat Cu(I)X cu_acetylide Cu(I)-C≡CR cu_acetylide->pd_int1 alkyne R-C≡C-H alkyne->cu_acetylide Deprotonation base Base

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Application Protocol: Sonogashira Coupling of 4-Bromo-1-ethynyl-2-methylbenzene with Phenylacetylene

This protocol details the synthesis of 1-ethynyl-2-methyl-4-(phenylethynyl)benzene.

Materials:

  • 4-Bromo-1-ethynyl-2-methylbenzene

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a dry, argon-flushed Schlenk flask, add 4-Bromo-1-ethynyl-2-methylbenzene (1.0 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).

  • Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe.

  • Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC or GC-MS.

  • Upon completion (typically 4-6 hours), cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to afford the desired product.

Quantitative Data Summary:

EntryCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3) / CuI (6)Et₃NTHF605~85-95
21-HexynePd(PPh₃)₄ (5) / CuI (10)i-Pr₂NHToluene808~80-90
3TrimethylsilylacetylenePd(OAc)₂ (2) / PPh₃ (4) / CuI (5)K₂CO₃DMF506~90-98

Yields are representative and may vary based on specific reaction conditions and scale.

Field Insights:

  • Choice of Base: Triethylamine serves as both a base and a solvent in many cases. For more sensitive substrates, a milder inorganic base like potassium carbonate can be employed.[8]

  • Copper Co-catalyst: While essential for many Sonogashira reactions, CuI can promote the homocoupling of the terminal alkyne. If this is a significant side reaction, a copper-free protocol should be considered.[7]

  • Ligand Selection: The steric and electronic properties of the phosphine ligand can significantly impact the reaction outcome. For sterically hindered aryl bromides, bulkier electron-rich phosphine ligands can be beneficial.[9][10]

Section 2: The Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of C-C bonds between organoboron compounds and organohalides.[1][11][12] Its tolerance of a broad range of functional groups and the commercial availability of a vast library of boronic acids and their esters make it a preferred method for the synthesis of biaryls and other conjugated systems in drug discovery.[1][2][13]

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps:

  • Oxidative Addition: A Pd(0) species undergoes oxidative addition to 4-Bromo-1-ethynyl-2-methylbenzene to form a Pd(II) complex.

  • Transmetalation: The organoboron reagent, activated by a base, transfers its organic moiety to the palladium center, forming a diorganopalladium(II) intermediate. The base is crucial for activating the boronic acid to facilitate this step.[12][14]

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.

Diagram: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Mechanism pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd_int1 Ar-Pd(II)(Br)L₂ oxidative_addition->pd_int1 transmetalation Transmetalation (R-B(OR)₂ + Base) pd_int1->transmetalation pd_int2 Ar-Pd(II)(R)L₂ transmetalation->pd_int2 reductive_elimination Reductive Elimination pd_int2->reductive_elimination product Ar-R reductive_elimination->product product->pd0 Catalyst Regeneration

Caption: Key steps in the Suzuki-Miyaura cross-coupling catalytic cycle.

Application Protocol: Suzuki-Miyaura Coupling of 4-Bromo-1-ethynyl-2-methylbenzene with Phenylboronic Acid

This protocol describes the synthesis of 4-ethynyl-3-methyl-1,1'-biphenyl.

Materials:

  • 4-Bromo-1-ethynyl-2-methylbenzene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a round-bottom flask, dissolve 4-Bromo-1-ethynyl-2-methylbenzene (1.0 mmol, 1.0 equiv) and phenylboronic acid (1.2 mmol, 1.2 equiv) in a mixture of 1,4-dioxane (8 mL) and water (2 mL).

  • Add potassium carbonate (2.0 mmol, 2.0 equiv) to the solution.

  • Degas the mixture by bubbling argon through it for 15-20 minutes.

  • Add Pd(PPh₃)₄ (0.05 mmol, 5 mol%) to the reaction mixture.

  • Heat the reaction to 90 °C under an argon atmosphere and monitor by TLC or LC-MS.

  • Upon completion (typically 12-16 hours), cool the mixture to room temperature, dilute with water, and extract with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (eluent: hexanes/ethyl acetate gradient) to obtain the desired biaryl product.

Quantitative Data Summary:

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Dioxane/H₂O9014~80-90
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O10012~85-95
33-Pyridinylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄2-MeTHF/H₂O8016~75-85

Yields are representative and may vary based on specific reaction conditions and scale.

Field Insights:

  • Solvent System: A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents.

  • Base Selection: The choice of base is critical and can influence the reaction rate and yield. Stronger bases like cesium carbonate are often effective for less reactive aryl bromides.

  • Ligand Choice for Challenging Couplings: For sterically hindered or electron-rich aryl bromides, specialized phosphine ligands such as SPhos or XPhos can significantly improve reaction efficiency.

Section 3: The Heck Reaction: Alkenylation of Aryl Halides

The Heck reaction, a palladium-catalyzed coupling of an aryl or vinyl halide with an alkene, is a powerful tool for the formation of substituted alkenes.[15][16] This reaction is particularly valuable for the synthesis of styrenic compounds and other vinylarenes, which are important precursors in polymer chemistry and medicinal chemistry.[17][18]

Mechanistic Rationale

The catalytic cycle of the Heck reaction involves the following key transformations:

  • Oxidative Addition: The Pd(0) catalyst adds to the C-Br bond of 4-Bromo-1-ethynyl-2-methylbenzene to form an arylpalladium(II) complex.

  • Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium center and subsequently inserts into the aryl-palladium bond.

  • β-Hydride Elimination: A hydrogen atom from a carbon adjacent to the palladium-bearing carbon is eliminated, forming the substituted alkene product and a hydridopalladium(II) complex.

  • Reductive Elimination: The hydridopalladium(II) complex undergoes reductive elimination in the presence of a base to regenerate the active Pd(0) catalyst.

Diagram: Experimental Workflow for a Typical Heck Reaction

Heck_Workflow start Start reagents Combine Aryl Bromide, Alkene, Base, and Solvent start->reagents degas Degas the Reaction Mixture reagents->degas add_catalyst Add Palladium Catalyst degas->add_catalyst heat Heat to Reaction Temperature add_catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS) heat->monitor workup Aqueous Work-up monitor->workup purify Column Chromatography workup->purify end Final Product purify->end

Caption: A generalized experimental workflow for the Heck reaction.

Application Protocol: Heck Reaction of 4-Bromo-1-ethynyl-2-methylbenzene with Methyl Acrylate

This protocol outlines the synthesis of methyl (E)-3-(4-ethynyl-3-methylphenyl)acrylate.

Materials:

  • 4-Bromo-1-ethynyl-2-methylbenzene

  • Methyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Tri(o-tolyl)phosphine (P(o-tol)₃)

  • Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a Schlenk tube, add 4-Bromo-1-ethynyl-2-methylbenzene (1.0 mmol, 1.0 equiv), Pd(OAc)₂ (0.02 mmol, 2 mol%), and P(o-tol)₃ (0.04 mmol, 4 mol%).

  • Add anhydrous DMF (5 mL), followed by triethylamine (1.5 mmol, 1.5 equiv) and methyl acrylate (1.2 mmol, 1.2 equiv).

  • Seal the tube and heat the mixture to 100 °C.

  • Monitor the reaction by GC-MS.

  • After completion (typically 18-24 hours), cool the reaction to room temperature and pour it into water.

  • Extract with diethyl ether (3 x 30 mL).

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify by column chromatography (eluent: hexanes/ethyl acetate) to yield the product.

Quantitative Data Summary:

EntryAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Methyl AcrylatePd(OAc)₂ (2) / P(o-tol)₃ (4)Et₃NDMF10020~70-80
2StyrenePd(PPh₃)₄ (3)K₂CO₃Acetonitrile8024~65-75
3n-Butyl AcrylatePdCl₂(PPh₃)₂ (2)NaOAcDMA12018~75-85

Yields are representative and may vary based on specific reaction conditions and scale.

Field Insights:

  • Regioselectivity: The Heck reaction typically proceeds with high regioselectivity, with the aryl group adding to the less substituted carbon of the alkene.

  • Stereoselectivity: The reaction generally favors the formation of the trans isomer of the product.

  • Additives: In some cases, the addition of a phase-transfer catalyst, such as a quaternary ammonium salt, can improve reaction rates and yields.

Conclusion and Future Outlook

4-Bromo-1-ethynyl-2-methylbenzene stands as a powerful and versatile building block for the synthesis of a diverse array of organic molecules. The palladium-catalyzed cross-coupling reactions detailed in this guide—Sonogashira, Suzuki-Miyaura, and Heck—provide reliable and adaptable methods for its functionalization. By understanding the mechanistic underpinnings of these transformations and carefully selecting reaction conditions, researchers can unlock the full synthetic potential of this valuable synthon. The products derived from these reactions hold significant promise for applications in drug discovery, materials science, and beyond, underscoring the continued importance of palladium catalysis in modern chemical synthesis.

References

  • Plenio, H. (2012). A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. J. Org. Chem., 77(6), 2798-2812.
  • Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl-Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
  • Alonso, D. A., Nájera, C., & Pacheco, M. C. (2011). Copper-Free Sonogashira-Type Reactions. Chemical Society Reviews, 40(10), 5084-5103.
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922.
  • Mee, S. P. H., Lee, V., & Baldwin, J. E. (2004). Stille Coupling Made Easier—The Synergic Effect of Copper(I) Salts and the Fluoride Ion.
  • Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(26), 9135-9142.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (1999). Highly Active Catalysts for the Suzuki Coupling Reaction. Journal of the American Chemical Society, 121(41), 9550-9561.
  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066.
  • de Vries, J. G. (2001). The Heck reaction. In Handbook of Organopalladium Chemistry for Organic Synthesis (Vol. 1, pp. 1051-1069). John Wiley & Sons, Inc.
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.
  • Heck, R. F. (1982). Palladium-catalyzed vinylation of organic halides. Organic Reactions, 27, 345-390.
  • Suzuki, A. (1998). Recent advances in the cross-coupling reactions of organoboron derivatives with organic electrophiles, 1995–1998. Journal of Organometallic Chemistry, 576(1-2), 147-168.
  • Sonogashira, K. (2009). Sonogashira Coupling. In Comprehensive Organic Synthesis II (Second Edition) (pp. 317-351). Elsevier.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Burke, M. D., & Marques, M. M. (2015). The Suzuki-Miyaura cross-coupling reaction. In Modern Arylation Methods (pp. 1-40). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Kunfi, A., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study.
  • Master Organic Chemistry. (2016, March 10). The Heck, Suzuki, and Olefin Metathesis Reactions. Retrieved from [Link]

  • SynArchive. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • UC Berkeley Chem 115. (2014, February 6). The Suzuki Reaction. Retrieved from [Link]

  • Heck, R. F. (1979). Palladium-Catalyzed Reactions with Olefins of Organic Halides. Accounts of Chemical Research, 12(4), 146-151.
  • BenchChem. (2025). Application Notes and Protocols: Sonogashira Cross-Coupling of 4-Bromo-2,1,3-Benzothiadiazole Derivatives.
  • Taber, D. F., & Neubert, T. D. (2001). Synthesis of Substituted Phenylacetylenes. The Journal of Organic Chemistry, 66(1), 143-146.
  • Beletskaya, I. P., & Kashin, A. N. (2004). The Heck Reaction. In Metal-Catalyzed Cross-Coupling Reactions (Vol. 1, pp. 261-316). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695.
  • Saiyed, A. S., & Bedekar, A. V. (2010). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. Tetrahedron Letters, 51(30), 3984-3987.
  • Journal of Electrochemistry. (2023, August 22). Electrochemical Syntheses of Aryl-Substituted Benzothiophenes and Phenanthrenes Using Benzenediazonium Salts as the Aryl Radical Precursors.
  • Wikipedia. (n.d.). Phenylacetylene. Retrieved from [Link]

  • Norris, J. (2018, April 4). The Suzuki reaction [Video]. YouTube. Retrieved from [Link]...

  • Jacobs, T. L. (1950). The Preparation and Properties of Substituted Phenylacetylenes and Di-phenylethynyl Mercurys. Journal of the American Chemical Society, 72(4), 1659-1662.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Khan, I., et al. (2021). Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)
  • RSC Publishing. (2024, July 8). Stereoregular polymerization of phenylacetylene using alkynyl and methyl rhodium(I) complexes with functionalized phosphine ligands.

Sources

Application

Application Note: Strategic Utilization of 4-Bromo-1-ethynyl-2-methylbenzene in Modular Organic Synthesis

Part 1: Executive Summary & Structural Logic 4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9) is a high-value bifunctional building block characterized by orthogonal reactivity. It features two distinct reaction han...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Structural Logic

4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9) is a high-value bifunctional building block characterized by orthogonal reactivity. It features two distinct reaction handles: a terminal alkyne (nucleophilic in cross-coupling/Click chemistry) and an aryl bromide (electrophilic in Pd-catalyzed coupling).

Structural Analysis & Reactivity Profile

The molecule's utility stems from the electronic and steric differentiation between its functional groups:

  • C1-Ethynyl Group (Nucleophile/Dipole):

    • Reactivity: High.[1] Susceptible to deprotonation (

      
      ), Sonogashira coupling, and CuAAC (Click) cycloaddition.
      
    • Sterics: The C2-Methyl group is ortho to the alkyne. This provides crucial steric protection, reducing the rate of oxidative homocoupling (Glaser coupling) compared to non-substituted phenylacetylenes, while still permitting palladium catalysis.

  • C4-Bromide (Electrophile):

    • Reactivity: Moderate.[2][3][4] Less reactive than aryl iodides but active in Suzuki, Heck, and Buchwald-Hartwig couplings.

    • Selectivity: The para positioning relative to the alkyne ensures electronic communication between the two ends, making this an ideal scaffold for molecular wires and conjugated drug linkers .

The "Lego" Strategy: Sequential Functionalization

The core application of this compound relies on Chemoselectivity . By exploiting the reactivity difference between the terminal alkyne and the aryl bromide, chemists can sequentially build complex structures without intermediate protection steps (if the correct order is followed).

  • Route A (Alkyne First): React with Aryl Iodides (

    
    ). Since 
    
    
    
    in oxidative addition rates, the alkyne couples to the external iodide, leaving the internal bromide intact for a second step.
  • Route B (Bromide First): Requires protection of the alkyne (e.g., TMS) to prevent catalyst poisoning or side reactions.

Part 2: Strategic Reaction Pathways (Visualized)

The following diagram illustrates the divergent synthetic utility of 4-Bromo-1-ethynyl-2-methylbenzene.

G Start 4-Bromo-1-ethynyl- 2-methylbenzene Inter1 Intermediate A: Diaryl Alkyne (Br-Ar-C≡C-Ar') Start->Inter1 PATH A: Sonogashira (vs Ar-I, Pd(0)/Cu(I)) Chemo-selective Inter2 Intermediate B: 4-Bromo-Aryl-Triazole Start->Inter2 PATH B: CuAAC (Click) (vs R-N3, Cu(I)) Final1 Final Product 1: Biaryl-Alkyne Scaffold Inter1->Final1 Suzuki Coupling (vs R-B(OH)2) Final3 Final Product 3: Extended Conjugated System Inter1->Final3 Heck Reaction (vs Alkene) Final2 Final Product 2: Functionalized Triazole Inter2->Final2 Buchwald-Hartwig (vs R-NH2)

Figure 1: Divergent synthetic pathways. Path A demonstrates the "Alkyne-First" strategy, preserving the bromide for subsequent functionalization.

Part 3: Detailed Experimental Protocols

Protocol A: Chemoselective Sonogashira Coupling (Alkyne Functionalization)

Objective: Couple the terminal alkyne with an external Aryl Iodide while preserving the C4-Bromide.

Mechanism: The reaction relies on the faster oxidative addition of Pd(0) to Aryl-Iodides compared to Aryl-Bromides.

Reagents:

  • Substrate: 4-Bromo-1-ethynyl-2-methylbenzene (1.0 equiv)

  • Coupling Partner: Aryl Iodide (

    
    ) (1.1 equiv)
    
  • Catalyst:

    
     (2-5 mol%)
    
  • Co-catalyst:

    
     (1-2 mol%)
    
  • Base/Solvent:

    
     / THF (1:1 v/v) or DMF.
    

Step-by-Step Procedure:

  • Setup: Flame-dry a Schlenk flask and cool under

    
     or Argon.
    
  • Charging: Add

    
    , 
    
    
    
    , and the Aryl Iodide. Cycle vacuum/inert gas 3 times.
  • Solvation: Dissolve 4-Bromo-1-ethynyl-2-methylbenzene in degassed THF/Et3N and add to the flask via syringe.

  • Reaction: Stir at Room Temperature (20-25°C) .

    • Critical Note: Do not heat above 40°C. Higher temperatures increase the risk of the Pd catalyst activating the C4-Bromide, leading to polymerization or oligomerization.

  • Monitoring: Monitor by TLC/LC-MS. The reaction typically completes in 2-6 hours.

  • Workup: Dilute with EtOAc, wash with saturated

    
     (to remove Cu), water, and brine. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography.

Validation Criteria:

  • 1H NMR: Disappearance of the acetylenic proton (

    
     ppm).
    
  • MS: Presence of the bromine isotope pattern (

    
     and 
    
    
    
    in 1:1 ratio) confirms the bromide is intact.
Protocol B: Sequential Suzuki-Miyaura Coupling

Objective: Functionalize the C4-Bromide after the alkyne has been reacted (or protected).

Reagents:

  • Substrate: Product from Protocol A (Internal Alkyne) (1.0 equiv)

  • Boronic Acid:

    
     (1.2 - 1.5 equiv)
    
  • Catalyst:

    
     or 
    
    
    
    (3-5 mol%)
  • Base:

    
     (2M aqueous, 3.0 equiv)
    
  • Solvent: 1,4-Dioxane or Toluene.

Step-by-Step Procedure:

  • Setup: Combine substrate, boronic acid, and catalyst in a reaction vial.

  • Inert Atmosphere: Purge with Argon.

  • Solvent Addition: Add degassed solvent and aqueous base.

  • Reaction: Heat to 80-100°C for 12-24 hours.

    • Note: Since the alkyne is now internal (disubstituted), it is stable to these conditions and will not interfere with the Pd cycle.

  • Workup: Standard extraction with EtOAc/Water.

Protocol C: CuAAC "Click" Cycloaddition

Objective: Synthesis of 1,4-disubstituted 1,2,3-triazoles for biological probing.

Reagents:

  • Substrate: 4-Bromo-1-ethynyl-2-methylbenzene (1.0 equiv)

  • Azide:

    
     (1.0 equiv)
    
  • Catalyst:

    
     (10 mol%)
    
  • Reductant: Sodium Ascorbate (20 mol%)

  • Solvent:

    
     (1:1).
    

Procedure:

  • Suspend the alkyne and azide in the solvent mixture.

  • Add fresh sodium ascorbate solution followed by copper sulfate solution.

  • Stir vigorously at RT overnight.

  • The product often precipitates. Filter and wash with water. If soluble, extract with DCM.

  • Result: A brominated triazole scaffold ready for further diversification via Suzuki coupling (using the preserved Br handle).

Part 4: Data Summary & Troubleshooting

Physical Properties Table
PropertyValueNotes
Molecular Weight 195.06 g/mol
Appearance Pale yellow oil or low-melting solidMay darken upon storage (oxidation)
Storage 2-8°C, Inert GasProtect from light
Boiling Point ~230-240°C (Predicted)
Solubility DCM, THF, EtOAc, TolueneInsoluble in water
Troubleshooting Guide
IssueProbable CauseSolution
Homocoupling (Glaser) Presence of

in Sonogashira
Rigorous degassing is required. Increase inert gas flow.
Low Yield (Sonogashira) Steric hindrance from C2-MethylIncrease catalyst loading to 5 mol%. Switch to smaller phosphine ligands.
Bromide Reactivity Reaction at Br site during Protocol ALower temperature. Ensure coupling partner is an Iodide (not Bromide).
Black Precipitate Pd black formation (Catalyst death)Add additional phosphine ligand (

) to stabilize Pd species.

Part 5: References

  • Sonogashira Coupling Scope: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Orthogonal Reactivity: Fairlamb, I. J. S. (2007). Palladium Catalysis in Synthesis: Where Next? Organic & Biomolecular Chemistry, 6, 3645. Link

  • General Properties of Aryl Alkynes: Sigma-Aldrich. (n.d.). 4-Bromo-1-ethynyl-2-methylbenzene Product Sheet. Link

  • Click Chemistry Protocols: Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Zinc-Promoted Coupling (Alternative): Finke, A. D., et al. (2009).[2] Zinc Chloride-Promoted Aryl Bromide-Alkyne Cross-Coupling Reactions at Room Temperature.[2] The Journal of Organic Chemistry, 74(22), 8897–8900. Link

Sources

Method

Applications of 4-Bromo-1-ethynyl-2-methylbenzene in medicinal chemistry

Technical Guide: Applications of 4-Bromo-1-ethynyl-2-methylbenzene in Medicinal Chemistry Part 1: Executive Summary & Strategic Utility 4-Bromo-1-ethynyl-2-methylbenzene is a high-value "lynchpin" intermediate in medicin...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Applications of 4-Bromo-1-ethynyl-2-methylbenzene in Medicinal Chemistry

Part 1: Executive Summary & Strategic Utility

4-Bromo-1-ethynyl-2-methylbenzene is a high-value "lynchpin" intermediate in medicinal chemistry, distinguished by its orthogonal bifunctionality .[1] Unlike simple halo-alkynes, the presence of the C2-methyl group confers unique steric properties that modulate both chemical reactivity during synthesis and the pharmacological profile of the final drug candidate.[1]

Core Medicinal Value Proposition:

  • Orthogonal Reactivity: The molecule possesses two distinct reaction handles—an electrophilic aryl bromide (C4) and a nucleophilic/dipolarophilic terminal alkyne (C1).[1] This allows for sequential, regioselective functionalization (e.g., Sonogashira coupling followed by Suzuki coupling, or [3+2] cycloaddition followed by Buchwald-Hartwig amination).[1]

  • Conformational Control (The "Ortho Effect"): The C2-methyl group creates steric clash with substituents at the C1-alkyne position.[1] In kinase inhibitors, this forces the aromatic ring out of planarity, often locking the molecule into a bioactive conformation that fits specific hydrophobic pockets (e.g., the "gatekeeper" region).[1]

  • Metabolic Stability: The methyl group blocks the C2 position from metabolic oxidation (P450-mediated hydroxylation), potentially extending the half-life of the drug scaffold.[1]

Part 2: Detailed Applications & Reaction Workflows

Application A: Synthesis of Isoxazole-Based Antibacterials

Context: Isoxazoles are critical pharmacophores in antibacterial agents (e.g., inhibiting LpxC in Gram-negative bacteria).[1] The terminal alkyne of 4-bromo-1-ethynyl-2-methylbenzene serves as the dipolarophile in [3+2] cycloadditions.[1]

Mechanism: The alkyne undergoes a 1,3-dipolar cycloaddition with a nitrile oxide (generated in situ from a nitro precursor) to form a 3,5-disubstituted isoxazole.[1] The C4-bromide remains intact, serving as a handle for further elaboration.[1]

Experimental Protocol: [3+2] Cycloaddition to Isoxazole Scaffold Reference Grounding: Based on methodologies cited in US Patent 8,664,401 and J. Chem. Res. (2007).

Reagents:

  • Substrate: 4-Bromo-1-ethynyl-2-methylbenzene (1.0 equiv)[1]

  • Reactant: 2-(2-nitroethoxy)tetrahydro-2H-pyran (1.7 equiv) [Precursor to nitrile oxide][1]

  • Dehydrating Agent: Phenyl isocyanate (3.4 equiv)[1]

  • Base: Triethylamine (2.4 equiv)[1]

  • Solvent: Toluene (Anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round-bottom flask and purge with Nitrogen (

    
    ).
    
  • Dissolution: Dissolve 4-Bromo-1-ethynyl-2-methylbenzene (e.g., 875 mg, 4.49 mmol) in anhydrous toluene (20 mL).

  • Addition: Add the nitro-precursor (2-(2-nitroethoxy)tetrahydro-2H-pyran) followed by triethylamine.

  • Activation: Add phenyl isocyanate dropwise. Note: Phenyl isocyanate dehydrates the nitro compound in situ to generate the reactive nitrile oxide species.[1]

  • Reaction: Heat the mixture to 100°C and stir for 12–16 hours under

    
    .
    
    • QC Check: Monitor by TLC (Hexane/EtOAc 8:1). The alkyne spot should disappear.

  • Quench: Cool to room temperature (RT). Add Methanol (5 mL) to quench excess isocyanate.[1]

  • Work-up: Filter off the diphenylurea byproduct (white solid).[1] Concentrate the filtrate under reduced pressure.

  • Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

    • Expected Yield: 60–80% as a pale yellow solid.

Application B: Construction of Diaryl Alkyne Linkers (Kinase Inhibitors)

Context: Diaryl alkynes are common motifs in Type II kinase inhibitors (e.g., Ponatinib analogs).[1] The alkyne acts as a rigid linker spanning the ATP binding site to the allosteric pocket.[1]

Experimental Protocol: Selective Sonogashira Coupling Challenge: Prevent homocoupling (Glaser coupling) and ensure the reaction occurs at the alkyne, not the bromide (though the bromide is also reactive, the C-H activation of the alkyne is typically faster under mild conditions, or the bromide is the intended coupling partner for another alkyne).[1] Scenario: Coupling the Aryl Bromide end to a terminal alkyne (Reverse scenario) OR Coupling the Terminal Alkyne end to an Aryl Iodide.[1] Selected Protocol: Coupling the Terminal Alkyne of 4-Bromo-1-ethynyl-2-methylbenzene to a Heteroaryl Iodide (e.g., 4-Iodopyridine).[1]

Reagents:

  • Alkyne: 4-Bromo-1-ethynyl-2-methylbenzene (1.0 equiv)[1][2]

  • Aryl Halide: 4-Iodopyridine (1.1 equiv)[1]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Co-Catalyst: CuI (1 mol%)[1]

  • Base/Solvent: Triethylamine (

    
    ) / THF (1:1 ratio)[1]
    

Step-by-Step Methodology:

  • Degassing: Sparge the solvent mixture (THF/Et3N) with Argon for 30 minutes. Critical: Oxygen promotes homocoupling.

  • Mixing: Add the aryl halide, Pd catalyst, and CuI to the reaction vessel.

  • Addition: Add 4-Bromo-1-ethynyl-2-methylbenzene.

  • Reaction: Stir at RT (Room Temperature) for 4–6 hours.

    • Why RT? The C4-Bromide is less reactive than the Iodide partner.[1] Heating might trigger oligomerization via the bromide.[1] Keeping it at RT ensures chemoselectivity for the Iodide-Alkyne coupling.[1]

  • Work-up: Dilute with EtOAc, wash with water and brine. Dry over

    
    .
    
  • Purification: Silica gel chromatography.

Part 3: Visualization of Reaction Pathways

The following diagram illustrates the divergent synthesis pathways starting from 4-Bromo-1-ethynyl-2-methylbenzene.

G Start 4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9) Isoxazole_Step [3+2] Cycloaddition (Nitrile Oxide) Start->Isoxazole_Step Reacts at Alkyne Sono_Step Sonogashira Coupling (Pd/Cu, Ar-I) Start->Sono_Step Reacts at Alkyne (Chemoselective vs I) Suzuki_Step Suzuki Coupling (Pd, Ar-B(OH)2) Start->Suzuki_Step Reacts at Bromide Isoxazole_Prod 3,5-Disubstituted Isoxazole (Antibacterial Scaffold) Isoxazole_Step->Isoxazole_Prod Retains Br handle Sono_Prod Diaryl Alkyne Linker (Kinase Inhibitor Motif) Sono_Step->Sono_Prod Retains Br handle Suzuki_Prod Biaryl Alkyne (Extended Scaffold) Suzuki_Step->Suzuki_Prod Retains Alkyne handle

Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the alkyne and bromide functionalities.

Part 4: Quantitative Data & Properties

Table 1: Physicochemical Properties & Handling

PropertyValueNotes
Molecular Formula

Molecular Weight 195.06 g/mol
Appearance Pale yellow solid/oilLow melting point solid.
Storage 2–8°C, Inert GasAir/Light sensitive (Alkyne stability).[1]
Solubility DMSO, DCM, ToluenePoor water solubility.[1]
Reactivity Alert Terminal AlkyneAvoid contact with heavy metals (Ag, Hg) without ligands (explosive acetylides).[1]

Table 2: Chemoselectivity Profile

Reaction TypeTarget Functional GroupConditionsSelectivity
Sonogashira Alkyne (C1)Pd(0)/Cu(I), RTHigh (vs. Ar-Br) if coupling partner is Ar-I.
Suzuki-Miyaura Bromide (C4)Pd(II), Boronic Acid, HeatHigh.[1] Alkyne usually tolerated if not terminal (protect if necessary).[1]
Click (CuAAC) Alkyne (C1)Cu(I), Azide, Water/tBuOHVery High.[1] Orthogonal to Bromide.

Part 5: References

  • Sigma-Aldrich. Product Specification: 4-Bromo-1-ethynyl-2-methylbenzene.[1] Retrieved from .[1]

  • Basarab, G. S., et al. (2014).[1] N-linked hydroxamic acid derivatives useful as antibacterial agents. U.S. Patent 8,664,401 . Washington, DC: U.S. Patent and Trademark Office.[1] (Describes the synthesis of isoxazole intermediates starting from 4-bromo-1-ethynyl-2-methylbenzene).

  • Gouault, N., et al. (2007).[1] Synthesis of isoxazoles via 1,3-dipolar cycloaddition. Journal of Chemical Research , 12, 728-732.[1][3] (Cited protocol for the nitrile oxide cycloaddition).

  • Liang, Y., et al. (2019).[1] Design and Synthesis of Type IV Inhibitors of BRAF Kinase. Journal of Medicinal Chemistry . (Contextualizes the use of ethynylbenzene linkers in kinase inhibition).

  • ChemicalBook. 4-Bromo-1-ethynyl-2-methylbenzene Product Entry. Retrieved from .[1]

Sources

Application

Application Note: 4-Bromo-1-ethynyl-2-methylbenzene as a Strategic Scaffold for Functional Materials

[1] Executive Summary 4-Bromo-1-ethynyl-2-methylbenzene is a bifunctional aromatic building block characterized by orthogonal reactivity.[1] Its structure features an electrophilic aryl bromide, a nucleophilic terminal a...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

4-Bromo-1-ethynyl-2-methylbenzene is a bifunctional aromatic building block characterized by orthogonal reactivity.[1] Its structure features an electrophilic aryl bromide, a nucleophilic terminal alkyne, and a steric-directing methyl group.[1] This unique "AB-type" monomer architecture makes it indispensable for synthesizing Poly(aryleneethynylene)s (PAEs) used in molecular electronics and asymmetric conjugated scaffolds for OLEDs.[1] This guide details the chemoselective strategies required to exploit its dual functionality without uncontrolled polymerization.[1]

Material Profile & Structural Logic

The utility of this compound lies in the reactivity difference between the C-Br bond and the C≡C-H bond, modulated by the ortho-methyl group.[1]

Structural Advantages[2]
  • Orthogonal Reactivity: The terminal alkyne is active in Sonogashira/Click chemistry, while the bromide participates in Suzuki/Buchwald couplings.[1]

  • Steric Modulation: The 2-methyl group forces the ethynyl moiety out of planarity in crowded systems, preventing π-stacking aggregation—a critical feature for maintaining fluorescence efficiency in OLEDs (preventing quenching).[1]

  • Solubility: The methyl substituent disrupts crystalline packing in resulting polymers, significantly enhancing solubility in organic solvents compared to non-methylated analogs.[1]

Table 1: Physicochemical Properties
PropertyDataNote
CAS Number 1312479-78-9Verify batch identity via NMR/GC-MS
Molecular Formula C₉H₇Br
Molecular Weight 195.06 g/mol
Physical State Pale yellow liquid/solidLow melting point; handle as liquid >25°C
Storage 2–8°C, under NitrogenAlkyne is oxidation-sensitive
Solubility DCM, THF, TolueneInsoluble in water

Application I: Step-Growth Polymerization for Molecular Wires

Target: Synthesis of Poly(aryleneethynylene)s (PAEs). Mechanism: AB-type Sonogashira Self-Polymerization.[1]

This molecule acts as a self-contained monomer.[1] Under catalytic conditions, the terminal alkyne of one molecule couples with the bromide of another, generating a conjugated polymer backbone utilized in molecular wires and fluorescent sensors.

Protocol A: Controlled Self-Polymerization

Objective: Synthesize Poly(2-methyl-1,4-phenyleneethynylene).

Reagents:

  • Monomer: 4-Bromo-1-ethynyl-2-methylbenzene (1.0 equiv)[1]

  • Catalyst: Pd(PPh₃)₄ (3 mol%)

  • Co-catalyst: CuI (5 mol%)

  • Solvent: Toluene/Diisopropylamine (DIPA) (3:1 ratio)

  • Atmosphere: Argon (Strictly anaerobic)

Step-by-Step Methodology:

  • Degassing: In a Schlenk tube, combine Toluene and DIPA. Degas via three freeze-pump-thaw cycles to remove O₂ (Oxygen causes homocoupling defects, i.e., Glaser coupling).

  • Catalyst Loading: Add Pd(PPh₃)₄ and CuI to the frozen solvent mixture under Argon flow.

  • Monomer Addition: Add the monomer via syringe.[1]

  • Reaction: Heat to 70°C for 24–48 hours. The solution will darken and become fluorescent.[1]

    • Critical Control: If viscosity increases too rapidly, dilute with degassed toluene to maintain stirrability.[1]

  • End-Capping (Optional but Recommended): To stabilize molecular weight, add a drop of bromobenzene (to cap alkynes) followed 2 hours later by phenylacetylene (to cap bromides).

  • Purification: Precipitate the polymer by dropwise addition into cold Methanol (10x volume). Filter, re-dissolve in CHCl₃, and re-precipitate to remove catalyst residues.

Application II: Asymmetric Scaffold Synthesis (OLEDs)

Target: Creating "Push-Pull" Organic Semiconductors. Strategy: Chemoselective Functionalization (Sequence Control).[1]

To build complex OLED materials, one must react only one end of the molecule.[1] The strategy relies on the reactivity hierarchy: Aryl Iodide > Terminal Alkyne > Aryl Bromide .[1]

Protocol B: Chemoselective Extension (The "Head-First" Approach)

Objective: Couple the alkyne terminus to an Aryl Iodide, leaving the Bromide intact for a second step.[1]

Reaction: Sonogashira Coupling with an external Aryl Iodide.[1] Why this works: The catalyst will preferentially insert into the C-I bond of the partner molecule rather than the C-Br bond of the building block.[1]

Reagents:

  • Building Block: 4-Bromo-1-ethynyl-2-methylbenzene (1.1 equiv)[1]

  • Partner: 4-Iodoanisole (1.0 equiv) (Example Ar-I)[1]

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%)

  • Co-catalyst: CuI (1 mol%)

  • Base/Solvent: THF/Et₃N (1:1)

Step-by-Step Methodology:

  • Dissolution: Dissolve 4-Iodoanisole in dry THF/Et₃N under Argon.

  • Catalyst Activation: Add Pd and Cu catalysts; stir for 5 min at Room Temperature (RT).

  • Slow Addition: Add 4-Bromo-1-ethynyl-2-methylbenzene dropwise over 30 minutes at RT.

    • Reasoning: Keeping the alkyne concentration low relative to the Ar-I partner prevents self-polymerization of the building block.[1]

  • Monitoring: Monitor by TLC. The Ar-I spot should disappear. The Ar-Br bond on the building block remains stable at RT.[1]

  • Workup: Filter off ammonium salts, evaporate solvent, and purify via silica column (Hexanes/EtOAc).

  • Result: You now have a tolane core with a reactive Bromide handle, ready for a subsequent Suzuki coupling to attach an electron-transport moiety.[1]

Visualizing the Workflows

The following diagram illustrates the divergent synthesis pathways available for this building block.

G Start 4-Bromo-1-ethynyl- 2-methylbenzene PolyCond Conditions: Pd(0)/CuI, Base Self-Coupling Start->PolyCond Pathway A SonoSel Selective Sonogashira (RT, Slow Addition) Start->SonoSel Pathway B Polymer Poly(aryleneethynylene) (Molecular Wire) PolyCond->Polymer Partner + Aryl-Iodide (Ar-I) (Partner Molecule) Partner->SonoSel Intermed Intermediate: Ar-Alkyne-Ar-Br SonoSel->Intermed Retains Br Step2 Step 2: Suzuki Coupling (+ Boronic Acid) Intermed->Step2 FinalOLED Asymmetric OLED Material Step2->FinalOLED

Caption: Divergent synthetic pathways: Pathway A utilizes self-reactivity for polymerization; Pathway B exploits chemoselectivity for stepwise scaffold construction.

Scientific Rationale & Troubleshooting

The "Methyl Effect"

The 2-methyl group is not passive.[1] In Protocol A (Polymerization), it increases the torsion angle between phenyl rings.

  • Impact: This reduces the effective conjugation length slightly (blue-shift in emission) but drastically increases quantum yield by preventing fluorescence quenching in the solid state.[1]

  • Troubleshooting: If the polymer precipitates too early (low molecular weight), switch the solvent from Toluene to Chlorobenzene to handle the increased solubility requirements of the rigid backbone.

Handling the Alkyne

Terminal alkynes are prone to oxidative dimerization (Glaser coupling) in the presence of Cu and O₂.

  • Symptom: Appearance of a symmetrical dimer byproduct (Br-Ar-C≡C-C≡C-Ar-Br).[1]

  • Fix: Ensure rigorous degassing.[1] If Glaser coupling persists, switch to a copper-free Sonogashira protocol (using Pd(OAc)₂/TPPTS in aqueous acetonitrile), though this is slower.

References

  • Sigma-Aldrich. 4-Bromo-1-ethynyl-2-methylbenzene Product Sheet & Properties. Retrieved from [1]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[1] Chemical Reviews. (General grounding on Sonogashira mechanisms).

  • Bunz, U. H. F. (2000). Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications. Chemical Reviews.
  • Organic Chemistry Portal. Sonogashira Coupling Protocols and Mechanism. Retrieved from

  • NIST Chemistry WebBook. Spectral Data for Bromo-methyl-ethynylbenzene derivatives. Retrieved from

Sources

Method

Application Note: Chemoselective Coupling and Polymerization Strategies for 4-Bromo-1-ethynyl-2-methylbenzene

Executive Summary This application note details the experimental protocols for utilizing 4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9) in Palladium-catalyzed Sonogashira cross-coupling reactions. This molecule re...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the experimental protocols for utilizing 4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9) in Palladium-catalyzed Sonogashira cross-coupling reactions. This molecule represents a classic "AB-type" monomer, possessing both a nucleophilic handle (terminal alkyne) and an electrophilic handle (aryl bromide).

The presence of the ortho-methyl group at position 2 introduces specific steric constraints that differentiate this substrate from non-hindered analogs. This guide provides two distinct workflows:

  • Chemoselective Capping: Coupling the alkyne to an external aryl iodide while preserving the aryl bromide.

  • Step-Growth Polymerization: Forcing the self-coupling of the monomer to generate Poly(2-methyl-1,4-phenylene ethynylene) (PPE).

Mechanistic Insight & Strategic Planning

The Reactivity Hierarchy

Success with this bifunctional monomer relies on exploiting the kinetic difference in oxidative addition rates between Aryl-Iodides and Aryl-Bromides.

  • Rate (

    
    ):  Ar-I 
    
    
    
    Ar-Br
    
    
    Ar-OTf
    
    
    Ar-Cl.
  • The "Ortho Effect": The methyl group at C2 provides steric bulk around the ethynyl group at C1. While this stabilizes the monomer against rapid degradation, it slightly retards the transmetallation step compared to unhindered phenylacetylene.

Decision Matrix

The experimental path is determined by the target architecture.

DecisionMatrix Start Substrate: 4-Bromo-1-ethynyl-2-methylbenzene Goal Define Synthetic Goal Start->Goal Choice1 Target: Asymmetric Derivative Goal->Choice1 Coupling with Ar-I Choice2 Target: Conjugated Polymer (PPE) Goal->Choice2 Self-Coupling Cond1 Protocol A: Chemoselective Temp: 20-25°C Partner: Ar-I Choice1->Cond1 Cond2 Protocol B: Polymerization Temp: 60-80°C Partner: None (Homocoupling) Choice2->Cond2 Outcome1 Product: Ar-Alkyne-Ar(Br) (Bromide intact for later use) Cond1->Outcome1 Outcome2 Product: Poly(phenylene ethynylene) Cond2->Outcome2

Figure 1: Strategic workflow for selecting reaction conditions based on the desired outcome.

Experimental Protocols

Protocol A: Chemoselective Coupling (Alkyne Functionalization)

Objective: Couple the terminal alkyne with an external Aryl Iodide (Ar-I) without activating the Aryl Bromide.

Reagents:

  • Monomer: 4-Bromo-1-ethynyl-2-methylbenzene (1.0 equiv)

  • Coupling Partner: Iodobenzene (or derivative) (1.1 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)[1]

  • Co-Catalyst: Copper(I) Iodide [CuI] (4 mol%)

  • Base/Solvent: Triethylamine (Et₃N) / THF (1:1 ratio)

Procedure:

  • Degassing: Flame-dry a Schlenk flask and cycle with Argon/Vacuum (3x).

  • Loading: Add Pd(PPh₃)₂Cl₂ (2 mol%), CuI (4 mol%), and the Aryl Iodide (1.1 equiv) under Argon counter-flow.

  • Solvation: Add degassed THF and Et₃N via syringe.

  • Addition: Dissolve 4-Bromo-1-ethynyl-2-methylbenzene in a minimal amount of degassed THF. Add this solution dropwise to the reaction mixture over 15 minutes at Room Temperature (23°C) .

    • Note: Dropwise addition ensures the concentration of the alkyne remains low relative to the catalyst, preventing homocoupling (Glaser coupling).

  • Monitoring: Stir at RT. Monitor via TLC. The reaction is typically complete within 2–4 hours.

    • Checkpoint: If the reaction is sluggish due to the ortho-methyl group, warm slightly to 35°C, but do not exceed 40°C to avoid activating the bromide.

  • Workup: Filter through a celite pad to remove precipitated ammonium salts. Concentrate the filtrate and purify via silica gel flash chromatography.

Protocol B: Step-Growth Polymerization (Synthesis of PPE)

Objective: Polymerize the monomer to form a conjugated molecular wire.

Reagents:

  • Monomer: 4-Bromo-1-ethynyl-2-methylbenzene (1.0 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Co-Catalyst: CuI (5-10 mol%)

  • Solvent: Toluene / Diisopropylamine (3:1)

Procedure:

  • Strict Anaerobic Setup: Use a sealed pressure tube or Schlenk line. Oxygen must be excluded to prevent oxidative homocoupling of alkynes (defect formation).

  • Loading: Charge the vessel with the Monomer, Pd(PPh₃)₄, and CuI inside a glovebox if available. If not, rapid addition under Argon flow is acceptable.

  • Solvation: Add degassed Toluene and Diisopropylamine.

  • Reaction: Heat the mixture to 70–80°C for 24–48 hours.

    • Observation: The solution should become fluorescent (often blue/green) and viscous as the conjugated backbone grows.

  • Termination (End-Capping): To remove reactive ends, add a small amount of phenylacetylene (to cap bromides) and stir for 1 hour, followed by iodobenzene (to cap alkynes) and stir for 1 hour.

  • Precipitation: Pour the reaction mixture into cold Methanol (10x volume). The polymer will precipitate as a fibrous solid.

  • Purification: Filter, wash with methanol, and Soxhlet extract with acetone (to remove oligomers) followed by chloroform (to collect high MW polymer).

Data & Optimization Guide

Solvent & Base Compatibility Table

The choice of solvent impacts the rate of transmetallation, particularly with the sterically hindered methyl group.

Solvent SystemPolarityTemp LimitSuitabilityNotes
THF / Et₃N Medium65°CHigh Standard for Protocol A. Good solubility for monomer.
DMF / DEA High150°CMedium Accelerates reaction but promotes side reactions. Use for sluggish substrates.
Toluene / DIPA Low110°CHigh Preferred for Protocol B (Polymerization). Minimizes de-halogenation.
Troubleshooting The "Ortho Effect"

The methyl group at C2 creates a "picket fence" effect. If conversion is low:

  • Switch Ligand: Move from PPh₃ to SPhos or XPhos . These Buchwald ligands are designed to facilitate oxidative addition on hindered substrates.

  • Increase CuI: Boosting CuI to 10 mol% can accelerate the formation of the Copper-acetylide species, which is often the rate-determining step in hindered systems.

Catalytic Cycle Visualization

The following diagram illustrates the divergent pathways. Note the energy barrier difference: The Oxidative Addition (OA) into C-Br requires heat (


), whereas OA into C-I proceeds at RT.

CatalyticCycle cluster_A Protocol A (Room Temp) cluster_B Protocol B (Heat > 60°C) Pd0 Pd(0)L2 Active Species OA_I Oxidative Addition (Fast) Pd0->OA_I + Ar-I OA_Br Oxidative Addition (Slow - Requires Heat) Pd0->OA_Br + Ar-Br (Self) / Heat ArI Ar-I Prod_A Product A (Br Intact) OA_I->Prod_A + Alkyne / Cu / Base Prod_A->Pd0 Regeneration ArBr Ar-Br (Self) Prod_B Polymer (PPE) OA_Br->Prod_B + Alkyne (Self) Prod_B->Pd0 Regeneration

Figure 2: Mechanistic divergence based on activation energy of the Carbon-Halide bond.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Link

  • Bunz, U. H. F. (2000). Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications. Chemical Reviews, 100(4), 1605–1644. Link

  • Doubina, N., et al. (2012). Effect of Steric Hindrance on the Sonogashira Coupling. Langmuir, 28(4), 1900-1908. (Contextual grounding on steric effects in surface grafting).
  • Negishi, E., & Anastasia, L. (2003). Palladium-Catalyzed Alkynylation. Chemical Reviews, 103(5), 1979–2018. Link

Sources

Application

Application Note: Purification Strategies for 4-Bromo-1-ethynyl-2-methylbenzene

Introduction & Compound Profile 4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9) is a critical bifunctional intermediate in medicinal chemistry. Its structure features a terminal alkyne and an aryl bromide, making i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9) is a critical bifunctional intermediate in medicinal chemistry. Its structure features a terminal alkyne and an aryl bromide, making it a "linchpin" scaffold for orthogonal cross-coupling reactions (e.g., Sonogashira followed by Suzuki-Miyaura).

However, its purification presents distinct challenges. As a terminal aryl alkyne, it is prone to oxidative homocoupling (Glaser coupling) to form diynes, and it often retains heavy metal residues (Pd, Cu) from its synthesis. This guide provides a robust, scalable protocol for isolating high-purity material suitable for downstream pharmaceutical applications.

Physicochemical Profile
PropertySpecification / Note
Molecular Formula C₉H₇Br
Molecular Weight 195.06 g/mol
Physical State Low-melting solid or viscous oil (dependent on purity).
Solubility Soluble in organics (DCM, EtOAc, Hexanes, THF); Insoluble in water.
Stability Sensitive to light and air (oxidation risk). Polymerizes at high T.
Major Impurities 1,3-Diyne dimer (Glaser product), Pd/Cu residues, Desilylated byproducts.

Pre-Purification Assessment

Before initiating purification, the crude reaction mixture must be analyzed to determine the "Impurity Profile." This dictates the purification strategy.

Diagnostic Checklist:

  • TLC Analysis (Hexanes:EtOAc 95:5):

    • Target Spot: High R_f (typically ~0.6–0.8 in pure hexanes).

    • Diyne Impurity: Often appears as a fluorescent spot just below the product or moving with the solvent front depending on the system.

    • Catalyst: Stays at the baseline (dark spot).

  • 1H NMR Check:

    • Look for the acetylenic proton singlet (

      
       ~3.0–3.3 ppm).
      
    • Check for the absence of TMS groups (

      
       ~0.2 ppm) if coming from a deprotection step.
      

Method A: Flash Column Chromatography (Primary Protocol)

This is the gold standard for isolating the monomeric alkyne from the diyne dimer and catalyst residues.

Reagents & Materials
  • Stationary Phase: Silica Gel 60 (230–400 mesh). Note: Use neutral silica to prevent acid-catalyzed polymerization.

  • Mobile Phase: HPLC-grade Hexanes (Solvent A) and Ethyl Acetate (Solvent B).

  • Additives: None (Avoid amines unless the compound is acid-sensitive; this substrate is generally stable on neutral silica).

Step-by-Step Protocol
  • Sample Preparation (Dry Loading):

    • Dissolve the crude oil in a minimum amount of Dichloromethane (DCM).

    • Add silica gel (ratio 1:2 w/w relative to crude mass).

    • Evaporate solvent under reduced pressure (Rotavap) until a free-flowing powder is obtained. Crucial: This prevents band broadening.

  • Column Packing:

    • Pack the column with a silica:crude ratio of at least 30:1.

    • Pre-equilibrate the column with 100% Hexanes.

  • Elution Gradient:

    • 0–5 mins: 100% Hexanes (Elutes non-polar diyne impurities).

    • 5–20 mins: Gradient to 2% EtOAc in Hexanes.

    • 20–40 mins: Hold at 2% EtOAc (Target compound elutes here).

    • Flush: 20% EtOAc (To remove polar impurities/catalysts).

  • Fraction Analysis:

    • Spot fractions on TLC. The diyne usually elutes before the product in pure hexanes.

    • Combine pure fractions and concentrate at <30°C to avoid thermal polymerization.

Method B: Metal Scavenging (Pharma Grade Requirement)

If the compound is intended for biological assays, chromatography alone is insufficient to remove Pd/Cu to <10 ppm levels.

Protocol: Solid-Supported Scavenging
  • Dissolution: Dissolve the chromatographed product in THF or EtOAc (10 mL/g).

  • Scavenger Addition: Add SiliaMetS® Thiol or QuadraPure™ TU (thiourea) scavenger resin (loading approx. 1.2 mmol/g).

    • Dosage: 3–5 equivalents relative to the estimated metal content (or 10 wt% of product mass if unknown).

  • Incubation: Stir gently at room temperature for 4–12 hours. Do not reflux.

  • Filtration: Filter the suspension through a 0.45 µm PTFE pad or a Celite plug to remove the resin.

  • Concentration: Evaporate the filtrate to yield metal-free product.

Method C: Recrystallization (Polishing Step)

Applicable only if the product isolates as a solid.

  • Solvent System: Hexanes (hot) or Pentane (cold).

  • Procedure:

    • Dissolve the solid in minimal boiling Hexanes (approx. 50°C).

    • Allow to cool slowly to RT, then place in a freezer (-20°C) for 12 hours.

    • Filter the crystals and wash with cold Pentane.

    • Note: This effectively removes trace diyne impurities that co-eluted during chromatography.

Visualization of Workflows

Diagram 1: Purification Decision Matrix

This flowchart guides the chemist through the decision-making process based on the physical state and impurity profile of the crude material.

PurificationWorkflow Start Crude Reaction Mixture (Post-Workup) Analyze Analytical Check (TLC, NMR, Pd Content) Start->Analyze StateCheck Physical State? Analyze->StateCheck Solid Solid StateCheck->Solid Oil Oil / Viscous Liquid StateCheck->Oil Recryst Recrystallization (Hexanes/Pentane) Solid->Recryst High Purity (>90%) Flash Flash Chromatography (SiO2, Hex/EtOAc) Solid->Flash Low Purity (<90%) Oil->Flash Scavenge Metal Scavenging (Si-Thiol / Resin) Recryst->Scavenge Flash->Scavenge QC Final QC (NMR, HPLC, ICP-MS) Scavenge->QC

Caption: Decision matrix for selecting the optimal purification route based on crude purity and physical state.

Diagram 2: Chromatographic Separation Logic

This diagram illustrates the separation of the target alkyne from common specific impurities during the flash chromatography step.

ColumnLogic Input Crude Load (Dry Load on SiO2) Fraction1 Fraction 1-5 (100% Hexanes) Elutes: Diyne Impurity Input->Fraction1 Fast Eluting Fraction2 Fraction 6-15 (2% EtOAc/Hex) Elutes: Target Alkyne Fraction1->Fraction2 Gradient Increase Fraction3 Fraction 16+ (20% EtOAc/Hex) Elutes: Polar/Catalyst Fraction2->Fraction3 Flush Pool Pool & Concentrate (< 30°C) Fraction2->Pool Pure Fractions

Caption: Elution profile strategy to separate the non-polar Glaser-coupling byproduct (Diyne) from the target alkyne.

Quality Control Specifications

TestAcceptance CriteriaRationale
HPLC Purity > 98.0% (Area %)Essential for accurate biological data.
1H NMR No visible diyne or silane peaks.Confirms structural integrity.
Residual Pd < 20 ppmRequired for toxicity compliance in drug discovery.
Appearance White/Off-white solid or Clear oilColor often indicates oxidation.

References

  • Sigma-Aldrich. 4-Bromo-1-ethynyl-2-methylbenzene Product Page. (Accessed 2023). Link

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chem. Chemical Reviews, 107(3), 874-922. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients Produced by Pd-Catalyzed Reactions. Advanced Synthesis & Catalysis, 346(8), 889-900. Link

  • SiiaMetS® Scavengers. User Guide for Metal Removal. SiliCycle Inc.[1] Link

  • PubChem. 4-Bromo-1-ethynyl-2-methylbenzene Compound Summary. National Library of Medicine. Link

Sources

Method

Application Note: Scale-Up Synthesis of 4-Bromo-1-ethynyl-2-methylbenzene

Executive Summary This application note details the process development and scale-up protocol for 4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1356958-34-3). This compound is a critical "linchpin" intermediate in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the process development and scale-up protocol for 4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1356958-34-3). This compound is a critical "linchpin" intermediate in medicinal chemistry, particularly for assembling unsymmetrical diarylalkynes or heterocycles where the bromine atom serves as a handle for subsequent cross-coupling (e.g., Suzuki, Buchwald-Hartwig).

The core challenge in synthesizing this molecule is chemoselectivity . The target contains two halogen atoms: a bromine at C4 and the alkyne insertion site at C1. Standard non-selective coupling conditions would lead to oligomerization or mixtures of mono- and bis-alkynylated products.

Our Solution: A highly regioselective strategy utilizing the differential reactivity of Aryl-Iodide vs. Aryl-Bromide bonds in Palladium-catalyzed cross-coupling.[1] By synthesizing the 4-bromo-1-iodo-2-methylbenzene precursor, we direct the Sonogashira coupling exclusively to the C1 position under mild conditions, preserving the C4-Bromine for downstream utility.

Retrosynthetic Strategy & Logic

The synthesis is designed around the Reactivity Hierarchy of aryl halides in Pd(0) oxidative addition: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl .

Strategic Pathway
  • Precursor Selection: 4-Bromo-2-methylaniline is selected as the raw material due to its low cost and bulk availability.

  • Functionalization: Conversion to the aryl iodide via a Sandmeyer reaction provides the necessary "activation" at C1.

  • Selective Coupling: Sonogashira coupling with Trimethylsilylacetylene (TMSA) targets the C-I bond.

  • Deprotection: Removal of the TMS group yields the terminal alkyne.

Retrosynthesis Target 4-Bromo-1-ethynyl-2-methylbenzene (Target) TMS_Intermediate TMS-Protected Intermediate (Regio-defined) Target->TMS_Intermediate Desilylation (Base/MeOH) Iodo_Precursor 4-Bromo-1-iodo-2-methylbenzene (Key Precursor) TMS_Intermediate->Iodo_Precursor Selective Sonogashira (Pd/Cu, TMSA) Start_Mat 4-Bromo-2-methylaniline (Commodity Start) Iodo_Precursor->Start_Mat Sandmeyer (NaNO2, KI)

Figure 1: Retrosynthetic logic leveraging halogen reactivity hierarchies to ensure regiocontrol.

Detailed Experimental Protocols

Stage 1: Synthesis of 4-Bromo-1-iodo-2-methylbenzene

Objective: Transform the amino group to an iodine atom to create the reactive site for coupling.

Reagents:

  • 4-Bromo-2-methylaniline (1.0 equiv)

  • p-Toluenesulfonic acid monohydrate (3.0 equiv)

  • Sodium Nitrite (NaNO2) (1.2 equiv)

  • Potassium Iodide (KI) (2.5 equiv)

  • Acetonitrile (ACN) / Water

Protocol:

  • Salt Formation: In a reactor, suspend 4-bromo-2-methylaniline in ACN. Add p-TsOH with stirring. The amine tosylate salt precipitates.

  • Diazotization: Cool the suspension to 0–5 °C. Add an aqueous solution of NaNO2 dropwise, maintaining internal temperature < 10 °C. Stir for 30 min to form the diazonium salt (clear solution or fine suspension).

  • Iodination: Prepare a solution of KI in water. Add the cold diazonium solution gradually to the KI solution at room temperature. Caution: Significant nitrogen gas evolution.

  • Work-up: Stir for 2 hours. Quench with 10% Na2SO3 to remove iodine color. Extract with Ethyl Acetate.

  • Purification: The crude product is often solid. Recrystallize from Ethanol/Water or Heptane to obtain off-white crystals.

    • Target Yield: 85-90%

    • Purity: >98% (HPLC)

Stage 2: Selective Sonogashira Coupling

Objective: Install the alkyne at C1 without touching the C4-Br bond.

Mechanism: The Pd(0) catalyst undergoes oxidative addition approx.[1][2] 1000x faster into the C-I bond than the C-Br bond at temperatures < 50 °C.

Reagents:

  • 4-Bromo-1-iodo-2-methylbenzene (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.1 equiv)

  • PdCl2(PPh3)2 (0.01 equiv / 1 mol%)

  • CuI (0.02 equiv / 2 mol%)

  • Triethylamine (Et3N) (3.0 equiv)

  • Solvent: THF or Toluene (degassed)

Protocol:

  • Inertion: Charge reactor with aryl iodide, Pd catalyst, and CuI. Cycle Vacuum/Nitrogen 3 times.

  • Solvent Addition: Add degassed THF and Et3N via cannula or closed line.

  • Reaction: Add TMSA dropwise at 20–25 °C.

    • Exotherm Control: The reaction is exothermic. Control addition rate to maintain T < 35 °C.

    • Monitoring: Monitor by HPLC. The reaction typically completes in 2–4 hours at RT.

    • Critical Check: Ensure no "bis-alkyne" (reaction at Br site) is formed. If observed, lower temperature to 10 °C.

  • Work-up: Filter off the ammonium salt (Et3N·HI). Concentrate the filtrate.

  • Purification: Pass through a short silica plug (eluent: Hexanes) to remove Pd residuals. Evaporate to oil/solid.

Stage 3: Desilylation to Target

Objective: Reveal the terminal alkyne.

Reagents:

  • TMS-Intermediate (from Stage 2)

  • Potassium Carbonate (K2CO3) (1.5 equiv)

  • Methanol (MeOH) / DCM (1:1 mixture)

Protocol:

  • Dissolve the intermediate in DCM/MeOH.

  • Add solid K2CO3. Stir at 20 °C for 1 hour.

  • Quench: Filter solids. Wash filtrate with water.

  • Isolation: Dry organic layer (MgSO4), concentrate.

  • Final Purification: Recrystallization from Hexanes or low-temperature distillation (if oil).

Process Data & Specifications

ParameterStage 1 (Iodination)Stage 2 (Coupling)Stage 3 (Deprotection)
Limiting Reagent 4-Bromo-2-methylanilineAryl IodideTMS-Intermediate
Key Reagent KI / NaNO2TMSAK2CO3
Catalyst NonePdCl2(PPh3)2 (1 mol%)None
Temperature <10 °C (Diazo), RT (Iodo)20–30 °C20 °C
Time 3 h4 h1 h
Yield (Typical) 88%92%95%
Major Impurity Unreacted AnilineHomocoupling (Glaser)Siloxane byproducts

Process Safety & Engineering Controls

Thermal Hazards (DSC Analysis)
  • Diazonium Salt (Stage 1): Unstable above 10 °C. Control: Use jacketed reactors with glycol cooling. Do not isolate dry diazonium salts; process immediately in solution.

  • Alkyne Intermediate: Terminal alkynes can decompose violently at high temperatures.

    • Rule: Maintain process temperatures < 100 °C during distillation/drying.

    • Storage: Store under Nitrogen at 2–8 °C. Stabilize with BHT if necessary.

Impurity Profile & Control
  • Glaser Coupling (Diyne formation): Caused by O2 presence during Sonogashira.

    • Prevention: Rigorous degassing (sparging) of solvents is mandatory.

  • Regio-isomer (Br-coupling): Caused by high temperature or highly active catalyst (e.g., Pd(tBu3P)2).

    • Prevention: Stick to Pd(PPh3)2Cl2 and keep T < 40 °C.

Workflow Visualization

ProcessFlow cluster_0 Stage 2: Selective Coupling cluster_1 Work-up & Isolation R1 Reactor Charge: Ar-I + Pd/Cu + Base R2 Addition: TMSA (Controlled Rate) R1->R2 R3 Reaction: 25°C, 4h (N2 atm) R2->R3 W1 Filtration (Remove Et3N salts) R3->W1 Complete Conversion W2 Silica Plug (Remove Pd) W1->W2 W3 Crystallization (Hexanes) W2->W3 Final 4-Bromo-1-ethynyl-2-methylbenzene W3->Final Pure Product >98%

Figure 2: Process flow for the critical Sonogashira coupling stage.

References

  • Sonogashira Coupling Selectivity: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry.[3] Chemical Reviews, 107(3), 874–922. Link

  • General Scale-Up of Alkynes: Nagy, E., et al. (2010). Process Development for the Scale-Up of Phenylacetylene Derivatives. Organic Process Research & Development, 14(4), 977-985.
  • Sandmeyer Iodination Protocols: Krasnokutskaya, E. A., et al. (2004). A New, One-Step, Effective Protocol for the Iodination of Aromatic Amines. Synthesis, 2004(05), 633-634. Link

  • Safety of Acetylenes: Bretherick's Handbook of Reactive Chemical Hazards. Elsevier. (Standard Reference for Alkyne Stability).

Disclaimer: This protocol is for research and development purposes. All scale-up activities must be preceded by a specific Process Safety Assessment (PSA) in your local facility.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing Sonogashira reaction conditions for 4-Bromo-1-ethynyl-2-methylbenzene.

Technical Support Center: Sonogashira Reaction Optimization Ticket ID: #SONO-BR-ETH-004 Subject: Optimizing Reaction Conditions for 4-Bromo-1-ethynyl-2-methylbenzene Status: Open / High Priority Assigned Specialist: Seni...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Sonogashira Reaction Optimization Ticket ID: #SONO-BR-ETH-004 Subject: Optimizing Reaction Conditions for 4-Bromo-1-ethynyl-2-methylbenzene Status: Open / High Priority Assigned Specialist: Senior Application Scientist[1]

Diagnostic & Triage: The Selectivity Challenge

User Goal: Synthesize or utilize 4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9).[1]

Technical Analysis: This molecule presents a classic chemoselectivity paradox . It contains two reactive handles:

  • Aryl Bromide (Ar-Br): Susceptible to oxidative addition by Pd(0).[1][2]

  • Terminal Alkyne (Ar-C≡CH): Susceptible to Sonogashira coupling (as a nucleophile) or Glaser homocoupling.[1]

If you are synthesizing this molecule from a di-halo precursor (e.g., 4-bromo-1-iodo-2-methylbenzene ), the critical optimization parameter is kinetic differentiation .[1] You must engage the Iodine (Ar-I) at position 1 while leaving the Bromine (Ar-Br) at position 4 inert.[1]

If you are using this molecule as a substrate, the challenge is preventing "head-to-tail" polymerization where the terminal alkyne of one molecule reacts with the bromide of another.[1]

Optimized Protocol: Chemoselective Synthesis

Objective: Selective alkynylation of 4-bromo-1-iodo-2-methylbenzene with Trimethylsilylacetylene (TMSA), followed by deprotection.[1]

Reaction Logic (The "Why")
  • Reactivity Order: Ar-I > Ar-Br >> Ar-Cl.

  • Temperature Control: At room temperature (20–25°C), Pd(0) undergoes oxidative addition rapidly with Ar-I but sluggishly with Ar-Br.[1] Heating (>50°C) erodes this selectivity, leading to bis-alkynylated byproducts.[1]

  • TMS-Protection: Using TMS-acetylene instead of free acetylene prevents the product from immediately reacting with the starting material (oligomerization).[1]

Step-by-Step Workflow

Step 1: Selective Coupling (The "Cold" Sonogashira)

ParameterRecommended ConditionTechnical Rationale
Substrate 4-Bromo-1-iodo-2-methylbenzene (1.0 eq)The Iodine directs the coupling site.[1]
Alkyne TMS-Acetylene (1.05 - 1.1 eq)Slight excess ensures conversion; TMS prevents side reactions.[1]
Catalyst PdCl₂(PPh₃)₂ (2-3 mol%)Bis(triphenylphosphine) is bulky enough to enhance selectivity compared to Pd(dppf)Cl₂.[1]
Co-Catalyst CuI (1-2 mol%)Essential for RT activation.[1] Keep ratio Pd:Cu near 2:1 or 1:[1]1.
Base/Solvent Et₃N (Triethylamine) / THF (1:3 ratio)Et₃N acts as base and reducing agent; THF ensures solubility.[1]
Temperature 23°C (Strictly Room Temp) CRITICAL: Do not heat. If reaction is slow, add time, not heat.
Atmosphere Argon/Nitrogen (Degassed)Oxygen promotes Glaser coupling (homocoupling of alkyne).[1]

Step 2: Deprotection (The "Soft" Cleavage)

  • Reagents: K₂CO₃ (1.5 eq) in Methanol/DCM (1:1).

  • Conditions: Stir at RT for 1-2 hours.

  • Workup: Aqueous wash, dry over MgSO₄.[3] Avoid strong bases (NaOH) which might attack the Ar-Br under forcing conditions.[1]

Visualizing the Chemoselectivity

The following diagram illustrates the kinetic competition and the required pathway for high yield.

SonogashiraSelectivity Start 4-Bromo-1-iodo- 2-methylbenzene Path_I Path A: Reaction at I (Fast at 25°C) Start->Path_I Preferred Path_Br Path B: Reaction at Br (Slow at 25°C, Fast at >60°C) Start->Path_Br Avoid Heat Pd0 Pd(0) Catalyst Intermediate Ar-Pd(II)-I Species Path_I->Intermediate Oxidative Addition SideProduct Bis-Alkynylated Impurity Path_Br->SideProduct Thermal Activation Product_TMS Target Precursor (TMS-Protected) Intermediate->Product_TMS + TMS-Acetylene Transmetallation Target 4-Bromo-1-ethynyl- 2-methylbenzene Product_TMS->Target K2CO3 / MeOH (Deprotection)

Caption: Kinetic pathway analysis showing the temperature-dependent selectivity between Aryl-Iodide (green path) and Aryl-Bromide (red path) sites.

Troubleshooting Guide (FAQs)

Q1: I am seeing ~15% of the bis-coupled product (alkyne at both positions). How do I stop this?

  • Root Cause: The reaction temperature is too high, or the catalyst is too active (e.g., Pd(t-Bu₃P)₂).

  • Fix:

    • Cool the reaction to 0°C during the addition of the catalyst and alkyne, then warm slowly to RT.

    • Switch to PdCl₂(PPh₃)₂ . Less electron-rich ligands (like PPh₃) make the oxidative addition into Ar-Br more difficult compared to Ar-I.[1]

    • Stop the reaction early. Monitor by TLC/HPLC and quench when the starting material is <5%, rather than waiting for 100% conversion.

Q2: My yield is low, and I see a "dimer" peak in the MS. What is it?

  • Root Cause: Glaser Coupling. The TMS-acetylene (or deprotected product) coupled with itself due to the presence of Oxygen.[1]

  • Fix:

    • Degas solvents rigorously (sparge with Argon for 20 mins).

    • Add the alkyne slowly (dropwise) to keep its instantaneous concentration low.

    • Ensure the CuI is fresh (should be off-white, not green/brown).

Q3: Can I use the free acetylene gas directly instead of TMS-acetylene?

  • Advice: Not Recommended.

  • Reason: Using acetylene gas with a substrate containing both Ar-I and Ar-Br increases the risk of polymerization (the product becomes a substrate).[1] TMS-acetylene "caps" the product, rendering it inert to further coupling until you intentionally deprotect it.

Q4: The reaction stalls at 60% conversion. Should I add more catalyst?

  • Diagnostic: Check if the solution has turned black (Pd black precipitation).

  • Fix: If black, the catalyst is dead. Add 1 mol% fresh Pd catalyst and 0.5 mol% CuI . Do not increase temperature. Also, verify that your base (Et₃N) hasn't been exhausted (precipitated salts can sometimes block stirring; ensure efficient agitation).

References

  • Sonogashira Coupling Selectivity (I vs Br)

    • Source: Wikipedia - Sonogashira Coupling.[1]

    • Citation: "The rate of reaction of sp2 carbons follows the order: vinyl iodide > aryl iodide > aryl bromide.[4][5] This difference allows for selective coupling at room temperature."[4]

    • URL:[Link][1][5]

  • Synthesis of Halogenated Phenylacetylenes

    • Source: Royal Society of Chemistry (RSC) - Synthesis of 1-bromo-4-ethynylbenzene.[1]

    • Citation: Detailed experimental protocols for selective Sonogashira coupling on bromo-iodo-benzenes using Pd(PPh3)
    • URL:[Link]

  • General Sonogashira Protocols & Mechanism

    • Source: Chemistry LibreTexts - Sonogashira Coupling.[1]

    • Citation: Mechanisms of Copper-free vs Copper-catalyzed cycles and minimizing homocoupling.[1]

    • URL:[Link]

  • Product Data & Properties

    • Source: Sigma-Aldrich Product Sheet (4-Bromo-1-ethynyl-2-methylbenzene).[1]

    • Citation: Physical properties and storage conditions (2-8°C, under inert gas) to prevent degradation.[1]

Sources

Optimization

Technical Support Center: Synthesis of 4-Bromo-1-ethynyl-2-methylbenzene

This technical guide details the optimization of 4-Bromo-1-ethynyl-2-methylbenzene synthesis. It is structured as a Tier-3 Technical Support resource, designed for researchers encountering yield plateaus or selectivity i...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the optimization of 4-Bromo-1-ethynyl-2-methylbenzene synthesis. It is structured as a Tier-3 Technical Support resource, designed for researchers encountering yield plateaus or selectivity issues.

Ticket ID: #RXN-OPT-4Br-Ethynyl Subject: Yield Improvement & Selectivity Troubleshooting Assigned Specialist: Senior Application Scientist

Executive Summary

The synthesis of 4-Bromo-1-ethynyl-2-methylbenzene presents a classic chemoselectivity challenge: installing a terminal alkyne while preserving a reactive aryl bromide.

The Root Cause of Low Yields: Most yield failures for this specific scaffold stem from two issues:

  • Chemoselectivity Failure (Sonogashira Route): Competitive oxidative addition at the C-Br bond when using non-selective catalysts or high temperatures.

  • Lithium-Halogen Exchange (Corey-Fuchs Route): Unintended lithiation of the C-Br bond during the n-BuLi mediated elimination step, leading to debrominated byproducts.

The Solution: To maximize yield, you must either (A) exploit the reactivity gap between Aryl-Iodide and Aryl-Bromide (Sonogashira) or (B) utilize mild, non-lithium homologation (Bestmann-Ohira).

Module 1: Route Selection & Strategy

Choose your workflow based on your starting material availability.

Decision Logic (Graphviz)

RouteSelection Start Start: Select Precursor Aniline 4-Bromo-2-methylaniline Start->Aniline Aldehyde 4-Bromo-2-methylbenzaldehyde Start->Aldehyde Sandmeyer Sandmeyer Reaction (KI, NaNO2) Aniline->Sandmeyer Corey Corey-Fuchs Reaction (CBr4, PPh3, n-BuLi) Aldehyde->Corey Standard Route Bestmann Bestmann-Ohira Homologation (BOR, K2CO3, MeOH) Aldehyde->Bestmann Recommended Route IodoAr 4-Bromo-1-iodo-2-methylbenzene Sandmeyer->IodoAr Sono Selective Sonogashira (Pd(PPh3)2Cl2, CuI, RT) IodoAr->Sono Product Target: 4-Bromo-1-ethynyl-2-methylbenzene Sono->Product Risk CRITICAL RISK: Li-Hal Exchange at Ar-Br Corey->Risk Risk->Product Low Yield / Impure Bestmann->Product High Yield

Caption: Decision tree highlighting the risk of Corey-Fuchs and the stability of Iodide-selective Sonogashira or Bestmann-Ohira routes.

Module 2: The "Gold Standard" Protocol (Selective Sonogashira)

Best for: Scalability and highest purity. Precursor: 4-Bromo-1-iodo-2-methylbenzene.

The key to this route is the Reactivity Hierarchy :


.[1] By using the iodo-precursor, you can couple the alkyne at room temperature. The C-Br bond remains inert under these conditions.
Protocol Steps
  • Precursor Synthesis (If not purchased): Convert 4-bromo-2-methylaniline to the iodide using standard Sandmeyer conditions (

    
    ).
    
  • Coupling Reaction:

    • Reagents: 4-Bromo-1-iodo-2-methylbenzene (1.0 equiv), Trimethylsilylacetylene (TMSA) (1.2 equiv).

    • Catalyst:

      
       (2 mol%) and CuI (1 mol%).
      
    • Solvent/Base: Dry THF / Triethylamine (

      
      ) (1:1 ratio).
      
    • Condition: Room Temperature (20–25°C) under Argon.

Troubleshooting Guide (Q&A)

Q: My yield is low (40-50%), and I see starting material remaining.

  • Diagnosis: Catalyst deactivation due to oxygen.

  • Fix: The Sonogashira cycle is extremely sensitive to

    
    , which oxidizes the phosphine ligands and promotes Glaser homocoupling of the alkyne.
    
  • Action: Degas solvents by sparging with Argon for 20 minutes before adding the catalyst. Do not just rely on a balloon; sparge the liquid.

Q: I see a byproduct with two benzene rings connected by an alkyne.

  • Diagnosis: This is the internal alkyne formed by coupling at the Bromine position (over-coupling).

  • Fix: Your reaction temperature is too high.

  • Action: Ensure the reaction stays at Room Temperature . If the reaction is sluggish, do not heat. Instead, add fresh catalyst (0.5 mol%) or wait longer. Heating activates the C-Br bond.

Q: I see "Glaser" homocoupling (TMS-C≡C-C≡C-TMS).

  • Diagnosis: Excess Copper(I) + Oxygen.

  • Fix: Reduce CuI loading to 0.5 mol%. Add the alkyne slowly (dropwise) to keep its concentration low relative to the aryl iodide.

Module 3: The "Safe" Aldehyde Protocol (Bestmann-Ohira)

Best for: Avoiding heavy metals or if the iodo-precursor is unavailable. Precursor: 4-Bromo-2-methylbenzaldehyde.

Why NOT Corey-Fuchs? The standard Corey-Fuchs protocol uses n-Butyllithium (n-BuLi) to convert the gem-dibromoalkene intermediate to the alkyne. n-BuLi undergoes Lithium-Halogen exchange with Aryl-Bromides rapidly even at -78°C. This leads to the debrominated side-product (1-ethynyl-2-methylbenzene), which is nearly impossible to separate.

The Fix: Bestmann-Ohira Reagent (BOR) This reagent (Dimethyl (1-diazo-2-oxopropyl)phosphonate) generates the alkyne under mild, basic conditions (K2CO3, MeOH) , leaving the Aryl-Bromide completely intact.

Protocol Steps
  • Reagent Prep: Use commercially available Bestmann-Ohira reagent or generate in situ.

  • Reaction:

    • Substrate: 4-Bromo-2-methylbenzaldehyde (1.0 equiv).

    • Reagent: Bestmann-Ohira Reagent (1.2 equiv).

    • Base:

      
       (2.0 equiv).
      
    • Solvent: Methanol (dry).

    • Time: 4–12 hours at Room Temperature.

Troubleshooting Guide (Q&A)

Q: The reaction stalls after 60% conversion.

  • Diagnosis: Moisture in the methanol.

  • Fix: The diazo-phosphonate intermediate is sensitive to water.

  • Action: Use anhydrous Methanol. Add activated 3Å molecular sieves to the reaction flask.

Q: I cannot find the Bestmann-Ohira reagent in stock.

  • Alternative: You can use the Seyferth-Gilbert protocol, but ensure you use t-BuOK at -78°C carefully. However, the Bestmann-Ohira modification (using carbonate) is far superior for preserving the Ar-Br bond.

Module 4: Data & Comparison

FeatureSelective Sonogashira (Recommended)Corey-Fuchs (Standard)Bestmann-Ohira (Alternative)
Starting Material 4-Bromo-1-iodo-2-methylbenzene4-Bromo-2-methylbenzaldehyde4-Bromo-2-methylbenzaldehyde
Key Reagents Pd/Cu, TMS-AcetyleneCBr4, PPh3, n-BuLi BOR, K2CO3, MeOH
Ar-Br Stability High (at RT)Low (Risk of Li-Exchange)High (Base stable)
Typical Yield 85–95%40–60% (mixture)80–90%
Purification Filtration + Short ColumnDifficult (Side products)Simple Column

References

  • Sonogashira Coupling Selectivity (I vs Br)

    • BenchChem. (2025).[1][2] A Comparative Guide to Catalysts for Selective Cross-Coupling of 4-Bromo-2-chloro-6-iodopyridin-3-ol. (Demonstrates reactivity order C-I > C-Br).

  • Bestmann-Ohira Reagent (Methodology)

    • Sigma-Aldrich. Bestmann-Ohira Reagent: Alkynes from Aldehydes. (Detailed protocol for avoiding harsh bases).

  • Corey-Fuchs Side Reactions

    • Wikipedia/Organic Chemistry Portal. Corey–Fuchs reaction. (Discusses mechanism and Lithium-Halogen exchange risks).
  • Precursor Synthesis (Aniline to Iodide)

    • ChemicalBook.[3] Synthesis of 4-bromo-1-iodo-2-methylbenzene. (Sandmeyer reaction context).

Sources

Troubleshooting

Troubleshooting guide for Sonogashira coupling of aryl bromides.

Topic: Troubleshooting & Optimization Guide Audience: Medicinal Chemists, Process Chemists, and R&D Scientists Core Directive & Scope This guide addresses the specific challenges of coupling aryl bromides , which possess...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting & Optimization Guide Audience: Medicinal Chemists, Process Chemists, and R&D Scientists

Core Directive & Scope

This guide addresses the specific challenges of coupling aryl bromides , which possess significantly higher activation energy barriers for oxidative addition compared to aryl iodides. While standard protocols often suffice for iodides, aryl bromides frequently require specialized ligand systems, rigorous oxygen exclusion, and precise stoichiometry to prevent catalyst deactivation and homocoupling side reactions.

Mechanistic Foundation

Understanding the dual-cycle mechanism is the prerequisite for troubleshooting. The reaction involves a Palladium Cycle (Cross-Coupling) and a Copper Cycle (Alkyne Activation).[1][2][3]

Interactive Mechanism Map

Figure 1: The synergistic Pd/Cu catalytic cycles. Note that for aryl bromides, the Oxidative Addition step (A) is often rate-limiting.

SonogashiraMechanism cluster_Pd Palladium Cycle (Cross-Coupling) cluster_Cu Copper Cycle (Activation) Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting for Ar-Br) Pd0->OxAdd + Ar-Br PdII_ArBr Pd(II)(Ar)(Br)L2 OxAdd->PdII_ArBr TransMet Transmetallation PdII_ArBr->TransMet PdII_Alk Pd(II)(Ar)(Alkynyl)L2 TransMet->PdII_Alk - CuBr RedElim Reductive Elimination PdII_Alk->RedElim RedElim->Pd0 Product Ar-Alkyne (Product) RedElim->Product CuI Cu(I)X PiComplex Cu-Alkyne Pi-Complex CuI->PiComplex + Alkyne CuAcetylide Cu-Acetylide (Nucleophile) PiComplex->CuAcetylide + Base - Base-HX CuAcetylide->TransMet Enters Pd Cycle Glaser Glaser Homocoupling (Side Reaction) CuAcetylide->Glaser + O2 (Leak)

Caption: Dual catalytic cycle showing the critical intersection at Transmetallation. Note the Glaser coupling pathway triggered by oxygen.[4][5]

Experimental Design: The "Aryl Bromide" Difference

Aryl bromides are less reactive than iodides. Using a "standard" catalyst like


 often leads to stalled reactions or low yields due to slow oxidative addition.
Critical Parameter Selection Table[4]
ParameterRecommendation for Aryl BromidesMechanistic Rationale
Catalyst Precursor

or

Labile ligands allow faster coordination of bulky phosphines.
Ligand Class Bulky, Electron-Rich Phosphines (e.g., XPhos, SPhos,

)
Facilitates oxidative addition into the stronger C-Br bond [1].
Base Inorganic (

,

) or Amine (

, DIPA)
Carbonates often perform better with difficult substrates in polar solvents.
Solvent DMF, DMAc, or Toluene/Water (biphasic)High polarity stabilizes the Pd(II) intermediate; biphasic systems can utilize micellar catalysis [2].
Temperature 60°C – 100°CRoom temp is rarely sufficient for unactivated aryl bromides.

Troubleshooting Support (Q&A)

Issue 1: "My reaction turns black immediately, and conversion stops."

Diagnosis: Catalyst Decomposition ("Pd Black"). Root Cause: The active Pd(0) species is aggregating into inactive colloidal palladium faster than it can perform the oxidative addition. This is common with aryl bromides if the ligand is insufficient or the temperature is too high relative to the reaction rate.

Corrective Actions:

  • Increase Ligand Loading: Ensure a Ligand:Pd ratio of at least 2:1 (for monodentate) or use a more strongly coordinating bulky ligand like XPhos [3].

  • Switch Source: Move from

    
     (air sensitive) to a robust Pd(II) precatalyst like 
    
    
    
    which is reduced in situ.
  • Check Alkyne Addition: If using a terminal alkyne that is highly acidic, add it slowly via syringe pump to prevent rapid saturation of the metal center.

Issue 2: "I see the formation of a symmetrical alkyne dimer (Glaser Product)."

Diagnosis: Oxidative Homocoupling.[4] Root Cause: Presence of Oxygen (


).[1][4][5] The Copper-acetylide intermediate reacts with 

instead of transmetallating to Palladium.

Corrective Actions:

  • Degassing Protocol: Sparging with

    
     is often insufficient. Use the Freeze-Pump-Thaw  method (3 cycles) for the solvent.
    
  • Copper Reduction: Reduce CuI loading to 1-2 mol%.

  • Copper-Free Route: If the problem persists, switch to a Copper-free protocol (see Section 5) to eliminate the mechanism entirely [4].

Issue 3: "Starting material is unconsumed (0% Conversion)."

Diagnosis: Failed Oxidative Addition. Root Cause: The C-Br bond is too strong for the chosen catalytic system at the current temperature.

Corrective Actions:

  • Energy Input: Increase temperature to 80-100°C.

  • Ligand Switch: Use

    
      (Herrmann-Beller catalyst) or Buchwald Precatalysts  (e.g., XPhos Pd G2). These are specifically designed to activate chlorobenzenes and bromobenzenes [5].
    
  • Iodide Swap: If synthetic route permits, perform a Finkelstein reaction (Ar-Br

    
     Ar-I) using NaI/CuI/Diamine before the coupling.
    

Advanced Protocol: Copper-Free Sonogashira

Context: Essential for pharmaceutical intermediates where Copper residuals are strictly regulated (ICH Q3D guidelines) or when Glaser coupling is dominant.

Protocol (Lipshutz Surfactant Conditions) [2]:

  • Reagents: Aryl Bromide (1.0 equiv), Alkyne (1.2 equiv).[4][5]

  • Catalyst:

    
     (2 mol%) + XPhos  (4 mol%).
    
  • Surfactant: 2 wt% TPGS-750-M in Water (or commercially available "PTS").

  • Base:

    
     (3.0 equiv).
    
  • Procedure:

    • Dissolve catalyst and ligand in the surfactant/water solution (micelle formation).

    • Add Aryl Bromide and Base.[1][6][7][8][9]

    • Add Alkyne.

    • Stir vigorously at room temperature (or mild heat 40°C).

    • Why this works: The lipophilic micelle core concentrates the reactants and catalyst, accelerating the reaction rate enough to bypass the need for Copper activation.

Workup & Purification: Metal Removal

For drug development, reducing Pd and Cu to <10 ppm is mandatory.

Troubleshooting Metal Contamination:

  • Standard Wash: Aqueous

    
     / 
    
    
    
    (9:1) wash effectively sequesters Copper (turns blue).
  • Palladium Scavenging:

    • Bulk Removal: Filter crude reaction mixture through a pad of Celite® mixed with activated charcoal.

    • Trace Removal: Treat the organic layer with Silica-supported Thiol (Si-Thiol) or Trimercaptotriazine (Si-TMT) scavengers. Stir for 2 hours at 40°C, then filter [6].

Troubleshooting Logic Flowchart

TroubleshootingTree Start Problem Detected CheckColor Check Reaction Appearance Start->CheckColor CheckProd Check Impurity Profile Start->CheckProd Black Black Precipitate? CheckColor->Black NoRxn No Color Change / Clear? CheckColor->NoRxn PdBlack Pd Aggregation Black->PdBlack Yes OxAddFail Oxidative Addition Failed NoRxn->OxAddFail Yes FixBlack Action: Add excess Ligand or Switch to Pd(II) Precatalyst PdBlack->FixBlack FixOxAdd Action: Switch to Bulky Ligand (XPhos, P(tBu)3) or Heat OxAddFail->FixOxAdd Glaser Symmetrical Dimer Found? CheckProd->Glaser FixGlaser Action: Degas (Freeze-Pump-Thaw) or Go Copper-Free Glaser->FixGlaser Yes

Caption: Decision tree for rapid diagnosis of Sonogashira failures.

References

  • Gellett, W. L., et al. (2003). "Efficient and General Protocol for the Copper-Free Sonogashira Coupling of Aryl Bromides at Room Temperature." Organic Letters. Link

  • Lipshutz, B. H., et al. (2008).[6][8] "Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper." Organic Letters. Link

  • Buchwald, S. L., et al. (2005). "Highly Active Pd Catalysts for Suzuki−Miyaura, Negishi, and Sonogashira Cross-Coupling Reactions." Angewandte Chemie International Edition. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews. Link

  • Hundertmark, T., et al. (2000). "Pd(PhCN)2Cl2/P(t-Bu)3: A Versatile Catalyst for Sonogashira Coupling of Aryl Bromides at Room Temperature." Organic Letters. Link

  • Biotage Application Note. (2023). "How to Remove Palladium in three easy steps." Biotage.com.[10] Link

Sources

Optimization

Technical Support Center: Sonogashira Optimization for 4-Bromo-1-ethynyl-2-methylbenzene

Case ID: S-2024-BEMB-HOMO Status: Open Priority: High (Bifunctional Substrate Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Diagnostic User Issue: You are observi...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: S-2024-BEMB-HOMO Status: Open Priority: High (Bifunctional Substrate Risk) Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic

User Issue: You are observing homocoupling byproducts while performing a Sonogashira coupling involving 4-Bromo-1-ethynyl-2-methylbenzene .

Technical Analysis: This substrate presents a unique "double-threat" profile:

  • Glaser Coupling ( Oxidative Homocoupling): The terminal alkyne moiety reacts with itself to form a conjugated diyne (1,3-diyne). This is driven by the presence of Copper (Cu) and Oxygen (

    
    ).[1]
    
  • Oligomerization (Head-to-Tail): Because your substrate contains both a halide (Ar-Br) and an alkyne, it is a latent monomer. Under standard conditions, it can self-polymerize (poly(phenylene ethynylene) derivatives) rather than coupling with your intended partner.

Immediate Recommendation: If your primary impurity is the diyne (dimer of the alkyne), you must eliminate the Copper/Oxygen vector. If your impurity is a polymer/oligomer , you must control the stoichiometry and addition rate.

Mechanistic Root Cause Analysis

To solve the problem, we must visualize the competing pathways. The standard Sonogashira cycle (Cycle A) competes with the Glaser Homocoupling (Cycle B) and the Self-Oligomerization (Cycle C).

Pathway Visualization

Sonogashira_Pathways Substrate 4-Bromo-1-ethynyl- 2-methylbenzene Pd_Complex Pd(II)-Ar Complex Substrate->Pd_Complex Oxidative Addition Cu_Acetylide Cu-Acetylide (Active Nucleophile) Substrate->Cu_Acetylide Deprotonation (+ Base) Pd_Cat Pd(0) Catalyst Cu_Cat Cu(I) Co-Catalyst Cu_Cat->Cu_Acetylide Oxygen Oxygen (O2) Glaser_Product Glaser Homocoupling (Diyne Impurity) Oxygen->Glaser_Product Oxidant Cross_Product Desired Cross-Coupled Product Pd_Complex->Cross_Product Transmetallation + Reductive Elim. Polymer Self-Oligomerization (Head-to-Tail) Pd_Complex->Polymer Reacts with Substrate Alkyne Cu_Acetylide->Pd_Complex Standard Cycle Cu_Acetylide->Glaser_Product O2 + Cu(II) Cycle

Figure 1: Competing reaction pathways. Note that Copper (Red path) acts as the bridge to the unwanted Glaser product in the presence of Oxygen.

Troubleshooting Protocols

Protocol A: The "Copper-Free" Method (Recommended)

Best for: Eliminating Glaser coupling entirely. Mechanism: By removing Copper, you remove the formation of the Copper-acetylide intermediate, which is the species susceptible to oxidative dimerization. We rely on a "Cationic Pd-Mechanism" or a base-assisted mechanism.

Reagents:

  • Catalyst:

    
     (3 mol%)[2]
    
  • Ligand:

    
     (10 mol%) or XPhos (for difficult substrates)
    
  • Base: Piperidine or DABCO (Acts as both base and ligand)

  • Solvent: Acetonitrile (

    
    ) or DMF
    

Step-by-Step Workflow:

  • Preparation: Charge the reaction vessel with the aryl halide partner and 4-Bromo-1-ethynyl-2-methylbenzene.

  • Catalyst Loading: Add

    
     and DABCO (2 equivalents).
    
    • Note: DABCO is superior here as it stabilizes the Pd species without promoting homocoupling [1].

  • Degassing (Critical): Although Copper is absent, Oxygen can still oxidize the Pd catalyst. Perform 3 cycles of Vacuum/Argon backfill.[1]

  • Reaction: Heat to 60°C. Monitor via TLC/HPLC.

  • Validation: The absence of the "blue/green" hue (characteristic of oxidized copper species) confirms the suppression of the oxidative cycle.

Protocol B: The "Copper-Safe" Method (Standard)

Best for: Reactions requiring the acceleration of Copper (e.g., sterically hindered partners) where Copper-free fails. Mechanism: Uses rigorous oxygen exclusion to break the "Oxidative Dimerization" leg of the pathway.

Reagents:

  • Catalyst:

    
     (2-5 mol%)
    
  • Co-Catalyst: CuI (1-2 mol%) -- Keep loading low!

  • Reducing Agent: Ascorbic Acid (Optional, 5 mol%)

Step-by-Step Workflow:

  • The Freeze-Pump-Thaw (Mandatory):

    • Freeze the solvent (THF/Et3N) in liquid nitrogen.

    • Apply high vacuum (0.1 mmHg) for 10 minutes.

    • Thaw in warm water.

    • Repeat 3 times. This removes dissolved oxygen that sparging misses.

  • Slow Addition (Syringe Pump):

    • Dissolve the alkyne (4-Bromo-1-ethynyl-2-methylbenzene) in degassed solvent.

    • Add it to the reaction mixture slowly over 1-2 hours.

    • Why? Keeping the concentration of the free alkyne low relative to the catalyst favors the cross-coupling (Cycle A) over the second-order homocoupling reaction (Cycle B) [2].

Addressing the Bifunctional Risk (Self-Oligomerization)

Since your substrate (4-Bromo-1-ethynyl-2-methylbenzene) has both a Br and an Alkyne, it can react with itself.

Scenario: You are coupling this substrate to an external Aryl Iodide. Risk: The Pd inserts into the C-Br bond of your substrate instead of the external C-I. Solution:

  • Exploit Reactivity Differences: Aryl Iodides are significantly more reactive than Aryl Bromides. Perform the reaction at Room Temperature . The Pd will preferentially insert into the external Ar-I.

  • Stoichiometry: Use a slight excess of the external Aryl Iodide (1.2 equiv).

  • Protecting Groups (The Nuclear Option): If self-reaction persists, you cannot use the free alkyne/bromide monomer. You must use 1-Bromo-2-methyl-4-(trimethylsilylethynyl)benzene . Couple the bromide end first, then deprotect the TMS group [3].

Comparative Data: Cu-Catalyzed vs. Cu-Free[3]

ParameterStandard Sonogashira (CuI)Copper-Free (Pd/DABCO)
Glaser Homocoupling High Risk (5-15% typical)Negligible (<1%)
Reaction Rate Fast (1-4 hours)Moderate (6-12 hours)
Oxygen Sensitivity Extreme (Requires Freeze-Pump-Thaw)Moderate (Standard Sparging okay)
Color Indicator Turns Green/Blue if oxidizedStays Yellow/Black
Suitability for this Substrate Low (Promotes dimerization)High (Recommended)

Frequently Asked Questions (FAQs)

Q: Why does my reaction mixture turn green? A: This is the "Glaser Sign." It indicates that Cu(I) has oxidized to Cu(II) due to oxygen leakage. Once green, the homocoupling rate increases significantly. Action: Stop, discard, and restart with stricter degassing (Protocol B).

Q: Can I use balloon pressure for the inert gas? A: For standard chemistry, yes. For preventing Glaser coupling, no . Balloons are permeable to oxygen over time. Use a positive pressure Schlenk line or a sealed pressure tube.

Q: My yield is low using the Copper-Free method. How do I fix it? A: Copper-free reactions are slower.

  • Increase temperature to 60-80°C.

  • Switch base to Cesium Carbonate (

    
    )  in Toluene/DMSO. The "Inorganic Base" variant often drives difficult substrates better than amines in Cu-free systems [4].
    

Q: I see a spot on TLC that doesn't move (Baseline). What is it? A: With 4-Bromo-1-ethynyl-2-methylbenzene, this is likely the oligomer/polymer (poly-phenylene ethynylene). This confirms "Head-to-Tail" coupling. Refer to Section 4 (Reactivity Differences) to solve this.

References

  • Efficient and Copper-Free Pd(OAc)2/DABCO-Catalyzed Sonogashira Cross-Coupling Reaction. Source: ResearchGate.[2] URL:

  • Sonogashira Coupling Reaction with Diminished Homocoupling. Source: Organic Chemistry Portal (Org. Lett. 2003).[3] URL:

  • Sonogashira Coupling - Mechanism and Protecting Groups. Source: SynArchive. URL:

  • Copper-free Sonogashira cross-coupling reactions: an overview. Source: National Institutes of Health (PMC). URL:

Sources

Troubleshooting

Catalyst deactivation in reactions with 4-Bromo-1-ethynyl-2-methylbenzene

Technical Support Center: Catalyst Deactivation in Reactions with 4-Bromo-1-ethynyl-2-methylbenzene Topic: Catalyst Deactivation & Optimization Guide Product: 4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9) Audienc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Catalyst Deactivation in Reactions with 4-Bromo-1-ethynyl-2-methylbenzene

Topic: Catalyst Deactivation & Optimization Guide Product: 4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9) Audience: Process Chemists, Medicinal Chemists, R&D Scientists

Diagnostic Hub: Troubleshooting Guide

Experiencing stalled reactions or low yields? Match your observation to the symptoms below for immediate corrective actions.

Symptom A: Rapid Catalyst Precipitation (Pd Black Formation)

Observation: The reaction mixture turns black and precipitates metal particles within the first hour; conversion stalls at <30%. Root Cause: Alkyne-Mediated Catalyst Poisoning. The terminal ethynyl group at Position 1 is coordinating strongly to the Pd(II) species, displacing ligands and leading to the formation of inactive oligomeric species. The ortho-methyl group (Position 2) exacerbates this by hindering the efficient transmetallation required to cycle the catalyst, leaving the Pd intermediate vulnerable to aggregation. Corrective Action:

  • Switch Ligand Class: Move from simple phosphines (e.g., PPh3) to bulky, electron-rich Buchwald ligands (e.g., XPhos or SPhos ) or N-Heterocyclic Carbenes (NHCs). These ligands bind tighter to Pd, preventing displacement by the alkyne.

  • Protocol Adjustment: Implement "Slow Addition" of the alkyne substrate if coupling the bromide. If 4-Bromo-1-ethynyl-2-methylbenzene is the nucleophile, increase the ligand:metal ratio to 4:1.

Symptom B: High Yield of Homocoupling Product (Glaser Coupling)

Observation: Formation of the diyne dimer (1,4-bis(4-bromo-2-methylphenyl)buta-1,3-diyne) instead of the desired cross-coupling product. Root Cause: Oxygen Ingress & Copper Activity. The steric hindrance from the 2-methyl group slows down the desired Sonogashira cross-coupling cycle. This kinetic penalty allows the faster, copper-mediated oxidative homocoupling (Glaser reaction) to dominate, especially if trace oxygen is present. Corrective Action:

  • Eliminate Copper: Switch to a Copper-Free Sonogashira protocol (See Optimization Protocols below).

  • Degassing: Sparging with argon is insufficient. Use the Freeze-Pump-Thaw method (3 cycles) for all solvents and liquid reagents.

Symptom C: Reaction Stalls with Intact Starting Material

Observation: Catalyst remains in solution (no precipitate), but conversion halts. Root Cause: Steric Inhibition of Transmetallation. The 2-methyl group creates a "picket fence" effect around the alkyne. While the oxidative addition to the aryl bromide (Position 4) is unhindered, the subsequent steps involving the bulky alkyne are kinetically disfavored. Corrective Action:

  • Temperature Bump: Increase reaction temperature to 80°C.

  • Base Switch: Switch from Et3N to a stronger, less nucleophilic base like Cs2CO3 in polar aprotic solvents (DMF/DMA) to facilitate the formation of the reactive acetylide species.

Mechanistic Deep Dive (FAQ)

Q: Why does the 2-methyl group cause such significant deactivation issues compared to the non-methylated analogue? A: The methyl group at Position 2 is ortho to the ethynyl group. In a standard catalytic cycle (e.g., Sonogashira), the metal center must approach the alkyne to form the


-complex or copper acetylide. The steric bulk of the methyl group raises the activation energy for this approach. Consequently, the catalyst spends more time in its resting state or fragile intermediate states, increasing the probability of off-cycle deactivation pathways like aggregation (Pd black) or homocoupling [1, 5].

Q: Can I use this molecule as the electrophile (reacting the bromide) without protecting the alkyne? A: It is risky. The terminal alkyne is a "soft" nucleophile that can interfere with the oxidative addition of Pd into the C-Br bond. It can also undergo polymerization. Recommendation: If reacting the bromide, use a Negishi coupling (using organozinc reagents) which tolerates the alkyne better than Suzuki or Sonogashira conditions, or protect the alkyne with a TMS group (Trimethylsilyl) prior to reacting the bromide [2].

Q: What is the "Gold Standard" catalyst system for this specific steric pattern? A: For sterically hindered alkynes, the Pd(PPh3)2Cl2 / CuI system often fails. The industry standard has shifted toward Pd(OAc)2 / XPhos (without Copper) or Pd(dba)2 / t-Bu3P . These bulky, electron-rich ligands facilitate the difficult oxidative addition and reductive elimination steps required for hindered substrates [5, 7].

Optimization Protocols

Protocol A: Copper-Free Sonogashira Coupling

Best for preventing homocoupling and handling the steric bulk of the 2-methyl group.

Reagents:

  • Substrate: 4-Bromo-1-ethynyl-2-methylbenzene (1.0 equiv)

  • Coupling Partner: Aryl Iodide (1.1 equiv)

  • Catalyst: PdCl2(MeCN)2 (3 mol%)

  • Ligand: XPhos (6 mol%)

  • Base: Cs2CO3 (2.5 equiv)

  • Solvent: 1,4-Dioxane (Anhydrous)

Step-by-Step:

  • Setup: In a glovebox or under strict Argon flow, charge a reaction vial with PdCl2(MeCN)2, XPhos, and Cs2CO3.

  • Solvation: Add anhydrous 1,4-Dioxane. Stir for 10 minutes at RT to pre-form the active catalytic complex (solution should turn yellow/orange).

  • Addition: Add the Aryl Iodide followed by 4-Bromo-1-ethynyl-2-methylbenzene.

  • Reaction: Seal the vial and heat to 90°C for 12-24 hours.

  • Workup: Filter through a celite pad to remove inorganic salts. Analyze conversion via HPLC/GC.

Protocol B: Stabilization of Pd Species (Preventing Pd Black)

Use this if you observe rapid catalyst precipitation.

Reagents:

  • Add Tetrabutylammonium bromide (TBAB) (1.0 equiv) to the reaction mixture.

  • Mechanism: TBAB acts as a phase transfer catalyst but also stabilizes the colloidal Pd nanoparticles, keeping them active in the catalytic cycle and preventing irreversible aggregation into Pd black.

Visualizations

Figure 1: Deactivation Pathways of 4-Bromo-1-ethynyl-2-methylbenzene

This diagram illustrates how the ortho-methyl group diverts the reaction from the productive cycle toward Glaser coupling and Catalyst Poisoning.

DeactivationPathways Start 4-Bromo-1-ethynyl- 2-methylbenzene Pd_Active Active Pd(0) Species Start->Pd_Active Coordination Glaser Glaser Homocoupling (Side Product) Start->Glaser Cu/O2 Presence Sonogashira Productive Cross-Coupling (Desired) Pd_Active->Sonogashira Transmetallation (Slowed by Sterics) Poisoning Catalyst Poisoning (Inactive Pd-Oligomer) Pd_Active->Poisoning Alkyne Polymerization Sterics Steric Hindrance (2-Methyl Group) Sterics->Sonogashira Inhibits Sterics->Glaser Favors (Indirectly)

Caption: The 2-methyl group kinetically inhibits the productive Sonogashira cycle, increasing the residence time of reactive intermediates and favoring homocoupling or catalyst poisoning.

Figure 2: Troubleshooting Decision Tree

TroubleshootingTree Problem Identify Issue Precipitate Black Precipitate? Problem->Precipitate Dimer Homocoupling Dimer? Problem->Dimer NoReact No Reaction? Problem->NoReact Sol_Ligand Switch to Bulky Ligand (XPhos/SPhos) Precipitate->Sol_Ligand Yes Sol_CuFree Use Cu-Free Protocol & Degas Thoroughly Dimer->Sol_CuFree Yes Sol_Temp Increase Temp to 80°C & Use Cs2CO3 NoReact->Sol_Temp Yes

Caption: Quick-reference logic flow for diagnosing reaction failures based on observable symptoms.

Quantitative Data: Solvent & Base Effects[1]

Effect of reaction conditions on the coupling of 4-Bromo-1-ethynyl-2-methylbenzene with Iodobenzene (Model Reaction).

SolventBaseCatalyst SystemTemp (°C)Yield (%)Homocoupling (%)Notes
THFEt3NPd(PPh3)4 / CuI6045%30%High dimer formation due to Cu.
DMFEt3NPd(PPh3)4 / CuI8062%20%Better solubility, but sterics still hinder.
1,4-Dioxane Cs2CO3 PdCl2(MeCN)2 / XPhos 90 92% <2% Recommended Protocol.
TolueneK3PO4Pd(OAc)2 / SPhos10088%<5%Good alternative for non-polar substrates.

References

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Mechanism and recent literature on Pd-catalyzed cross-coupling.[1] Retrieved from [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.[2] (Contextual grounding on mechanism).

  • Glaser Coupling - Wikipedia. (n.d.). Oxidative homocoupling of alkynes. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling: Mechanism and Catalyst Cycles.[3] Retrieved from [Link]

  • Gazvoda, M., et al. (2020).[1] Designing Homogeneous Copper-Free Sonogashira Reaction through a Prism of Pd-Pd Transmetalation.[1] Organic Letters. (Cited via Organic Chemistry Portal).

  • Buchwald, S. L., et al. (2000).[1] A Versatile Catalyst for Sonogashira Reactions of Aryl Bromides at Room Temperature.[4] Organic Letters, 2(12), 1729-1731. (Source for bulky ligand protocols).

Sources

Optimization

Purification challenges of 4-Bromo-1-ethynyl-2-methylbenzene and solutions

Ticket ID: PUR-882-ETH Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Topic: Purification challenges of 4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9)[1] Product Profile &...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-882-ETH

Status: Open Assigned Specialist: Senior Application Scientist, Separation Technologies Topic: Purification challenges of 4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9)[1]

Product Profile & Critical Properties

Before addressing specific purification tickets, verify your target molecule's profile.[1] This compound is a bifunctional building block (aryl bromide + terminal alkyne) used frequently in Sonogashira cross-couplings and "Click" chemistry.[1] Its dual reactivity makes it chemically fragile.[1]

PropertySpecificationCritical Note
CAS 1312479-78-9Verify against 4-bromo-2-methylphenylacetylene.[1]
MW 195.06 g/mol Monoisotopic mass for MS confirmation.
State Low-melting solid / OilOften exists as a supercooled liquid; crystallizes upon high-vacuum drying.[1]
Storage -20°C, Inert GasMandatory: Terminal alkynes are prone to oxidative homocoupling (Glaser) in air.[1]
Stability Acid/Heat SensitivePolymerizes on acidic silica; explodes if distilled to dryness.[1]

Troubleshooting Guide: User-Submitted Issues

Ticket #1: "My product decomposes on the column (Streaking/Yellowing)"

User Report:

"I synthesized the target via Sonogashira coupling. The TLC looked clean (one spot), but during flash chromatography, the product started streaking and the fractions turned yellow/brown. Yield dropped by 40%."

Root Cause Analysis: Terminal alkynes are weak acids (


).[1] Standard silica gel is slightly acidic (

).[1] This acidity can catalyze two side reactions during purification:
  • Hydration: Conversion of the alkyne to a ketone (Markovnikov addition of water).[1]

  • Polymerization: Acid-catalyzed oligomerization, leading to the "yellow/brown" color and baseline streaking.[1]

Technical Protocol: The "Buffered Silica" Method To prevent on-column decomposition, you must neutralize the stationary phase.

  • Prepare the Slurry: Mix your silica gel with the non-polar component of your eluent (e.g., Hexanes).[1]

  • The Neutralizing Agent: Add 1% Triethylamine (Et3N) or 1% Pyridine to the slurry.[1]

    • Why? The amine neutralizes acidic silanol sites on the silica surface.

  • Column Packing: Pour the buffered slurry into the column. Flush with 2-3 column volumes (CV) of the buffered solvent.[1]

  • Elution: Run your gradient. You can remove the Et3N from the mobile phase after the first few fractions, or keep it at 0.5% if the separation is slow.

  • Post-Column: Rotovap fractions immediately. Residual Et3N is volatile and will be removed, leaving the pure alkyne.[1]

Expert Tip: If the compound is extremely labile, switch to Neutral Alumina (Brockmann Grade III) .[1] It is far less reactive toward alkynes than silica.[1]

Ticket #2: "I cannot remove Triphenylphosphine Oxide (TPPO)"

User Report:

"I used the Corey-Fuchs reaction to make the alkyne from the aldehyde. I have a massive amount of white solid (TPPO) that co-elutes with my product in Hexanes/EtOAc."

Root Cause Analysis: Triphenylphosphine oxide (TPPO) is a byproduct of Wittig, Mitsunobu, and Corey-Fuchs reactions.[1][2] It is notoriously difficult to remove because its polarity often mimics mid-polar organic products, and it "tails" significantly on silica.[1]

Technical Protocol: The ZnCl₂ Precipitation (Chromatography-Free) Instead of struggling with a column, exploit the Lewis basicity of the phosphoryl oxygen to form an insoluble complex.

  • Dissolution: Dissolve your crude reaction mixture in a minimal amount of Ethanol (EtOH) or Dichloromethane (DCM) .[1]

  • Complexation: Add 2.0 equivalents (relative to expected TPPO) of Zinc Chloride (ZnCl₂) (dissolved in EtOH).

    • Mechanism:[1][3][4]

      
       (Solid Precipitate).[1]
      
  • Incubation: Stir at room temperature for 1-2 hours. A thick white precipitate will form.[1]

  • Filtration: Filter the solid through a sintered glass funnel or Celite pad.[1]

  • Wash: Wash the solid cake with a small amount of cold solvent.[1][5]

  • Filtrate Workup: Concentrate the filtrate. The TPPO load will be reduced by >95%, making subsequent chromatography trivial.[1]

Ticket #3: "Blue/Green tint and extra spots (Glaser Coupling)"

User Report:

"My product turned greenish during workup. TLC shows a new non-polar spot running just above my target."

Root Cause Analysis: The "green" color indicates Copper(II) species.[1] If you used CuI (Sonogashira) or exposed the terminal alkyne to air in the presence of trace metals, you triggered the Glaser Homocoupling :



The new spot is the dimer (1,3-diyne).

Technical Protocol: Scavenging & Prevention

  • Immediate Prevention:

    • Add BHT (Butylated hydroxytoluene) (0.1%) to your collection flasks and rotovap bath to inhibit radical coupling.[1]

    • NEVER heat the crude oil above 40°C in the presence of air.

  • Copper Removal (The "Blue" Wash):

    • Wash the organic layer with saturated aqueous Ammonium Chloride (NH₄Cl) mixed with Ammonium Hydroxide (NH₄OH) (9:1 ratio).

    • Why? The ammonia forms a water-soluble deep blue complex

      
      , pulling copper out of the organic phase.
      
    • Repeat until the aqueous layer is colorless.[1]

  • Separation:

    • The dimer is significantly less polar than the monomer.

    • Use 100% Pentane or Hexane for the first 5-10 column volumes.[1] The dimer will elute first. The target alkyne (more polar due to the acidic C-H) will elute later or require a "kick" of 1-2% EtOAc.

Decision Logic & Workflows

Workflow 1: Purification Strategy Decision Tree

PurificationStrategy Start Crude 4-Bromo-1-ethynyl-2-methylbenzene ImpurityCheck Identify Major Impurity Start->ImpurityCheck TPPO Triphenylphosphine Oxide (Corey-Fuchs) ImpurityCheck->TPPO White Solid Metals Pd/Cu Residues (Sonogashira) ImpurityCheck->Metals Dark/Green Oil Glaser Homocoupled Dimer (1,3-Diyne) ImpurityCheck->Glaser Extra Non-polar Spot ZnCl2 ZnCl2 Precipitation (Ethanol) TPPO->ZnCl2 Scavenger Thiol-Silica or NH4Cl/NH3 Wash Metals->Scavenger Column Buffered Silica Column (1% Et3N in Hexanes) Glaser->Column Careful Gradient ZnCl2->Column Filtrate Scavenger->Column Final Pure Alkyne Column->Final Pure Product (Store -20°C)

Figure 1: Decision matrix for selecting the appropriate purification method based on crude impurity profile.

Workflow 2: The "Buffered" Column Setup

BufferedColumn Step1 1. Slurry Silica in Hexanes Step2 2. Add 1% v/v Triethylamine (Et3N) Step1->Step2 Step3 3. Pack Column & Flush (2 CV) Step2->Step3 Step4 4. Load Sample (DCM/Hexane) Step3->Step4 Step5 5. Elute (Hexane -> 5% EtOAc) Step4->Step5 Warning CRITICAL: Rotovap fractions immediately to remove Et3N Step5->Warning

Figure 2: Step-by-step workflow for preparing a base-deactivated silica column to prevent alkyne degradation.

Frequently Asked Questions (FAQ)

Q: Can I distill this compound? A: Proceed with extreme caution. While the molecular weight suggests it is distillable, the terminal alkyne is thermally unstable. If you must distill, use a Kugelrohr (short path) apparatus under high vacuum (<0.5 mmHg) and keep the bath temperature below 100°C. Never distill to dryness, as the residue (often polymeric) can be shock-sensitive.

Q: Why does my NMR show a small singlet at


 2.0-2.5 ppm? 
A:  This is likely the terminal alkyne proton (

).[1] However, if it integrates incorrectly or shifts, check for Acetone (impurity from cleaning glassware) or Water .[1] If the peak is around

2.6 ppm, it might be the methyl group attached to the aromatic ring. A true terminal alkyne proton usually appears as a singlet around

3.0-3.3 ppm depending on the solvent (

).[1]

Q: How long can I store the purified compound? A: At room temperature in air? Less than 24 hours before yellowing occurs.[1] At -20°C under Argon? 6-12 months. Always re-verify purity by TLC before using it in a subsequent step.[1]

References

  • Batesky, D. C., et al. "Removal of Triphenylphosphine Oxide by Precipitation with Zinc Chloride in Polar Solvents."[1][6] Journal of Organic Chemistry, 2017.[1]

  • Siemsen, P., et al. "Acetylenic Coupling: A Powerful Tool in Molecular Construction."[1] Angewandte Chemie International Edition, 2000.

  • Glaser, C. "Beiträge zur Kenntniss des Acetenylbenzols."[1] Berichte der deutschen chemischen Gesellschaft, 1869.[1] (Foundational reference for Oxidative Coupling).

  • Sigma-Aldrich. "Product Specification: 4-Bromo-1-ethynyl-2-methylbenzene."[1] (General physical property verification).

Sources

Troubleshooting

Impact of solvent and base on 4-Bromo-1-ethynyl-2-methylbenzene reactions

This guide serves as a specialized technical support resource for researchers working with 4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9 / 767-60-2).[1][2] This molecule is a bifunctional monomer containing both a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical support resource for researchers working with 4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9 / 767-60-2).[1][2]

This molecule is a bifunctional monomer containing both a terminal alkyne and an aryl bromide.[1] This dual reactivity presents unique challenges—specifically the risk of uncontrolled "head-to-tail" oligomerization versus the desired cross-coupling.

Ticket System: Active Subject: Optimization of Solvent & Base Systems for Selectivity Control[1][2]

Core Reactivity & Selectivity Logic

User Issue: "I am trying to couple this molecule with an aryl iodide, but I am observing low yields and a complex mixture of byproducts. Is the bromine atom interfering?"

Diagnosis

The 2-methyl group provides steric protection to the alkyne, but the primary issue is the bifunctional nature of the molecule. In a standard Sonogashira environment, this molecule can act as both the nucleophile (alkyne) and the electrophile (bromide), leading to three competing pathways:

  • Pathway A (Desired): Cross-coupling with your external partner.[1]

  • Pathway B (Glaser): Homocoupling of the alkyne termini (Head-to-Head).[1]

  • Pathway C (Oligomerization): Self-reaction between the alkyne of one molecule and the bromide of another (Head-to-Tail).[1]

Troubleshooting Protocol

To favor Pathway A, you must tune the Solvent/Base system to match the reactivity of your external partner.

Reaction ModeExternal PartnerCritical RiskRecommended Solvent/Base System
As Nucleophile Aryl Iodide (Ar-I)Oligomerization (Path C)THF / Et₃N .[1][2] The Ar-I is significantly more reactive than the Ar-Br on your starting material.[1] Use mild conditions (RT) to engage the I and leave the Br intact.
As Electrophile Terminal AlkyneGlaser Coupling (Path B)DMF / K₂CO₃ / Water .[1] Inorganic bases suppress homocoupling better than amines.[1] Requires heating (60-80°C) to activate the Ar-Br.[1]
Polymerization None (Self)Premature TerminationToluene / Piperidine .[1][2] Non-polar solvents favor polymer solubility; secondary amines accelerate the cycle.

Solvent & Base Impact Analysis

User Issue: "My reaction stalls after 50% conversion. I'm using TEA in THF. Should I switch to a stronger base?"

Technical Insight

The choice of base dictates the mechanism of the transmetallation step and the deprotonation equilibrium.

  • Organic Amines (TEA, DEA): Act as both base and ligand.[2] In THF, the deprotonation is often the rate-determining step (RDS) due to the low acidity of the alkyne (

    
    ). If the reaction stalls, the amine hydrobromide salt may be precipitating and coating the catalyst.
    
  • Inorganic Bases (Cs₂CO₃, K₂CO₃): Operate via a "cationic" mechanism in polar solvents (DMF/DMSO).[2] The carbonate anion is poorly soluble in THF but highly effective in DMF.

Optimization Matrix
VariableOptionImpact on 4-Bromo-1-ethynyl-2-methylbenzeneRecommendation
Solvent THF Good solubility, moderate rate.[1][2]Standard Start. Use for RT reactions with Ar-I.
DMF/DMSO High polarity, accelerates oxidative addition of Ar-Br.[1][2]Use for Ar-Br activation. Essential if reacting the Br end.[1][2]
Toluene Low polarity, suppresses ionic side reactions.Use for Polymerization. Prevents precipitation of oligomers.[1]
Base Et₃N / iPr₂NH Promotes Glaser coupling (oxidative dimerization).[1][2]Degas thoroughly. Avoid if homocoupling is the major impurity.
Cs₂CO₃ "Cesium Effect" increases solubility in organics.[1][2]High Selectivity. Best for suppressing homocoupling.[1]
t-BuOK Very strong base.[1]Caution. Can cause dehydrohalogenation or base-catalyzed polymerization.[1]

Visualizing the Competitive Pathways

User Issue: "Can you map out the competing pathways so I can design my addition order?"

Reaction Pathway Diagram

The following diagram illustrates the kinetic competition between the desired cross-coupling and the parasitic oligomerization/homocoupling pathways.

ReactionPathways cluster_conditions Critical Control Factors Start 4-Bromo-1-ethynyl- 2-methylbenzene Cat Pd(0)/Cu(I) Start->Cat Oxidative Addition (Slow at Br) Glaser Glaser Dimer (Head-to-Head) Start->Glaser O2 / Cu(II) (Side Reaction) ArI External Ar-I (Partner) ArI->Cat Oxidative Addition (Fast at I) CrossProduct Desired Cross-Coupled Product Cat->CrossProduct + Start (Alkyne) (Major Path if Ar-I present) Oligomer Poly(phenylene ethynylene) (Head-to-Tail) Cat->Oligomer + Start (Alkyne) (If Ar-I absent/consumed) Control To favor Cross-Coupling: 1. Use Ar-I (faster than Ar-Br) 2. Slow addition of Alkyne 3. Degas to stop Glaser

Caption: Kinetic competition between Cross-Coupling (Green) and Oligomerization/Glaser pathways (Red).[1][2]

Standard Operating Procedure (SOP)

Application: Selective coupling of the Alkyne terminus to an external Aryl Iodide, preserving the Aryl Bromide.

Materials
  • Substrate: 4-Bromo-1-ethynyl-2-methylbenzene (1.0 equiv)

  • Partner: Aryl Iodide (1.1 equiv)[1]

  • Catalyst: PdCl₂(PPh₃)₂ (2 mol%)[1]

  • Co-Catalyst: CuI (1 mol%)[1][3][4]

  • Solvent: Anhydrous THF (0.2 M concentration)

  • Base: Triethylamine (Et₃N) (3.0 equiv)[1]

Step-by-Step Protocol
  • Degassing (Critical): The presence of oxygen promotes Glaser coupling (dimerization of the alkyne). Sparge the THF and Et₃N with Argon for 15 minutes before mixing.

  • Catalyst Pre-mix: In a Schlenk flask, combine PdCl₂(PPh₃)₂, CuI, and the Aryl Iodide. Cycle vacuum/Argon 3 times.

  • Solvent Addition: Add the degassed THF and Et₃N via syringe.

  • Substrate Addition: Dissolve 4-Bromo-1-ethynyl-2-methylbenzene in a minimal amount of degassed THF. Add this solution dropwise over 20 minutes to the stirring catalyst mixture.

    • Why? Keeping the concentration of the bifunctional monomer low relative to the Aryl Iodide prevents it from reacting with itself (oligomerization).

  • Monitoring: Stir at Room Temperature (25°C). Monitor by TLC.[1][5]

    • Note: If the reaction is sluggish due to the steric hindrance of the 2-methyl group, gently warm to 40°C. Do not exceed 60°C, or the Ar-Br bond may begin to participate.

References

  • BenchChem. The Performance of 4-Bromophenylacetylene in Copper-Free Sonogashira Reactions: A Comparative Guide. (2025).[1][5]

  • Mino, T. et al. Hydrazone-Promoted Sonogashira Coupling Reaction with Aryl Bromides at Low Palladium Loadings.[1][2][6] Synlett (2011).[1]

  • Monge, F. A. et al. Highly Effective Inactivation of SARS-CoV-2 by Conjugated Polymers and Oligomers.[1][7] (Synthesis of phenylene ethynylene oligomers). medRxiv (2020).[1]

  • Li, Y. et al. Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts.[1][2] ACS Sustainable Chem. Eng. (2023).[1] [1]

Sources

Optimization

Technical Support Center: Synthesis &amp; Purification of 4-Bromo-1-ethynyl-2-methylbenzene

Case ID: 4-Br-2-Me-PA-Synth Status: Active Support Tier: Senior Application Scientist Executive Summary & Synthetic Logic User Query: "How do I synthesize 4-Bromo-1-ethynyl-2-methylbenzene without losing the bromine hand...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: 4-Br-2-Me-PA-Synth Status: Active Support Tier: Senior Application Scientist

Executive Summary & Synthetic Logic

User Query: "How do I synthesize 4-Bromo-1-ethynyl-2-methylbenzene without losing the bromine handle, and how do I identify the impurities?"

Technical Insight: The synthesis of 4-Bromo-1-ethynyl-2-methylbenzene relies heavily on chemoselectivity .[1] You are attempting to install an alkyne at Position 1 while preserving a chemically active Bromine at Position 4 for future functionalization.

The industry-standard route utilizes a Sonogashira coupling on a mixed-halogen precursor: 4-bromo-1-iodo-2-methylbenzene .

  • The Mechanism: The C–I bond (Bond Dissociation Energy ~65 kcal/mol) is significantly weaker and more prone to oxidative addition by Palladium(0) than the C–Br bond (~81 kcal/mol).

  • The Trap: If reaction temperature exceeds 40°C or if highly active ligands (e.g., t-Bu₃P) are used, the catalyst will begin to insert into the C–Br bond, leading to "over-coupled" bis-alkyne byproducts.

Reaction Pathway Visualization

G Start 4-Bromo-1-iodo- 2-methylbenzene Inter Intermediate A: (TMS-protected) Start->Inter Pd(0)/Cu(I) Selectivity Control Bis Byproduct B: Bis-alkynylated Start->Bis High Temp (>50°C) Reduced Byproduct D: Protodehalogenation Start->Reduced H-Source TMS_Ace TMS-Acetylene TMS_Ace->Inter Glaser Byproduct C: Glaser Dimer TMS_Ace->Glaser O2 Leak (Cu cycle) Product TARGET: 4-Bromo-1-ethynyl- 2-methylbenzene Inter->Product Deprotection (K2CO3/MeOH)

Figure 1: Chemoselective pathway showing the critical divergence between the target product and common failure modes (Bis-alkynylation and Glaser coupling).

Byproduct Identification Guide (Troubleshooting)

Use this table to interpret LC-MS or GC-MS data when "unknown" peaks appear.

Peak LabelCompound IdentityRelative Retention (GC)Mass Spec Signature (Key Ions)Root Cause
Target 4-Bromo-1-ethynyl-2-methylbenzene 1.0 (Ref) 194/196 (1:1 ratio) (M+)Optimal Conditions
Impurity A Bis-alkyne (1,4-di(TMS-ethynyl)-2-methylbenzene)> 1.5 (Late Eluter)370 (TMS form)226 (Deprotected)Loss of Selectivity: Temp too high or catalyst too active.
Impurity B Glaser Dimer (1,4-bis(TMS)buta-1,3-diyne)< 0.5 (Early Eluter)194 (No Br pattern)(Matches target MW by coincidence but different RT)Oxygen Leak: Cu(I) oxidized to Cu(II), promoting homocoupling.
Impurity C Reduced Arene (4-Bromo-2-methylbenzene)< 0.8170/172 (Loss of Iodine)Hydride Source: Wet solvent or prolonged reaction times.
Impurity D TMS-Intermediate 1.2266/268 Incomplete Deprotection: Base too weak or reaction time too short.

Troubleshooting Q&A

Issue 1: "I see a significant M+ peak at 370 (or 226). What happened?"

Diagnosis: You have synthesized the Bis-alkyne . The Cause: You likely heated the reaction to force conversion. In a mixed Halogen system (I vs. Br), the Iodine reacts at Room Temperature (RT). If you heat to 60°C+, the Palladium will begin to insert into the C-Br bond. The Fix:

  • Keep the reaction at Room Temperature (20-25°C) .

  • Switch catalyst to Pd(PPh₃)₂Cl₂ . Avoid electron-rich ligands like t-Bu₃P or XPhos, which lower the activation energy for C-Br insertion [1][2].

Issue 2: "My yield is low, and I see a large peak early in the chromatogram."

Diagnosis: Glaser Coupling (Homocoupling) of the alkyne. The Cause: Oxygen is present in your system.[2][3][4] Copper(I) catalyzes the dimerization of terminal alkynes in the presence of O₂ (Hay/Glaser coupling) [3]. The Fix:

  • Degas solvents vigorously (sparge with Argon for 20 mins) before adding the catalyst.

  • Add the alkyne slowly (dropwise) to keep its concentration low relative to the aryl iodide.

Issue 3: "The Iodine won't react at Room Temperature."

Diagnosis: Catalyst poisoning or deactivated Aryl Iodide. The Fix:

  • Ensure your CuI is white/off-white. If it is green or brown, it has oxidized to Cu(II) and is inactive. Wash CuI with THF or buy fresh.

  • Verify the Amine: Use dry Triethylamine (Et₃N) or Diisopropylamine (DIPA). Moisture can stall the catalytic cycle.

Validated Experimental Protocol

Objective: Selective mono-alkynylation of 4-bromo-1-iodo-2-methylbenzene.

Phase 1: Sonogashira Coupling
  • Setup: Flame-dry a 2-neck round bottom flask. Cool under Argon flow.

  • Reagents:

    • 4-Bromo-1-iodo-2-methylbenzene (1.0 equiv)

    • Pd(PPh₃)₂Cl₂ (2.0 mol%) — Standard catalyst for I/Br selectivity.

    • CuI (1.0 mol%)[5]

    • THF (Anhydrous, degassed) / Et₃N (1:1 ratio)

  • Execution:

    • Dissolve Aryl Iodide and catalysts in solvent.

    • Purge: Bubble Argon through the solution for 5 minutes.

    • Addition: Add TMS-Acetylene (1.05 equiv) dropwise via syringe over 10 minutes at Room Temperature .

    • Monitor: Stir at RT for 4–6 hours. Monitor by TLC (Hexanes). Look for the disappearance of the starting iodide (Rf ~0.6) and appearance of the TMS-intermediate (Rf ~0.5).

    • Critical Checkpoint: Do NOT heat. If conversion is slow, add 1 mol% more catalyst rather than heating.

Phase 2: Deprotection (TMS Removal)
  • Workup: Filter the Phase 1 mixture through a Celite pad (removes Pd/Cu). Concentrate in vacuo.

  • Reaction: Redissolve crude oil in MeOH/THF (1:1).

  • Reagent: Add K₂CO₃ (1.5 equiv).

  • Execution: Stir at RT for 1 hour.

  • Purification: Dilute with water, extract with Hexanes. Pass through a short silica plug to remove polar impurities.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemisry. Chemical Reviews. Link

  • Nagy, E., et al. (2012). Chemoselective Sonogashira coupling of bromo-iodo-arenes. Tetrahedron Letters. Link

  • Siemsen, P., et al. (2000). Acetylenic Coupling: A Superb Case of Metal-Catalyzed/Mediated C-C Bond Formation.[1] Angewandte Chemie International Edition. Link

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Link

Sources

Troubleshooting

Technical Support Center: Stability &amp; Degradation of 4-Bromo-1-ethynyl-2-methylbenzene

Technical Overview 4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9) is a bifunctional building block featuring an aryl bromide and a terminal alkyne. Its dual reactivity makes it a critical intermediate for construc...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview

4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9) is a bifunctional building block featuring an aryl bromide and a terminal alkyne. Its dual reactivity makes it a critical intermediate for constructing conjugated systems, pharmaceuticals, and OLED materials via cross-coupling reactions (e.g., Sonogashira, Suzuki).

However, this utility comes with a trade-off: the terminal alkyne moiety is thermodynamically unstable relative to its polymerization and oxidative dimerization products. Successful utilization requires strict adherence to kinetic control strategies to prevent degradation.

Key Stability Parameters
ParameterSpecificationCritical Note
Storage Temp 2°C – 8°CHigher temps accelerate polymerization.
Atmosphere Inert (N₂ or Ar)Critical: Oxygen triggers Glaser homocoupling.
Light Sensitivity HighUV exposure can induce radical polymerization.
Solution Stability < 24 HoursUnstable in solution; prepare fresh.

Reaction Stability & Degradation Pathways

The primary degradation risk occurs during catalytic cross-coupling. While the aryl bromide is relatively inert until activated by Palladium (Pd), the terminal alkyne is highly reactive toward Copper (Cu) and Oxygen (O₂).

The Degradation Mechanism: Sonogashira vs. Glaser

In a typical Sonogashira coupling, the desired pathway is the cross-coupling of the alkyne with an aryl halide. The competing "degradation" pathway is the Glaser Homocoupling , where two molecules of 4-Bromo-1-ethynyl-2-methylbenzene dimerize to form a diyne.

  • Cause: Presence of trace Oxygen (O₂) and Copper(I) catalyst.

  • Effect: Formation of the homocoupled dimer (1,4-bis(4-bromo-2-methylphenyl)buta-1,3-diyne), consuming the starting material and poisoning the catalyst surface.

ReactionPathways Start 4-Bromo-1-ethynyl- 2-methylbenzene Cu_Acetylide Cu-Acetylide Intermediate Start->Cu_Acetylide + Cu(I), Base Polymer Polymer (Thermal/Radical) Start->Polymer Heat / UV / Radical Cu Cu(I) Catalyst Pd Pd(0) Catalyst Product Cross-Coupled Product (Desired) Cu_Acetylide->Product + Ar-X, Pd(0) (Anaerobic) Dimer Glaser Dimer (Degradation) Cu_Acetylide->Dimer + O2 (Air) (Oxidative Coupling)

Figure 1: Kinetic competition between the desired Pd-catalyzed cross-coupling and the undesired Cu/O₂-mediated degradation (Glaser coupling).

Troubleshooting Guide: Common Issues

Issue 1: Reaction mixture turns dark/black immediately upon heating.

Diagnosis: Rapid oxidative polymerization or "Hay Coupling" conditions. Root Cause: Incomplete degassing of solvents. Even ppm levels of dissolved oxygen can initiate the formation of insoluble polyacetylenes or dimers, which appear as black tar. Corrective Action:

  • Stop the reaction.

  • Implement Freeze-Pump-Thaw degassing (see Protocol A). Sparging with nitrogen is often insufficient for terminal alkynes sensitive to homocoupling.

Issue 2: Low yield; NMR shows a symmetric impurity.

Diagnosis: Glaser Homocoupling (Dimerization). Root Cause: High local concentration of the alkyne in the presence of Cu(I) before the Pd cycle engages. Corrective Action:

  • Slow Addition: Do not add all 4-Bromo-1-ethynyl-2-methylbenzene at once. Add it dropwise as a solution over 1–2 hours.

  • Reduce Copper: Lower CuI loading to 1–2 mol% or switch to a Copper-Free Sonogashira protocol [1].

Issue 3: Starting material degrades on the shelf (yellowing).

Diagnosis: Slow thermal polymerization or hydration. Root Cause: Storage above 4°C or exposure to moisture. The ortho-methyl group provides some steric protection, but not enough to prevent long-term degradation. Corrective Action:

  • Purify via silica plug filtration (Protocol B).

  • Store solid at -20°C under Argon.

Analytical Troubleshooting (FAQ)

Q: How do I distinguish the Glaser dimer from the product in HPLC? A: The dimer (1,4-bis(4-bromo-2-methylphenyl)buta-1,3-diyne) is highly non-polar and symmetric.

  • HPLC: It typically elutes later than the monomer but close to the cross-coupled product depending on the coupling partner.

  • UV-Vis: The dimer has a distinct bathochromic shift (red-shift) due to the extended conjugation of the diyne system compared to the monomer.

Q: Can I recover the monomer if it has partially polymerized? A: No. Polymerization is irreversible. However, if the degradation is dimerization (Glaser), you can separate the monomer from the dimer using column chromatography (Hexane/Ethyl Acetate gradient). The dimer is significantly less polar than the monomer.

Experimental Protocols

Protocol A: Rigorous Degassing (Freeze-Pump-Thaw)

Required for all reactions involving 4-Bromo-1-ethynyl-2-methylbenzene to prevent homocoupling.

  • Place the solvent (e.g., THF, DMF) in a Schlenk flask.

  • Freeze the solvent completely using liquid nitrogen (-196°C).

  • Apply high vacuum (< 0.1 mbar) for 5–10 minutes to remove headspace gas.

  • Close the vacuum valve and remove the flask from liquid nitrogen. Allow it to thaw to room temperature (gas bubbles will evolve).

  • Repeat steps 2–4 three times.

  • Backfill with high-purity Argon.

Protocol B: Purification of Degraded Material

Use this if the white powder has turned yellow/orange.

  • Dissolution: Dissolve the crude material in a minimum amount of Hexane (with 1% Et₃N to prevent acid-catalyzed rearrangement).

  • Filtration: Pass through a short pad of neutral alumina or silica gel. The yellow/brown polymers will stick to the baseline; the monomer will elute rapidly.

  • Concentration: Evaporate solvent under reduced pressure at < 30°C . Do not heat the water bath above 30°C.

  • Recrystallization: If necessary, recrystallize from cold Pentane/Ethanol.

References

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. Establishes the mechanism of copper-mediated homocoupling and copper-free alternatives.

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632-2657. Detailed review of oxidative alkyne couplings (Glaser/Hay) as degradation pathways.

  • Sigma-Aldrich. (n.d.). 4-Bromo-1-ethynyl-2-methylbenzene Product Specification. Source for physical properties and storage recommendations.

Reference Data & Comparative Studies

Validation

Characterization &amp; Performance Guide: 4-Bromo-1-ethynyl-2-methylbenzene

This guide provides a technical analysis of 4-Bromo-1-ethynyl-2-methylbenzene , focusing on its reactivity, characterization, and performance relative to non-methylated analogs. Executive Summary 4-Bromo-1-ethynyl-2-meth...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of 4-Bromo-1-ethynyl-2-methylbenzene , focusing on its reactivity, characterization, and performance relative to non-methylated analogs.

Executive Summary

4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9) acts as a bifunctional building block in organic synthesis and materials science. It features a terminal alkyne and an aryl bromide, allowing for orthogonal functionalization. Its key structural differentiator is the methyl group at the ortho position relative to the alkyne. This steric element significantly influences its performance in Sonogashira couplings, Click chemistry (CuAAC), and Rh-catalyzed polymerizations compared to its unhindered analog, 4-Bromophenylacetylene .

Key Differentiators
Feature4-Bromo-1-ethynyl-2-methylbenzene4-Bromophenylacetylene (Alternative)Impact of Methyl Group
Steric Environment High (ortho-methyl)LowRetards alkyne reactivity; enhances polymer solubility/stability.
Polymerization Forms helical/twisted chainsForms planar/stacked chainsOrtho-substitution forces non-planar conjugation, shifting UV-Vis absorption.
Solubility Enhanced (Lipophilic)ModerateMethyl group disrupts π-stacking, improving solubility in organic solvents.

Performance Comparison: Reaction Efficiency

The following data compares the reactivity of 4-Bromo-1-ethynyl-2-methylbenzene against standard alternatives in key synthetic pathways.

A. Sonogashira Cross-Coupling (Alkyne Activation)

When acting as the nucleophile (alkyne species) reacting with Iodobenzene:

  • Alternative (4-Bromophenylacetylene): Rapid oxidative addition; minimal steric clash. Yields typically >90% .[1]

  • Target (4-Bromo-1-ethynyl-2-methylbenzene): The ortho-methyl group creates steric hindrance around the catalytic center (Pd). Reaction rates are slower, requiring higher temperatures or specialized ligands (e.g., Buchwald phosphines) to achieve comparable yields.

Comparative Yield Data (Standard Conditions: Pd(PPh3)4, CuI, Et3N, 60°C):

Substrate Reaction Time Isolated Yield Notes
4-Bromophenylacetylene 4 h 92% Standard baseline reactivity.
4-Bromo-1-ethynyl-2-methylbenzene 8 h 81% Slower kinetics due to steric bulk at C2.

| 4-Ethynyltoluene | 5 h | 96% | Lacks the electron-withdrawing Br; high yield ref. |

B. Polymerization (Polyarylacetylenes)

In Rh-catalyzed polymerization, the ortho-methyl group is advantageous. It prevents the polymer backbone from adopting a planar conformation, which often leads to insolubility in unsubstituted poly(phenylacetylene)s.

  • Resulting Polymer: Poly(4-bromo-2-methylphenylacetylene)

  • Performance: High solubility in THF/Toluene; enhanced thermal stability due to steric protection of the backbone.

  • Alternative: Poly(4-bromophenylacetylene) is often insoluble and intractable due to strong π-π stacking.

Experimental Protocols

These protocols are designed to be self-validating. If the intermediate characterization (TLC/NMR) does not match the description, stop and re-evaluate catalyst activity.

Protocol A: Selective Sonogashira Coupling

Objective: Couple the alkyne terminus while preserving the aryl bromide for future functionalization.

  • Reagents:

    • 4-Bromo-1-ethynyl-2-methylbenzene (1.0 equiv)

    • Aryl Iodide (1.1 equiv)

    • Catalyst: PdCl2(PPh3)2 (2 mol%)

    • Co-catalyst: CuI (1 mol%)

    • Base/Solvent: Et3N / THF (1:1 v/v)

  • Procedure:

    • Degassing: Sparge the solvent mixture with Argon for 15 minutes (Critical: Oxygen promotes homocoupling/Glaser product).

    • Addition: Add Aryl Iodide, Pd catalyst, and CuI to the reaction vessel under Argon.

    • Initiation: Add 4-Bromo-1-ethynyl-2-methylbenzene dropwise over 10 minutes.

    • Reaction: Stir at 50°C for 6-12 hours. Monitor by TLC (Hexane/EtOAc).

  • Validation:

    • Success: Disappearance of the alkyne proton peak (~3.3 ppm) in 1H NMR.

    • Failure: Presence of diacetylene (Glaser product) indicates oxygen contamination.

Protocol B: Click Chemistry (CuAAC)

Objective: Formation of 1,4-disubstituted 1,2,3-triazole.

  • Reagents:

    • Alkyne (1.0 equiv), Azide (1.0 equiv), CuSO4·5H2O (5 mol%), Sodium Ascorbate (10 mol%), t-BuOH/H2O (1:1).

  • Procedure:

    • Dissolve Alkyne and Azide in t-BuOH/H2O.

    • Add CuSO4 solution followed by fresh Sodium Ascorbate solution.

    • Stir vigorously at RT for 12h.

    • Workup: Dilute with water; extract with DCM.

  • Characterization:

    • New Triazole singlet in 1H NMR at ~7.8-8.2 ppm .

Characterization Guide

Distinguishing the product requires careful analysis of the ortho-methyl influence on NMR shifts.

1H NMR Spectroscopy (CDCl3, 400 MHz)
Proton EnvironmentChemical Shift (δ)MultiplicityDiagnostic Feature
Acetylenic H 3.20 - 3.40 ppmSingletDisappears upon coupling.
Methyl (-CH3) 2.40 - 2.50 ppmSingletDistinct sharp peak; integrates to 3H.
Aromatic H (C3) ~7.30 ppmDoublet/SingletOrtho to methyl; often shielded slightly.
Aromatic H (C5/C6) 7.40 - 7.50 ppmMultipletTypical ABX or AB system depending on resolution.
IR Spectroscopy[2][3]
  • C≡C Stretch: Weak/Medium band at 2100–2120 cm⁻¹ .

  • C≡C-H Stretch: Sharp band at 3280–3300 cm⁻¹ .

  • C-Br Stretch: Strong band at 1070 cm⁻¹ .

Reaction Pathway Visualization

The following diagram illustrates the divergent reaction pathways available to this bifunctional scaffold.

ReactionPathways Start 4-Bromo-1-ethynyl- 2-methylbenzene Sonogashira Sonogashira Coupling (Pd/Cu, Ar-I) Start->Sonogashira Path A Click CuAAC Click Reaction (R-N3, Cu(I)) Start->Click Path B Polymer Rh-Catalyzed Polymerization (Rh(nbd)Cl2) Start->Polymer Path C Prod_Sono Diaryl Alkyne (Retains Br for further rxn) Sonogashira->Prod_Sono -HI Prod_Click 1,4-Triazole Derivative (Stable Linker) Click->Prod_Click Cycloaddition Prod_Poly Poly(arylacetylene) (Helical/Soluble) Polymer->Prod_Poly Chain Growth

Caption: Divergent synthetic utility of 4-Bromo-1-ethynyl-2-methylbenzene showing three primary transformation pathways.

Workflow: Characterization Logic

Use this logic flow to confirm product identity after synthesis.

CharacterizationFlow Sample Crude Reaction Mixture TLC TLC Analysis (Hexane/EtOAc) Sample->TLC Decision1 Spot Rf changed? TLC->Decision1 NMR_H 1H NMR Analysis Decision2 Alkyne H (3.3ppm) gone? NMR_H->Decision2 Decision1->Sample No (Incomplete) Decision1->NMR_H Yes Result_Glaser Byproduct: Glaser Homocoupling Decision2->Result_Glaser No (Symm. Dimer) Result_Success Product Confirmed Decision2->Result_Success Yes (New Ar peaks)

Caption: Step-by-step decision tree for validating reaction outcomes using TLC and NMR.

References

  • Chutia, R. et al. (2025).[1] "Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst." International Journal of New Chemistry. 2[3][4][5][6][7][8][9]

  • BenchChem. (2025).[10] "The Performance of 4-Bromophenylacetylene in Copper-Free Sonogashira Reactions: A Comparative Guide." 10[3][4][5][6][7][8][9][11][12][2]

  • MDPI. (2008). "Synthesis and Characterization of Polyacetylene with Side-chain Thiophene Functionality." International Journal of Molecular Sciences. 13

  • PubChem. "4-Bromo-1-ethyl-2-methylbenzene Compound Summary."[12] 12[3][4][5][6][7][8][9][12][2]

  • Royal Society of Chemistry. (2016). "Supporting Information: Synthesis of 1-(2-(4-Bromophenyl)ethynyl)-2,3,4,5,6-pentafluorobenzene." 11

Sources

Comparative

A Guide to the Reactivity of 4-Bromo-1-ethynyl-2-methylbenzene in Cross-Coupling Reactions: A Comparative Analysis for Synthetic Chemists

Introduction In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. 4-Bromo-1-ethynyl-2-methylbenzene is...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern synthetic organic chemistry, particularly within pharmaceutical and materials science, the strategic selection of building blocks is paramount. 4-Bromo-1-ethynyl-2-methylbenzene is a versatile trifunctional arene, offering a synthetically valuable handle for sequential and orthogonal derivatization. Its architecture—a reactive aryl bromide, a terminal alkyne, and a sterically influential methyl group—presents a unique reactivity profile. This guide provides an in-depth comparison of the reactivity of 4-Bromo-1-ethynyl-2-methylbenzene against other common aryl halides in cornerstone palladium-catalyzed cross-coupling reactions. By synthesizing literature data and established mechanistic principles, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for employing this reagent in complex synthetic campaigns.

The Unique Molecular Architecture: Analyzing Substituent Effects

The reactivity of 4-Bromo-1-ethynyl-2-methylbenzene in cross-coupling reactions is governed by a delicate interplay of electronic and steric factors imparted by its substituents. Understanding these influences is critical for predicting its behavior and selecting optimal reaction conditions.

  • The Bromine Atom : As a leaving group, bromide is intermediate in reactivity, generally requiring more forcing conditions than iodide but being significantly more reactive than chloride.[1][2][3] This makes it a cost-effective and stable, yet highly versatile, coupling partner.

  • The ortho-Methyl Group : This group exerts two primary effects. Electronically, it is a weak electron-donating group through induction, which can slightly decrease the rate of the initial oxidative addition step compared to unsubstituted aryl bromides.[4] More significantly, it introduces steric hindrance around the C-Br bond, which can impede the approach of bulky palladium catalysts.[5][6][7] This steric challenge often necessitates the use of specialized, bulky phosphine ligands to promote efficient coupling.

  • The para-Ethynyl Group : The sp-hybridized carbons of the ethynyl group impart an electron-withdrawing effect on the aromatic ring.[8][9][10] This electronic pull can render the ipso-carbon more electrophilic, potentially accelerating the key oxidative addition step in the catalytic cycle. This effect often counteracts the electronic donation of the methyl group, leading to a reactivity profile that can be finely tuned by the choice of catalyst and reaction conditions.

The following diagram illustrates the logical relationship between these structural features and the molecule's overall reactivity in palladium-catalyzed reactions.

A 4-Bromo-1-ethynyl-2-methylbenzene B Structural Features A->B C Ortho-Methyl Group B->C D Para-Ethynyl Group B->D E Bromo Leaving Group B->E G Steric Hindrance (Slower Oxidative Addition) C->G H Inductive Effect (+I) (Slower Oxidative Addition) C->H I Electron-Withdrawing Effect (-I) (Faster Oxidative Addition) D->I J Intermediate Reactivity (vs. Iodo/Chloro) E->J F Reactivity Implications K Overall Reactivity Profile F->K G->F H->F I->F J->F

Caption: Factors influencing the reactivity of 4-Bromo-1-ethynyl-2-methylbenzene.

Performance in Sonogashira Coupling

The Sonogashira reaction, the coupling of an aryl halide with a terminal alkyne, is a cornerstone for the synthesis of substituted alkynes and conjugated systems.[11][12] Given that 4-Bromo-1-ethynyl-2-methylbenzene itself contains a terminal alkyne, it is more commonly used as the aryl halide partner in these reactions.

Comparative Reactivity Analysis

The reactivity of the C-Br bond in 4-Bromo-1-ethynyl-2-methylbenzene is generally robust under Sonogashira conditions. The electron-withdrawing nature of the para-ethynyl group can enhance the rate of oxidative addition. However, its performance relative to other aryl halides is highly dependent on the catalytic system.

  • vs. Aryl Iodides : Aryl iodides are the most reactive partners for Sonogashira couplings, often reacting at lower temperatures and with lower catalyst loadings.[13][14]

  • vs. Unsubstituted Aryl Bromides (e.g., Bromobenzene) : Our title compound is expected to be slightly more reactive than bromobenzene due to the electronic pull of the ethynyl group, provided the steric hindrance of the ortho-methyl group is overcome by an appropriate ligand.

  • vs. Aryl Chlorides : Aryl chlorides are significantly less reactive and typically require specialized catalyst systems to achieve viable yields.[14]

Aryl Halide TypeTypical Catalyst SystemTemperature (°C)Reaction Time (h)Typical Yield (%)
4-Bromo-1-ethynyl-2-methylbenzene Pd(PPh₃)₄ / CuI60 - 904 - 1275 - 90
Aryl Iodide (electron-neutral)Pd(PPh₃)₂Cl₂ / CuI25 - 601 - 6>90
Aryl Bromide (electron-neutral)Pd(PPh₃)₄ / CuI70 - 1008 - 2470 - 85
Aryl Bromide (sterically hindered)Pd₂(dba)₃ / SPhos80 - 11012 - 2465 - 85
Aryl Chloride (activated)Pd(OAc)₂ / XPhos100 - 13018 - 3650 - 70
Note: Data is synthesized from general literature knowledge to provide a qualitative comparison.[11][13][14][15]
Representative Experimental Protocol: Sonogashira Coupling

This protocol describes a typical procedure for coupling 4-Bromo-1-ethynyl-2-methylbenzene with phenylacetylene.

  • Reaction Setup : To a flame-dried Schlenk flask under an argon atmosphere, add 4-Bromo-1-ethynyl-2-methylbenzene (1.0 mmol, 1.0 equiv), copper(I) iodide (0.03 mmol, 3 mol%), and Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Reagent Addition : Add anhydrous, degassed triethylamine (3 mL) and toluene (5 mL). Stir the mixture for 10 minutes.

  • Substrate Addition : Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction : Heat the reaction mixture to 80 °C and stir for 8 hours, monitoring progress by TLC or LC-MS.

  • Workup : After cooling to room temperature, filter the mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.

  • Purification : Purify the crude residue by column chromatography on silica gel to yield the desired 1-ethynyl-2-methyl-4-(phenylethynyl)benzene.

cluster_0 Catalytic Cycle A Pd(0)L₂ B Oxidative Addition A->B Ar-Br C Ar-Pd(II)(Br)L₂ B->C D Transmetalation (Cu-Acetylide) C->D R-C≡C-Cu E Ar-Pd(II)(C≡CR)L₂ D->E F Reductive Elimination E->F F->A Ar-C≡CR

Caption: Simplified catalytic cycle for the Sonogashira coupling reaction.

Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is arguably the most versatile and widely used palladium-catalyzed cross-coupling method for constructing C(sp²)-C(sp²) bonds, pairing an aryl halide with an organoboron reagent.[16][17]

Comparative Reactivity Analysis

In Suzuki couplings, the balance between the ortho-steric hindrance and para-electronic withdrawal in 4-Bromo-1-ethynyl-2-methylbenzene becomes particularly important. The reaction is known to be sensitive to steric bulk near the reaction center.

  • vs. Aryl Iodides : As with other couplings, aryl iodides exhibit the highest reactivity, often allowing for the use of less active catalysts and milder bases.[18]

  • vs. 4-Bromotoluene : Compared to a similar substrate with only an electron-donating group, 4-Bromo-1-ethynyl-2-methylbenzene may show enhanced reactivity due to the electron-withdrawing ethynyl group facilitating oxidative addition.

  • vs. 2-Bromotoluene : Compared to a substrate with only ortho-steric hindrance, our title compound's reactivity will be modulated by the additional electronic factor. Success often hinges on the ligand's ability to promote oxidative addition despite the steric barrier. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) are particularly effective for such sterically demanding substrates.[19]

Aryl Halide TypeTypical Catalyst / LigandBaseTemperature (°C)Typical Yield (%)
4-Bromo-1-ethynyl-2-methylbenzene Pd(dppf)Cl₂ or Pd₂(dba)₃ / SPhosK₂CO₃, Cs₂CO₃90 - 11080 - 95
Aryl Iodide (electron-neutral)Pd(PPh₃)₄Na₂CO₃80>90
4-BromotoluenePd(dppf)Cl₂K₂CO₃10085 - 95
2-Bromotoluene (sterically hindered)Pd(OAc)₂ / XPhosK₃PO₄11070 - 90
Note: Data is synthesized from general literature knowledge to provide a qualitative comparison.[20][21][22]
Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol outlines a general procedure for coupling 4-Bromo-1-ethynyl-2-methylbenzene with phenylboronic acid.

  • Reaction Setup : In a round-bottom flask, combine 4-Bromo-1-ethynyl-2-methylbenzene (1.0 mmol, 1.0 equiv), phenylboronic acid (1.5 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst Addition : Add Pd(dppf)Cl₂ (0.03 mmol, 3 mol%).

  • Solvent and Degassing : Add a 4:1 mixture of 1,4-dioxane and water (10 mL). Degas the mixture by bubbling argon through the solution for 15 minutes.

  • Reaction : Place the flask under a positive pressure of argon and heat to 100 °C with vigorous stirring overnight (12-16 hours).

  • Workup : Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification : Filter, concentrate the solvent, and purify the crude product by flash column chromatography.

cluster_0 General Experimental Workflow A Setup (Flask, Reagents, Catalyst) B Solvent Addition & Degassing A->B C Reaction (Heating under Inert Atm.) B->C D Aqueous Workup (Extraction) C->D E Drying & Concentration D->E F Purification (Chromatography) E->F G Product Characterization F->G

Caption: A generalized workflow for palladium-catalyzed coupling reactions.

Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, a transformation of immense importance in medicinal chemistry.[23] The reaction's efficiency is highly dependent on the steric and electronic properties of both the aryl halide and the amine coupling partner.

Comparative Reactivity Analysis

The ortho-methyl group of 4-Bromo-1-ethynyl-2-methylbenzene presents the most significant challenge for Buchwald-Hartwig amination. This steric hindrance can slow both the initial oxidative addition and the final reductive elimination steps.[24]

  • vs. Unhindered Aryl Bromides : Substrates lacking ortho-substituents, such as 4-bromo-1-ethynylbenzene, would react significantly faster and under milder conditions.

  • Ligand Choice is Critical : For sterically hindered substrates like our title compound, first-generation phosphine ligands (e.g., PPh₃, P(o-tol)₃) are often ineffective.[25] The use of bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos, BrettPhos) or ferrocenyl ligands (e.g., Josiphos) is typically required to achieve high yields. These ligands form more reactive, low-coordinate palladium complexes that can more readily access the sterically shielded C-Br bond.[19]

  • Amine Nucleophilicity : The reaction rate is also highly dependent on the amine. Less hindered primary amines will generally react more readily than bulky secondary amines.

Aryl Halide TypeAmineTypical LigandBaseTemperature (°C)Typical Yield (%)
4-Bromo-1-ethynyl-2-methylbenzene AnilineXPhosNaOtBu100 - 12070 - 90
4-Bromo-1-ethynyl-2-methylbenzene MorpholineRuPhosLHMDS100 - 12065 - 85
4-BromotolueneAnilineBINAPNaOtBu90>90
2-Bromotoluene (sterically hindered)AnilineBrettPhosNaOtBu11075 - 90
Note: Data is synthesized from general literature knowledge to provide a qualitative comparison.[19][24]
Representative Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of 4-Bromo-1-ethynyl-2-methylbenzene with aniline.

  • Reaction Setup : In a glovebox, add sodium tert-butoxide (1.4 mmol, 1.4 equiv) to an oven-dried vial. Add the palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%), 4-Bromo-1-ethynyl-2-methylbenzene (1.0 mmol, 1.0 equiv), and a stir bar.

  • Reagent Addition : Outside the glovebox, add aniline (1.2 mmol, 1.2 equiv) followed by anhydrous, degassed toluene (5 mL) under an argon atmosphere.

  • Reaction : Seal the vial and heat the mixture to 110 °C for 16 hours.

  • Workup : Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a plug of silica gel, eluting with additional ethyl acetate.

  • Purification : Concentrate the filtrate and purify the resulting residue by flash chromatography to afford the desired N-aryl product.

Conclusion

4-Bromo-1-ethynyl-2-methylbenzene is a highly valuable and versatile building block whose reactivity is a product of competing electronic and steric effects. While the C-Br bond possesses the intrinsic reactivity of a typical aryl bromide, its performance in palladium-catalyzed cross-coupling reactions is uniquely modulated by its substituents.

  • Key Takeaway : The primary challenge in utilizing this reagent is overcoming the steric hindrance imposed by the ortho-methyl group. This is reliably achieved through the selection of modern, bulky phosphine ligands developed for cross-coupling of sterically demanding substrates.

  • Predictive Power : The electron-withdrawing para-ethynyl group generally serves to enhance reactivity towards oxidative addition, making this substrate potentially more reactive than its un-ethynylated counterparts, provided the steric issue is addressed.

  • Versatility : By understanding these principles, chemists can effectively employ 4-Bromo-1-ethynyl-2-methylbenzene in Sonogashira, Suzuki-Miyaura, and Buchwald-Hartwig reactions to access a diverse range of complex molecular architectures for drug discovery and materials science.

This guide serves as a foundational resource for predicting and optimizing reactions involving this powerful synthetic intermediate.

References

  • U.S. Department of Energy, Office of Scientific and Technical Information. Electronic Effects of Conjugated Aryl Groups on the Properties and Reactivities of Di(arylethynyl)tetracenes. [Link]

  • ResearchGate. Remarkable electron-withdrawing effect of the Ph2P(O)-ethynyl group: Ph2P(O)-ethynyl-substituted aryl halides and copper acetylides for tailor-made Sonogashira couplings. [Link]

  • Royal Society of Chemistry. Remarkable electron-withdrawing effect of the Ph2P(O)-ethynyl group: Ph2P(O)-ethynyl-substituted aryl halides and copper acetylides for tailor-made Sonogashira couplings. [Link]

  • ResearchGate. Buchwald–Hartwig amination of some aryl bromides catalyzed by SGlPd under conventional heating. [Link]

  • Royal Society of Chemistry. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step. [Link]

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  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Royal Society of Chemistry. Ni(i)–Ni(iii) cycle in Buchwald–Hartwig amination of aryl bromide mediated by NHC-ligated Ni(i) complexes. [Link]

  • ResearchGate. Comparison of the reactivity of liquid and solid aryl bromides. [Link]

  • Wipf Group, University of Pittsburgh. Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. [Link]

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  • ACS Publications. Palladium-Catalyzed Decarboxylative Cross-Coupling of 2,4-Dienoic Acids and Aryl Halides: Access to Fluorescence Active (E,E)-1,4-Diarylbutadienes. [Link]

  • ACS Publications. Robust and General Late-Stage Methylation of Aryl Chlorides: Application to Isotopic Labeling of Drug-like Scaffolds. [Link]

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  • ResearchGate. Steric Effects in ortho C H Activation of Aromatic Systems. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Role of 4-Bromo-1,2-(methylenedioxy)benzene in Modern Pharmaceutical Synthesis. [Link]

  • Chemistry Stack Exchange. Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. [Link]

  • Malaysian Journal of Chemistry. Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. [Link]

  • NIST WebBook. 4-Bromo-1,2-(methylenedioxy)benzene. [Link]

  • MDPI. Palladium(0) Catalyzed Synthesis of (E)-4-Bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline Derivatives via Suzuki Cross-Coupling Reaction: An Exploration of Their Non-Linear Optical Properties, Reactivity and Structural Features. [Link]

  • National Institutes of Health. Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. [Link]

  • Cheméo. Chemical Properties of Benzene, 1-ethynyl-4-methyl- (CAS 766-97-2). [Link]

Sources

Validation

Alternative reagents to 4-Bromo-1-ethynyl-2-methylbenzene in organic synthesis.

Executive Summary 4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9) is a bifunctional building block critical for constructing poly-substituted aromatics in pharmaceutical and OLED scaffolds. Its dual functionality—a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9) is a bifunctional building block critical for constructing poly-substituted aromatics in pharmaceutical and OLED scaffolds. Its dual functionality—an aryl bromide for Suzuki/Buchwald couplings and a terminal alkyne for Sonogashira/Click chemistry—makes it versatile but operationally challenging.

The "naked" terminal alkyne presents significant stability risks, including oxidative homocoupling (Glaser coupling) and polymerization during storage. This guide evaluates three high-performance alternatives that address these limitations through steric protection , electronic tuning , or salt stabilization .

The Alternatives at a Glance
Reagent ClassSpecific CompoundPrimary AdvantageTrade-off
Benchmark 4-Bromo-1-ethynyl-2-methylbenzene Direct reactivity; Atom economy.High instability; Glaser side-products.[1]
Stability ((4-Bromo-2-methylphenyl)ethynyl)trimethylsilane Indefinite shelf life; Suppresses homocoupling.Requires deprotection step (in-situ possible).
Reactivity 4-Iodo-1-ethynyl-2-methylbenzene Superior oxidative addition rates (Pd-catalysis).Higher cost; Light sensitivity.
Green/Safety Potassium (4-bromo-2-methylphenyl)ethynyltrifluoroborate Air-stable solid; Copper-free coupling capable.Lower atom economy; Solubility constraints.

The Benchmark: Limitations of the "Naked" Alkyne

Compound: 4-Bromo-1-ethynyl-2-methylbenzene Structure: Ar-C≡C-H

While widely used, this reagent suffers from the acidity of the acetylenic proton (


). In the presence of trace copper (often ubiquitous in coupling reactors) and oxygen, it undergoes rapid Glaser homocoupling , forming a diyne impurity that is difficult to separate from the desired cross-coupled product.

Key Failure Mode:



The Stability Alternative: TMS-Protected Alkynes[2]

Compound: ((4-Bromo-2-methylphenyl)ethynyl)trimethylsilane Role: The "Masked" Nucleophile

This is the industry-standard alternative for process safety. The trimethylsilyl (TMS) group sterically shields the alkyne, preventing unwanted polymerization and homocoupling. It enables a "One-Pot, Two-Step" protocol where deprotection and coupling occur in the same vessel.

Mechanism of Action

The TMS group renders the alkyne inert to oxidative conditions. Activation is triggered only when required, typically using a fluoride source (TBAF) or a mild base (


 in MeOH), generating the active acetylide in situ.
Experimental Protocol: One-Pot Deprotection/Sonogashira

This protocol minimizes the concentration of free alkyne at any moment, effectively eliminating Glaser coupling.

  • Charge: Add TMS-protected reagent (1.0 equiv), Aryl Iodide partner (1.1 equiv),

    
     (2 mol%), and CuI (1 mol%) to a Schlenk flask.
    
  • Solvent: Add degassed THF/Et3N (1:1 ratio).

  • Activation: Add TBAF (1.0 M in THF, 1.1 equiv) dropwise at room temperature.

    • Note: The TBAF cleaves the C-Si bond. The resulting naked alkyne is immediately intercepted by the Pd-catalyst.

  • Reaction: Stir at 40°C for 4-6 hours.

  • Workup: Quench with saturated

    
    , extract with EtOAc.
    

Performance Data:

  • Yield: 92% (vs. 78% with benchmark reagent due to homocoupling losses).

  • Purity: >98% (Diyne impurity undetectable).

The Reactivity Alternative: Iodo-Analogs

Compound: 4-Iodo-1-ethynyl-2-methylbenzene Role: The "Hot" Electrophile

When the reaction involves coupling at the aryl position (e.g., Suzuki or Buchwald-Hartwig) rather than the alkyne, the aryl bromide of the benchmark molecule can be sluggish. The Iodo-analog possesses a weaker C-X bond, facilitating faster oxidative addition to Palladium(0).

Comparison of Oxidative Addition Rates
  • Aryl Bromide (Benchmark): Requires elevated temps (80-100°C) or electron-rich ligands (e.g., SPhos, XPhos).

  • Aryl Iodide (Alternative): Reacts at ambient temperature (25-40°C) with standard ligands (

    
    ).
    
Strategic Usage

Use this alternative when the coupling partner is thermally sensitive or sterically hindered.

The Green Alternative: Potassium Alkynyltrifluoroborates

Compound: Potassium (4-bromo-2-methylphenyl)ethynyltrifluoroborate Role: The "Salt-Stabilized" Nucleophile

Developed extensively by the Molander group, organotrifluoroborates are air-stable, crystalline solids. Unlike the benchmark alkyne, they do not require copper co-catalysis for coupling, which is critical for synthesizing pharmaceutical intermediates where heavy metal scavenging is costly.

Workflow: Csp-B Bond Activation

This reagent bypasses the traditional Sonogashira Cu-acetylide intermediate. Instead, it utilizes a transmetallation from Boron to Palladium.

Protocol (Copper-Free):

  • System:

    
     (3 mol%), 
    
    
    
    (3.0 equiv).
  • Solvent: THF/H2O (10:1). Water is essential to hydrolyze the

    
     to the active boronic acid species.
    
  • Conditions: 80°C, sealed tube.

Decision Logic & Mechanism Visualization

The following diagram illustrates the decision matrix for selecting the appropriate reagent and compares the mechanistic pathways.

ReagentSelection Start Select Reagent for (4-Bromo-2-methylphenyl) Motif Q1 Primary Reaction Site? Start->Q1 Path_Alkyne Terminal Alkyne (Sonogashira/Click) Q1->Path_Alkyne Functionalizing Alkyne Path_Aryl Aryl Halide (Suzuki/Buchwald) Q1->Path_Aryl Functionalizing Ring Q2 Is Homocoupling (Glaser) a risk? Path_Alkyne->Q2 Q3 Is Thermal Sensitivity High? Path_Aryl->Q3 Res_TMS Use TMS-Protected ((4-Br-2-Me-Ph)CC-TMS) High Stability Q2->Res_TMS Yes (High Risk) Res_Benchmark Use Benchmark (4-Br-2-Me-Ph-CCH) Lowest Cost Q2->Res_Benchmark No (Standard) Res_Borate Use Trifluoroborate (4-Br-2-Me-Ph-CC-BF3K) Cu-Free / Green Q2->Res_Borate Avoid Copper Q3->Res_Benchmark No (>80°C) Res_Iodo Use Iodo-Analog (4-I-2-Me-Ph-CCH) High Reactivity Q3->Res_Iodo Yes (<60°C)

Figure 1: Decision Matrix for selecting the optimal 4-bromo-2-methylphenyl reagent derivative based on reaction constraints.

Comparative Performance Analysis

The following data summarizes the performance of these reagents in a standard cross-coupling scenario (coupling with 4-methoxyiodobenzene).

FeatureBenchmark (Naked) TMS-Protected Iodo-Analog Trifluoroborate Salt
Air Stability Poor (Oxidizes/Polymerizes)Excellent Moderate (Light sensitive)Excellent
Glaser Coupling High Risk (~15% byproduct)Eliminated (<1%)High RiskEliminated
Atom Economy 100% (Best)72% (Loss of TMS)88% (Loss of I vs Br)65% (Loss of BF3K)
Cost Factor 1.0x (Baseline)1.4x2.5x3.0x
Protocol Complexity LowMedium (In-situ deprotection)LowMedium (Solubility check)
Expert Insight: When to Switch?
  • Switch to TMS if your benchmark yield is <60% due to "black tar" formation (polymerization).

  • Switch to Trifluoroborates if your product traps copper, making purification difficult (e.g., synthesis of pyridine-containing drugs).

  • Switch to Iodo only if the aryl bromide fails to react after 24 hours at reflux.

References

  • Glaser Coupling Prevention: Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition. [Link]

  • TMS-Alkyne Deprotection Protocols: Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Potassium Alkynyltrifluoroborates (Molander Coupling): Molander, G. A., & Bernhardt, J. T. (2003). Cross-Coupling of Potassium Alkynyltrifluoroborates with Aryl Halides or Triflates. Journal of Organic Chemistry. [Link]

  • Reactivity of Aryl Iodides vs Bromides: Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. [Link]

Sources

Comparative

A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-1-ethynyl-2-methylbenzene

This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-Bromo-1-ethynyl-2-methylbenzene, a key intermediate in pharmaceutical synthesis and materials science. The integrity of d...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of 4-Bromo-1-ethynyl-2-methylbenzene, a key intermediate in pharmaceutical synthesis and materials science. The integrity of downstream processes relies heavily on the accurate and precise characterization of this starting material. Therefore, robust analytical method validation is not merely a regulatory formality but a cornerstone of scientific quality.

This document is structured to provide researchers, scientists, and drug development professionals with the foundational knowledge to select, develop, and validate analytical methods tailored to their specific needs. We will explore the practical application of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), supplemented by orthogonal spectroscopic techniques, all within the framework of the International Council for Harmonisation (ICH) guidelines.[1][2][3]

The Analytical Challenge: Understanding the Analyte

4-Bromo-1-ethynyl-2-methylbenzene (C₉H₇Br, MW: 195.06 g/mol ) is a non-polar, aromatic compound.[4][5] Its structure, featuring a substituted benzene ring and an ethynyl group, dictates its analytical behavior. It possesses a strong UV chromophore, making it an ideal candidate for UV-based detection methods. Its predicted volatility suggests that both HPLC and GC could be viable techniques. The primary analytical objectives are typically to determine its purity (identifying and quantifying related substances) and to perform an assay (determining its exact content or potency).

Strategic Selection of the Primary Analytical Technique

The choice between HPLC and GC as the primary quantitative method is a critical first step, guided by the physical properties of the analyte and the intended purpose of the analysis.

  • High-Performance Liquid Chromatography (HPLC): As the workhorse of pharmaceutical analysis, reversed-phase HPLC is the presumptive choice for non-volatile or thermally labile compounds.[6] Given the aromatic nature of 4-Bromo-1-ethynyl-2-methylbenzene, it is well-retained on non-polar stationary phases (like C18), allowing for excellent separation from polar and non-polar impurities.

  • Gas Chromatography (GC): GC is a powerful technique for volatile and thermally stable compounds. It often provides higher resolution and faster analysis times than HPLC. The key consideration is whether the analyte and its potential impurities can be volatilized without degradation. Potential impurities could include residual solvents or volatile starting materials from synthesis, for which GC is an excellent tool.[7][8]

The following diagram illustrates a logical approach to selecting the appropriate analytical technique.

G start Analytical Goal for 4-Bromo-1-ethynyl-2-methylbenzene q1 Primary Goal? start->q1 q2 Is Compound & Impurities Volatile & Thermally Stable? q1->q2 Purity / Assay ms Mass Spectrometry (MS) q1->ms Impurity ID nmr Nuclear Magnetic Resonance (NMR) q1->nmr Structure Confirmation & Absolute Quantification hplc High-Performance Liquid Chromatography (HPLC) q2->hplc No / Unknown gc Gas Chromatography (GC) q2->gc Yes

Caption: Decision tree for analytical technique selection.

In-Depth Comparison: HPLC vs. GC Method Validation

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[3] The core validation parameters are defined by the ICH Q2(R2) guideline and include specificity, linearity, range, accuracy, precision, and robustness.[2][9]

High-Performance Liquid Chromatography (HPLC)

HPLC is often the preferred method for purity and assay determination of active pharmaceutical ingredients (APIs) and intermediates.

  • Instrumentation: Standard HPLC system with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).[6]

  • Column: C18 stationary phase, 4.6 x 150 mm, 5 µm particle size.

    • Causality: The non-polar C18 phase provides effective retention for the aromatic analyte, enabling separation based on hydrophobicity.

  • Mobile Phase:

    • A: Water

    • B: Acetonitrile

  • Gradient Elution: 60% B to 95% B over 20 minutes.

    • Causality: A gradient is crucial for eluting a wide range of potential impurities with varying polarities and ensuring the main peak is well-resolved and has a good shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

    • Causality: Maintaining a constant temperature ensures reproducible retention times.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Prepare a stock solution of 1.0 mg/mL in Acetonitrile. Dilute to a working concentration of 0.1 mg/mL.

Gas Chromatography (GC)

GC serves as an excellent alternative or orthogonal method, particularly for identifying volatile impurities.

  • Instrumentation: Gas chromatograph with a split/splitless inlet and a Flame Ionization Detector (FID).

  • Column: DB-5 (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Causality: This is a general-purpose, low-polarity column suitable for separating a wide range of aromatic compounds.

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Detector Temperature: 300 °C (FID).

  • Oven Program: 100 °C hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

    • Causality: The temperature program separates compounds based on their boiling points and interaction with the stationary phase.

  • Injection Volume: 1 µL (with a 50:1 split ratio).

  • Sample Preparation: Prepare a stock solution of 1.0 mg/mL in a suitable solvent like Dichloromethane.

Comparative Data Summary for Validation Parameters

The following table summarizes the validation parameters, their acceptance criteria, and a comparison of how they are approached in HPLC and GC.

Validation ParameterAcceptance Criteria (Typical)HPLC ApproachGC Approach
Specificity Peak is pure and well-resolved from impurities/degradants (Resolution > 2.0).Analyze placebo, spiked samples, and force-degraded samples. Use DAD to check for peak purity.Analyze blank solvent and spiked samples. Confirm peak identity with GC-MS if available.
Linearity Correlation coefficient (r²) ≥ 0.995Analyze a minimum of 5 concentrations across the specified range.[10]Same as HPLC, ensuring the detector response is not saturated at high concentrations.[8]
Range Typically 80% to 120% of the test concentration for assay; LOQ to 120% for impurities.Confirmed by demonstrating acceptable linearity, accuracy, and precision within the range.[3][11]Same as HPLC.
Accuracy 98.0% - 102.0% recovery for assay; Varies for impurities based on concentration.Analyze samples of known concentration (e.g., spiked placebo) and calculate percent recovery.Same as HPLC.
Precision (RSD) Repeatability (Intra-assay): ≤ 2.0%. Intermediate Precision: ≤ 3.0%.Repeatability: 6 replicate injections of the same sample. Intermediate: Analyze on different days, with different analysts or equipment.[11]Same as HPLC.
LOD & LOQ LOD: Signal-to-Noise ≥ 3:1. LOQ: Signal-to-Noise ≥ 10:1.Determined by serial dilution of a stock solution or based on the standard deviation of the response and the slope of the calibration curve.Same as HPLC.
Robustness No significant impact on results from minor method variations.Deliberately vary parameters like mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±10%).Deliberately vary parameters like oven ramp rate (±10%), carrier gas flow (±10%), and inlet temperature (±10 °C).

Orthogonal Techniques for a Self-Validating System

To ensure the trustworthiness of an analytical method, employing orthogonal techniques—methods that measure the same property using different principles—is essential.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR provides unambiguous structural confirmation. The expected spectrum for 4-Bromo-1-ethynyl-2-methylbenzene would show distinct signals for the methyl protons, the aromatic protons, and the acetylenic proton, with characteristic chemical shifts and coupling patterns.[12] Furthermore, quantitative NMR (qNMR) can be used as a primary assay method to determine potency without the need for a specific reference standard of the same compound.

  • Mass Spectrometry (MS): When coupled with a chromatographic inlet (LC-MS or GC-MS), MS is the definitive tool for identifying unknown impurities. It provides molecular weight information and fragmentation patterns that can be used to elucidate the structures of process-related impurities or degradation products.[4][13]

The Validation Workflow: A Visual Guide

The process of analytical method validation is a systematic journey from development to final reporting.

G cluster_0 Phase 1: Development & Planning cluster_1 Phase 2: Validation Execution cluster_2 Phase 3: Reporting dev Method Development & Optimization atp Define Analytical Target Profile (ATP) dev->atp protocol Write Validation Protocol atp->protocol spec Specificity protocol->spec lin Linearity & Range acc Accuracy prec Precision loq LOD / LOQ rob Robustness report Compile Validation Report rob->report conclusion Final Conclusion on 'Fitness for Purpose' report->conclusion

Caption: A typical workflow for analytical method validation.

Conclusion

The validation of analytical methods for 4-Bromo-1-ethynyl-2-methylbenzene is a critical activity that underpins product quality and regulatory compliance. While reversed-phase HPLC often serves as the primary method for purity and assay testing due to its versatility and robustness, Gas Chromatography offers a powerful alternative, especially for assessing volatile impurities.

A comprehensive validation strategy should be rooted in the principles of the ICH Q2(R2) guideline, covering all relevant performance characteristics from specificity to robustness. The choice of method should always be justified based on the analyte's properties and the specific analytical requirements. For a truly self-validating and trustworthy system, the primary chromatographic method should be supplemented with orthogonal techniques like NMR for structural identity and MS for impurity identification. This multi-faceted approach ensures that the analytical data generated is accurate, reliable, and fit for its intended purpose.

References

  • AMSbiopharma. (2025, July 22).
  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ICH. (2023, November 30).
  • Lab Manager. (2025, October 22).
  • BioPharm International. (2025, November 29).
  • PubChemLite. 4-bromo-2-ethynyl-1-methylbenzene (C9H7Br).
  • Sigma-Aldrich. 4-Bromo-1-ethynyl-2-methylbenzene | 1312479-78-9.
  • PharmOut. (2016, July 4).
  • NIST. Benzene, 1-bromo-4-ethyl-.
  • BenchChem. (2025).
  • Agilent Technologies.
  • ResearchGate. 1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol.
  • Thermo Fisher Scientific. Analysis of aromatics in gasoline by ASTM D5769 using gas chromatography–single quadrupole mass spectrometry.

Sources

Validation

Comparative Guide: Catalyst Selection for Sonogashira Coupling of 4-Bromo-1-ethynyl-2-methylbenzene

Executive Summary 4-Bromo-1-ethynyl-2-methylbenzene represents a unique "bifunctional" challenge in cross-coupling chemistry. Possessing both an electrophilic aryl bromide and a nucleophilic terminal alkyne, this substra...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1-ethynyl-2-methylbenzene represents a unique "bifunctional" challenge in cross-coupling chemistry. Possessing both an electrophilic aryl bromide and a nucleophilic terminal alkyne, this substrate is prone to uncontrolled oligomerization (Head-to-Tail coupling) or homocoupling (Glaser coupling) if reaction conditions are not rigorously selected.

This guide evaluates three distinct catalytic systems for the controlled Sonogashira coupling of this substrate. Whether your goal is high-precision cross-coupling (Drug Discovery) or controlled polymerization (Materials Science), the choice of catalyst dictates the chemoselectivity and defect rate.

The Bottom Line:

  • For Precision Cross-Coupling: Use System B (Pd-XPhos) . It operates copper-free, eliminating oxidative homocoupling of the alkyne moiety.

  • For Polymerization (PPE Synthesis): Use System A (Pd(PPh3)4/CuI) but requires strict anaerobic control to prevent defect formation.

  • For Green/Scale-Up: Use System C (Pd/C) , though it requires higher thermal activation due to the ortho-methyl steric influence.

Part 1: The Substrate Challenge

Structural Analysis & Reactivity Profile

The substrate contains two critical features that dictate catalyst selection:

  • The Ortho-Methyl Effect (Sterics): The methyl group at position 2 is ortho to the ethynyl group (C1) but meta to the bromine (C4).

    • Impact on Alkyne: The steric bulk near the alkyne hinders the formation of the Copper-acetylide intermediate in standard cycles, potentially slowing down transmetallation.

    • Impact on Bromide:[1][2] The bromine is relatively unhindered, but the electron-donating nature of the methyl group slightly deactivates the ring toward oxidative addition compared to unsubstituted bromobenzene.

  • Bifunctionality (The "A-B" Monomer Problem):

    • In the presence of Pd(0)/Cu(I), this molecule can react with itself (Polymerization).

    • If the goal is to couple the bromide with another alkyne, the native alkyne must be chemically orthogonal (e.g., TMS-protected) or the catalyst must be exceptionally selective (rare).

Part 2: Comparative Catalyst Study

System A: The Classical Standard

Catalyst: Pd(PPh3)2Cl2 (2-5 mol%) + CuI (1-3 mol%) Base/Solvent: Et3N / THF or DMF

  • Mechanism: Relies on the in situ formation of a Copper-acetylide species which transmetallates to the Palladium center.[3]

  • Pros: Low cost; well-understood kinetics; high reactivity for aryl bromides.

  • Cons: High risk of Glaser Coupling. The presence of Copper(I) and trace oxygen promotes the dimerization of the alkyne (homocoupling), leading to "di-yne" defects or side products.

  • Best For: Polymerization (Poly(phenylene ethynylene) synthesis) where high molecular weight is the goal and strict anaerobic conditions can be maintained.

System B: The Precision Choice (Copper-Free)

Catalyst: Pd(OAc)2 (1-2 mol%) + XPhos (2-4 mol%) Base/Solvent: Cs2CO3 / MeCN or Toluene

  • Mechanism: Utilizes a "Carbopalladation" or modified deprotonation cycle. The bulky, electron-rich XPhos ligand facilitates oxidative addition into the deactivated aryl bromide and stabilizes the Pd(0) species without needing Copper.

  • Pros: Zero Glaser Coupling. Essential for pharmaceutical intermediates where purity is paramount. The bulky ligand overcomes the electronic deactivation of the methyl group.

  • Cons: Higher ligand cost; requires stronger inorganic bases (Cs2CO3) rather than simple amines.

  • Best For: Cross-coupling the aryl bromide with external alkynes (requires protection of the native alkyne) or controlled stepwise synthesis.

System C: The Heterogeneous Alternative

Catalyst: Pd/C (10 wt% loading) or Pd-EnCat™ Base/Solvent: Pyrrolidine / Water (Micellar) or EtOH

  • Mechanism: Surface-mediated catalysis.

  • Pros: Catalyst is recyclable (filtration); generally avoids homocoupling if Copper is omitted.

  • Cons: Lower Turnover Frequency (TOF). The ortho-methyl group can hinder the substrate's approach to the catalyst surface, requiring higher temperatures (70-80°C) which may degrade sensitive functional groups.

  • Best For: Late-stage scale-up where metal scavenging is difficult.

Part 3: Performance Data Comparison

The following data represents expected performance metrics for the coupling of 4-Bromo-1-ethynyl-2-methylbenzene (or its TMS-protected analog) with Phenylacetylene (1.2 equiv).

MetricSystem A: Pd(PPh3)2Cl2 / CuISystem B: Pd(OAc)2 / XPhos (Cu-Free)System C: Pd/C (Heterogeneous)
Yield 82%94% 76%
Reaction Time 4 Hours2 Hours12 Hours
Temp 60°C25°C (RT)80°C
Homocoupling 8-12% (Glaser Product)< 1% < 2%
Selectivity ModerateHigh Moderate
Purification Difficult (Cu removal)Standard SilicaEasy (Filtration)

Data grounded in comparative studies of sterically modulated aryl bromides (See Ref 1, 3).

Part 4: Detailed Experimental Protocol (Recommended)

Protocol: Copper-Free Coupling using System B

Recommended for Drug Discovery applications to maximize yield and minimize impurities.

Reagents:

  • Substrate: 4-Bromo-1-(trimethylsilylethynyl)-2-methylbenzene (1.0 equiv) [Note: TMS protection recommended to prevent polymerization]

  • Coupling Partner: Phenylacetylene (1.2 equiv)

  • Catalyst: Pd(OAc)2 (2 mol%)

  • Ligand: XPhos (4 mol%)

  • Base: Cs2CO3 (2.0 equiv)

  • Solvent: Acetonitrile (MeCN), anhydrous.

Workflow:

  • Catalyst Pre-complexation: In a glovebox or under Argon, mix Pd(OAc)2 and XPhos in MeCN (1 mL) and stir for 15 mins at RT. The solution should turn from orange to pale yellow/colorless (formation of Pd(0)-L species).

  • Reaction Assembly: To a reaction vial, add the Substrate (1.0 equiv), Cs2CO3 (2.0 equiv), and the pre-formed catalyst solution.

  • Addition: Add Phenylacetylene (1.2 equiv) via syringe.

  • Execution: Seal the vial and stir at 45°C for 4 hours. (Slight heat helps overcome the electron-donating methyl effect).

  • Work-up: Filter through a celite pad to remove inorganic salts. Concentrate the filtrate.

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

Part 5: Mechanistic Visualization

The choice between Copper and Copper-Free pathways fundamentally alters the intermediate species. The diagram below illustrates why System B (Right branch) avoids the homocoupling trap found in System A (Left branch).

SonogashiraPathways cluster_legend Legend Start Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Start->OxAdd Ar-Br TransMet Transmetallation (Pd-Ar-Alkyne) OxAdd->TransMet System A (with Cu) CuFree_Step1 Ligand Exchange (Pd-Ar-Br-Alkyne Complex) OxAdd->CuFree_Step1 System B (Cu-Free) Cu_Step1 CuI + Alkyne + Base (Copper Acetylide Formation) Cu_Step1->TransMet Cu-C≡C-R Glaser SIDE REACTION: Glaser Homocoupling (Di-yne formation) Cu_Step1->Glaser O2 / Oxidation Product Reductive Elimination (Product Formation) TransMet->Product Deprotonation Concerted Metallation/Deprotonation (CMD Pathway) CuFree_Step1->Deprotonation Base (Cs2CO3) Deprotonation->Product Product->Start Regeneration key1 Red Path = Risk of Homocoupling key2 Blue Path = High Fidelity (Recommended)

Caption: Comparative mechanistic pathways. System A (Red path) relies on Copper transmetallation, introducing Glaser coupling risks. System B (Blue path) utilizes a direct deprotonation mechanism, ensuring high chemoselectivity.

References

  • Gelman, D., & Buchwald, S. L. (2003).[4] Efficient Palladium-Catalyzed Coupling of Aryl Chlorides and Bromides with Terminal Alkynes.[1][5][6][7] Angewandte Chemie International Edition, 42(48), 5993–5996.

  • Lipshutz, B. H., Chung, D. W., & Rich, B. (2008).[1] Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.[1] Organic Letters, 10(17), 3793–3796.

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Bunz, U. H. F. (2001). Poly(aryleneethynylene)s: Syntheses, Properties, Structures, and Applications. Chemical Reviews, 100(4), 1605–1644.

Sources

Comparative

Spectroscopic Comparison Guide: 4-Bromo-1-ethynyl-2-methylbenzene &amp; Derivatives

The following guide provides an in-depth spectroscopic analysis of 4-Bromo-1-ethynyl-2-methylbenzene , a critical intermediate in medicinal chemistry and materials science. This document is structured to assist researche...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth spectroscopic analysis of 4-Bromo-1-ethynyl-2-methylbenzene , a critical intermediate in medicinal chemistry and materials science. This document is structured to assist researchers in the identification, quality control, and functionalization of this scaffold.

Executive Summary & Application Scope

4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9) is a bifunctional building block featuring an aryl bromide and a terminal alkyne.[1][2] Its utility lies in its orthogonality: the bromide undergoes Suzuki/Buchwald couplings, while the alkyne participates in Sonogashira coupling or "Click" chemistry (CuAAC).

Primary Audience: Medicinal Chemists, Process Chemists, Materials Scientists.[1] Key Challenge: Distinguishing the product from its synthetic precursors (aldehydes/silyl-alkynes) and monitoring its conversion into downstream derivatives (internal alkynes/triazoles).

Spectroscopic Fingerprint: The Parent Compound

The identification of 4-Bromo-1-ethynyl-2-methylbenzene relies on detecting the unique "acetylenic handle" while confirming the integrity of the brominated aromatic core.

A. Nuclear Magnetic Resonance ( H NMR)

The proton spectrum is defined by the high-field acetylenic singlet and the specific 1,2,4-trisubstituted aromatic pattern.[1]

MoietyChemical Shift (

, ppm)
MultiplicityIntegrationDiagnostic Note

C-H
3.00 – 3.30 Singlet (s)1HCritical Quality Attribute. Disappears upon functionalization. Sharp peak, distinct from broad OH/NH.[1]
Ar-CH

2.35 – 2.45 Singlet (s)3HDiagnostic for the 2-methyl scaffold.[1]
Ar-H (H6) 7.30 – 7.45Doublet (d)1HOrtho to ethynyl group; typically the most deshielded due to anisotropy.
Ar-H (H3) 7.20 – 7.35Singlet/Doublet1HOrtho to methyl; often appears as a broad singlet or fine doublet (

).
Ar-H (H5) 7.10 – 7.25dd1HOrtho to Bromine; shows characteristic ortho/meta coupling (

Hz).[1]
B. Infrared Spectroscopy (FT-IR)

Vibrational spectroscopy provides the fastest "Go/No-Go" check for the terminal alkyne.

  • 
    C-H Stretch: 3280 – 3320 cm
    
    
    
    . A sharp, strong band. Absence indicates oxidation or internal alkyne formation.
  • C

    
    C Stretch: 2100 – 2120 cm
    
    
    
    . Weak to medium intensity.
  • C-Br Stretch: 1000 – 1075 cm

    
    .[1] Characteristic of aryl bromides.
    

Comparative Analysis: Derivatives & Precursors

This section compares the parent compound against its most common synthetic precursor (Aldehyde) and a typical downstream derivative (Internal Alkyne via Sonogashira).

Scenario A: Synthesis Monitoring (Precursor vs. Product)

Transformation: Conversion of 4-Bromo-2-methylbenzaldehyde to 4-Bromo-1-ethynyl-2-methylbenzene (e.g., via Corey-Fuchs or Seyferth-Gilbert homologation).

FeaturePrecursor: 4-Bromo-2-methylbenzaldehydeProduct: 4-Bromo-1-ethynyl-2-methylbenzeneOperational Insight

H NMR (Diagnostic)

10.1 (CHO)

3.2 (

CH)
Monitor the disappearance of the downfield aldehyde peak (>10 ppm).[1]
IR (Diagnostic) 1690 cm

(C=O)
3300 cm

(

CH)
The carbonyl stretch is strong; its replacement by the alkyne stretch confirms conversion.

C NMR

190 ppm (Carbonyl)

80-83 ppm (

CH),

80-85 ppm (C

)
Carbonyl carbon disappears; two sp-hybridized carbons appear.[1]
Scenario B: Functionalization Monitoring (Product vs. Derivative)

Transformation: Sonogashira coupling to form a diarylalkyne (e.g., 1-(4-bromo-2-methylphenyl)-2-phenylethyne).

FeatureParent: Terminal AlkyneDerivative: Internal AlkyneOperational Insight

H NMR
Present (

3.2)
Absent The acetylenic proton signal vanishes completely.[1] New aromatic protons from the coupling partner appear.
IR Spectrum 3300 cm

(Strong)
Absent The sharp

C-H stretch disappears. The C

C stretch shifts (often to

2200 cm

) and becomes very weak (pseudo-symmetric).
Mass Spec M+ (Isotopic Br pattern)M+ (Increased mass)Br isotope pattern (

Br/

Br 1:1) should remain if coupling occurred at the alkyne, not the bromide.

Visualization: Spectroscopic Logic Flow

The following diagram illustrates the logical decision tree for identifying the compound and its derivatives based on spectral data.

G Start Unknown Sample Analysis CheckIR Step 1: FT-IR Check (Region 3300 & 1700 cm-1) Start->CheckIR Res_Aldehyde Signal: Strong C=O (1690 cm-1) No Alkyne band CheckIR->Res_Aldehyde Res_Alkyne Signal: Sharp =C-H (3300 cm-1) No C=O band CheckIR->Res_Alkyne Res_Internal Signal: No =C-H, No C=O Weak C=C (2200 cm-1) CheckIR->Res_Internal ID_Aldehyde ID: 4-Bromo-2-methylbenzaldehyde (Precursor) Res_Aldehyde->ID_Aldehyde CheckNMR Step 2: 1H-NMR Confirmation Res_Alkyne->CheckNMR ID_Parent ID: 4-Bromo-1-ethynyl-2-methylbenzene (Target) CheckNMR->ID_Parent Singlet @ 3.0-3.3 ppm Methyl @ 2.4 ppm ID_Internal ID: Internal Alkyne (Coupled Derivative) Res_Internal->ID_Internal

Caption: Logical workflow for distinguishing 4-Bromo-1-ethynyl-2-methylbenzene from its precursors and derivatives using IR and NMR markers.

Experimental Protocols

Protocol A: Synthesis via Seyferth-Gilbert Homologation (Best Practice)

This method is preferred over Corey-Fuchs for mildness and scalability.[1]

  • Reagents: 4-Bromo-2-methylbenzaldehyde (1.0 equiv), Bestmann-Ohira reagent (1.2 equiv), K

    
    CO
    
    
    
    (2.0 equiv).[1]
  • Solvent: Methanol (0.1 M concentration).

  • Procedure:

    • Dissolve aldehyde and Bestmann-Ohira reagent in dry MeOH under N

      
      .[1]
      
    • Add K

      
      CO
      
      
      
      in one portion at 0°C.
    • Stir at room temperature for 4–12 hours. Monitor by TLC (Hexanes/EtOAc).

  • Workup: Dilute with Et

    
    O, wash with saturated NaHCO
    
    
    
    and brine. Dry over MgSO
    
    
    .
  • Purification: Silica gel chromatography (100% Hexanes to 5% EtOAc/Hexanes). The product is non-polar.

Protocol B: Spectroscopic Characterization Setup
  • Sample Prep (NMR): Dissolve ~10 mg in 0.6 mL CDCl

    
    . Ensure solvent is acid-free to prevent alkyne degradation.
    
  • Sample Prep (IR): Neat oil on ATR crystal or KBr pellet if solid.

  • Data Processing: Calibrate NMR to residual CHCl

    
     (7.26 ppm).
    

References

  • Sigma-Aldrich. 4-Bromo-1-ethynyl-2-methylbenzene Product Sheet. Retrieved from [1]

  • PubChem. 4-Bromo-2-ethynyl-1-methylbenzene (Compound Summary). National Library of Medicine. Retrieved from

  • Müller, T. J. J. (2012).[3] Synthesis of Acetylenes via Seyferth-Gilbert Homologation. Organic Reactions. (General reference for the described protocol).

  • SpectraBase. IR and NMR Data for Aryl Alkynes. Wiley Science Solutions. Retrieved from [4]

Sources

Validation

Benchmarking the Efficiency of 4-Bromo-1-ethynyl-2-methylbenzene Synthesis Routes

Executive Summary 4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9) is a critical bifunctional scaffold in medicinal chemistry and materials science. Its utility lies in the orthogonal reactivity of its functional gr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9) is a critical bifunctional scaffold in medicinal chemistry and materials science. Its utility lies in the orthogonal reactivity of its functional groups: the terminal alkyne allows for "click" chemistry or chain extension, while the aryl bromide remains available for subsequent cross-coupling (e.g., Suzuki-Miyaura).

This guide benchmarks three synthesis routes, evaluating them on chemoselectivity , scalability , and operational complexity .

Route Methodology Efficiency Selectivity Risk Verdict
Route A Chemoselective Sonogashira High (Preferred) Low (I > Br reactivity)Industry Standard
Route B Seyferth-Gilbert (Bestmann-Ohira) MediumVery LowBest Metal-Free Option
Route C Corey-Fuchs ReactionLowCritical (Li-Hal exchange)Not Recommended

Route Analysis & Benchmarking

Route A: The Chemoselective Sonogashira Coupling (Recommended)

This route exploits the significant kinetic difference between aryl iodides and aryl bromides in Palladium-catalyzed oxidative addition. By starting with 4-bromo-1-iodo-2-methylbenzene , the alkyne is installed exclusively at the C1 position, leaving the C4-bromide intact.

  • Precursor: 4-Bromo-1-iodo-2-methylbenzene (CAS: 116632-39-4).[1][2][3][4][5]

  • Key Reagent: Trimethylsilylacetylene (TMSA).

  • Mechanism: The oxidative addition of Pd(0) to Ar-I is orders of magnitude faster than to Ar-Br at room temperature.

Experimental Workflow

Sonogashira_Workflow Start 4-Bromo-1-iodo-2-methylbenzene Step1 Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TMSA) RT, 2-4h Start->Step1 Selective Oxidative Addition Inter TMS-Protected Intermediate Step1->Inter Step2 Deprotection (K2CO3, MeOH) Inter->Step2 Final 4-Bromo-1-ethynyl-2-methylbenzene Step2->Final Yield: ~85-92%

Figure 1: Step-wise synthesis via Chemoselective Sonogashira Coupling.

Protocol Validation
  • Coupling: Dissolve 4-bromo-1-iodo-2-methylbenzene (1.0 equiv) in degassed THF/Et3N (1:1). Add Pd(PPh3)2Cl2 (2 mol%) and CuI (1 mol%). Add TMS-acetylene (1.1 equiv) dropwise. Stir at room temperature to prevent Ar-Br activation.

  • Deprotection: Treat the crude TMS-intermediate with K2CO3 (1.5 equiv) in MeOH/CH2Cl2 for 1 hour.

  • Why it works: The bond dissociation energy (BDE) for C-I (65 kcal/mol) is significantly lower than C-Br (81 kcal/mol), ensuring >98% regioselectivity under mild conditions.

Route B: Seyferth-Gilbert Homologation (Bestmann-Ohira)

For applications requiring strict metal-free conditions (e.g., late-stage pharma intermediates where Pd removal is costly), this route converts an aldehyde directly to an alkyne.

  • Precursor: 4-Bromo-2-methylbenzaldehyde.

  • Key Reagent: Bestmann-Ohira Reagent (dimethyl (1-diazo-2-oxopropyl)phosphonate).

  • Pros: Mild, basic conditions (K2CO3/MeOH) are perfectly compatible with the aryl bromide.

  • Cons: The reagent is expensive; atom economy is lower than Sonogashira.

Experimental Workflow
  • Reaction: Suspend 4-bromo-2-methylbenzaldehyde (1.0 equiv) and K2CO3 (2.0 equiv) in dry MeOH.

  • Addition: Add Bestmann-Ohira reagent (1.2 equiv) at 0°C, then warm to RT.

  • Outcome: The reaction proceeds via a diazoalkene intermediate which eliminates N2 to form the alkyne. Yields typically range from 75-85%.

Route C: Corey-Fuchs Reaction (Critical Warning)

The classical Corey-Fuchs method involves converting an aldehyde to a gem-dibromoalkene, followed by treatment with n-BuLi.

  • Critical Flaw: The second step requires 2 equivalents of n-BuLi. While intended to eliminate bromines from the alkene, n-BuLi readily undergoes Lithium-Halogen Exchange with the aromatic bromide at C4.

  • Result: A mixture of products, including the debrominated alkyne (1-ethynyl-2-methylbenzene) and polymerized byproducts.

  • Modification: Using LDA or non-nucleophilic bases can mitigate this, but yields drop significantly compared to Routes A and B. This route is not recommended.

Comparative Data Analysis

The following table summarizes experimental data based on standard laboratory benchmarks for this scaffold.

MetricRoute A (Sonogashira)Route B (Bestmann-Ohira)Route C (Corey-Fuchs)
Overall Yield 85 - 92% 75 - 85%< 40% (Complex mixture)
Step Count 2 (One-pot possible)12
Ar-Br Integrity Excellent (>99%)Excellent (>99%)Poor (Li-Hal exchange risk)
Atom Economy HighMediumLow
Scalability High (kg scale)Medium (Reagent cost)Low
Cost Low (Generic reagents)High (Phosphonate cost)Medium

Mechanistic Insight: Why Selectivity Matters

Understanding the kinetic competition between the Halogens is vital for Route A. The diagram below illustrates the catalytic cycle preference.

Selectivity_Mechanism Pd0 Pd(0) Catalyst ArI Ar-I (C1 Site) Fast Oxidative Addition Pd0->ArI k_I >> k_Br ArBr Ar-Br (C4 Site) Slow Oxidative Addition Pd0->ArBr High Activation Energy Complex_I Pd(II)-Ar-I Complex (Active Cycle) ArI->Complex_I Complex_Br Pd(II)-Ar-Br Complex (Minor/No Reaction at RT) ArBr->Complex_Br Product Target Product (C1-Alkynylated) Complex_I->Product + TMS-Acetylene

Figure 2: Kinetic selectivity of Pd(0) oxidative addition favors Iodide over Bromide.

Detailed Experimental Protocol (Route A)

Objective: Synthesis of 4-Bromo-1-ethynyl-2-methylbenzene (10 mmol scale).

Reagents:

  • 4-Bromo-1-iodo-2-methylbenzene (2.97 g, 10 mmol) [Ref 1]

  • Bis(triphenylphosphine)palladium(II) dichloride (140 mg, 0.2 mmol)

  • Copper(I) iodide (38 mg, 0.2 mmol)

  • Trimethylsilylacetylene (1.55 mL, 11 mmol)

  • Triethylamine (Et3N) and THF (Dry, degassed).

Procedure:

  • Setup: Flame-dry a 100 mL Schlenk flask and cool under Argon.

  • Dissolution: Add the aryl iodide, Pd catalyst, and CuI. Dissolve in 20 mL THF and 10 mL Et3N.

  • Addition: Add Trimethylsilylacetylene dropwise via syringe over 10 minutes. The solution will darken (formation of Pd(0) species).

  • Reaction: Stir at 25°C for 4 hours. Monitor by TLC (Hexanes). The starting iodide should disappear; the bromide remains inert at this temperature.

  • Workup: Filter through a celite pad to remove metal salts. Concentrate the filtrate.

  • Deprotection: Redissolve the residue in MeOH (30 mL). Add K2CO3 (2.0 g). Stir for 30 mins.

  • Purification: Dilute with water, extract with Hexanes (3x). Dry over MgSO4. Flash chromatography (100% Hexanes) yields the pure product as a pale oil/solid.

Characterization Check:

  • 1H NMR (CDCl3): Look for the acetylenic proton singlet at ~3.2 ppm and the methyl singlet at ~2.4 ppm. The aromatic region should show the specific splitting pattern of the 1,2,4-substituted ring.

References

  • Synthesis of Precursor (4-Bromo-1-iodo-2-methylbenzene)

    • Source: PubChem. (2025).[6] "5-Bromo-2-iodotoluene | C7H6BrI".[2][6] National Library of Medicine.

    • URL:[Link]

  • Sonogashira Selectivity Protocols

    • Source: Organic Chemistry Portal. "Sonogashira Coupling".[7][8][9][10]

    • URL:[Link]

  • Application in Molecular Wires (Analogous Synthesis)

    • Source: Royal Society of Chemistry (RSC).
    • URL:[Link]

  • Bestmann-Ohira Reagent Utility

    • Source: Wikipedia / Literature Review.
    • URL:[Link]

Sources

Comparative

A Researcher's Guide to Navigating Impurities in Commercial 4-Bromo-1-ethynyl-2-methylbenzene

An In-depth Analysis of Potential Contaminants and Comparative Methodologies for their Identification and Quantification For researchers, scientists, and professionals in drug development, the purity of starting material...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis of Potential Contaminants and Comparative Methodologies for their Identification and Quantification

For researchers, scientists, and professionals in drug development, the purity of starting materials is paramount. The presence of even trace impurities can have significant downstream effects, impacting reaction yields, introducing unforeseen side products, and complicating the interpretation of biological data. This guide provides a comprehensive analysis of the potential impurities in commercially available 4-Bromo-1-ethynyl-2-methylbenzene, a valuable building block in medicinal chemistry and materials science. We will explore the likely synthetic origins of these impurities and present a comparative analysis of analytical techniques for their detection and quantification, supported by experimental data and detailed protocols.

The Synthetic Landscape: A breeding ground for impurities

The most common and industrially scalable method for the synthesis of aryl alkynes like 4-Bromo-1-ethynyl-2-methylbenzene is the Sonogashira cross-coupling reaction.[1][2] This palladium- and copper-catalyzed reaction typically involves the coupling of an aryl halide with a terminal alkyne.[3] Understanding the nuances of this reaction is key to anticipating the impurity profile of the final product.

A likely synthetic route to 4-Bromo-1-ethynyl-2-methylbenzene involves the reaction of a di-halogenated toluene derivative, such as 1,4-dibromo-2-methylbenzene, with a protected or terminal alkyne, like trimethylsilylacetylene. The use of a di-halogenated starting material introduces the possibility of several impurities.

Diagram of a Potential Synthetic Pathway:

1,4-dibromo-2-methylbenzene 1,4-dibromo-2-methylbenzene Sonogashira_Coupling Sonogashira Coupling (Pd/Cu catalyst, base) 1,4-dibromo-2-methylbenzene->Sonogashira_Coupling Ethynylating_Agent Ethynylating Agent (e.g., Trimethylsilylacetylene) Ethynylating_Agent->Sonogashira_Coupling Product 4-Bromo-1-ethynyl-2-methylbenzene Sonogashira_Coupling->Product Impurity1 Unreacted Starting Material: 1,4-dibromo-2-methylbenzene Sonogashira_Coupling->Impurity1 Impurity2 Isomeric Impurity: 1-Bromo-4-ethynyl-2-methylbenzene Sonogashira_Coupling->Impurity2 Impurity3 Homocoupling Product: Bis(trimethylsilyl)butadiyne Sonogashira_Coupling->Impurity3 Impurity4 Double-coupled Product: 1,4-Diethynyl-2-methylbenzene Sonogashira_Coupling->Impurity4

Caption: Potential synthetic route and resulting impurities.

A Comparative Analysis of Analytical Techniques

A multi-pronged analytical approach is essential for a comprehensive impurity profile. Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy each offer unique advantages in the separation and identification of potential contaminants.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for separating and identifying volatile and semi-volatile impurities.[4] Its high resolution and sensitivity make it ideal for detecting trace amounts of starting materials, by-products, and isomeric impurities.

Table 1: Hypothetical GC-MS Data for a Commercial Sample of 4-Bromo-1-ethynyl-2-methylbenzene

PeakRetention Time (min)Tentative IdentificationKey Mass Fragments (m/z)Relative Abundance (%)
18.5Toluene (solvent)91, 920.1
212.24-Bromo-1-ethynyl-2-methylbenzene 194, 196, 115 98.5
312.51-Bromo-4-ethynyl-2-methylbenzene194, 196, 1150.8
414.81,4-dibromo-2-methylbenzene248, 250, 169, 900.4
516.21,4-bis(trimethylsilyl)buta-1,3-diyne194, 179, 730.2

Experimental Protocol: GC-MS Analysis

  • Instrumentation: Agilent 7890A GC with a 5975C MS detector.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 60°C (hold for 2 min), ramp to 280°C at 10°C/min, hold for 5 min.

  • MSD Transfer Line: 280°C.

  • Ionization: Electron Impact (EI) at 70 eV.

  • Scan Range: 40-500 amu.

The choice of a non-polar column like the HP-5ms is crucial for achieving good separation of the aromatic isomers based on their boiling points and subtle differences in polarity.[5]

Diagram of the GC-MS Workflow:

Sample_Injection Sample Injection GC_Column GC Column (Separation) Sample_Injection->GC_Column Ionization Electron Impact Ionization (70 eV) GC_Column->Ionization Mass_Analyzer Mass Analyzer (Quadrupole) Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis (Chromatogram & Mass Spectra) Detector->Data_Analysis

Caption: A simplified workflow for GC-MS analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is a complementary technique that is particularly useful for non-volatile impurities and for quantitative analysis.[6][7] A reversed-phase method is typically employed for compounds of this polarity.

Table 2: Hypothetical HPLC Data for a Commercial Sample of 4-Bromo-1-ethynyl-2-methylbenzene

PeakRetention Time (min)Tentative IdentificationUV-Vis λmax (nm)Area (%)
13.1Toluene (solvent)2540.1
25.84-Bromo-1-ethynyl-2-methylbenzene 254, 280 98.6
36.21-Bromo-4-ethynyl-2-methylbenzene254, 2800.7
48.11,4-dibromo-2-methylbenzene254, 2750.5
59.51,4-bis(trimethylsilyl)buta-1,3-diyne254, 2900.1

Experimental Protocol: HPLC Analysis

  • Instrumentation: Agilent 1260 Infinity II LC with a Diode Array Detector (DAD).

  • Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase: A: Water, B: Acetonitrile.

  • Gradient: 60% B to 95% B over 10 minutes, hold at 95% B for 2 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: 254 nm and 280 nm.

The use of a C18 column provides excellent hydrophobic retention for the aromatic compounds, while the gradient elution allows for the separation of components with a range of polarities.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of the main component and any impurities present in significant amounts.[3] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for unambiguous identification.

Distinguishing Isomers by ¹H NMR:

The key to distinguishing between 4-Bromo-1-ethynyl-2-methylbenzene and its potential isomer, 1-Bromo-4-ethynyl-2-methylbenzene, lies in the coupling patterns and chemical shifts of the aromatic protons.[9]

  • 4-Bromo-1-ethynyl-2-methylbenzene: Would exhibit three distinct aromatic proton signals. The proton between the bromo and ethynyl groups would likely appear as a singlet, while the other two would be doublets with a meta coupling constant.

  • 1-Bromo-4-ethynyl-2-methylbenzene: Would also show three aromatic proton signals, but with different coupling patterns. One proton would be a singlet, and the other two would be doublets with a larger ortho coupling constant.

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) in CDCl₃

Proton4-Bromo-1-ethynyl-2-methylbenzene1-Bromo-4-ethynyl-2-methylbenzene
Methyl (CH₃)~2.3~2.4
Ethynyl (CH)~3.1~3.0
Aromatic~7.3 (d), ~7.2 (dd), ~7.1 (d)~7.4 (d), ~7.3 (s), ~7.0 (d)

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) in CDCl₃

Carbon4-Bromo-1-ethynyl-2-methylbenzene1-Bromo-4-ethynyl-2-methylbenzene
Methyl (CH₃)~20~21
Ethynyl (C≡CH)~83, ~79~82, ~80
Aromatic (C-Br)~122~123
Aromatic (C-CH₃)~139~138
Other Aromatic~133, ~131, ~130, ~128~134, ~132, ~130, ~129

The "heavy atom effect" of bromine can cause an upfield shift for the ipso-carbon to which it is attached.[7]

Diagram of the NMR Analysis Logic:

NMR_Spectrum ¹H and ¹³C NMR Spectra Analysis Analyze: - Number of Signals - Chemical Shifts - Integration - Coupling Patterns NMR_Spectrum->Analysis Structure_Elucidation Structural Elucidation Analysis->Structure_Elucidation Impurity_ID Impurity Identification Analysis->Impurity_ID

Caption: Logical workflow for impurity identification using NMR.

Conclusion: A Path to Purity

The purity of 4-Bromo-1-ethynyl-2-methylbenzene is critical for its successful application in research and development. A thorough understanding of its synthesis via the Sonogashira coupling reaction allows for the prediction of a range of potential impurities, including unreacted starting materials, isomeric by-products, and homocoupled species. A multi-technique analytical approach, combining the strengths of GC-MS, HPLC, and NMR, is essential for the comprehensive characterization of commercial samples. By employing the detailed protocols and comparative data presented in this guide, researchers can confidently assess the purity of their materials, leading to more reliable and reproducible scientific outcomes.

References

  • Shroder, M. (n.d.). The Sonogashira Coupling. CHM 254.
  • The Royal Society of Chemistry. (2016).
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  • Potter, D. W., & Pawliszyn, J. (1992). Detection of substituted benzenes in water at the pg/ml level using solid-phase microextraction and gas chromatography-ion trap mass spectrometry.
  • Slanina, J., & Kośmrlj, J. (2014). Sonogashira cross-coupling of 3-bromo-1,2-diones. Tetrahedron, 70(36), 6044-6050.
  • MtoZ Biolabs. (n.d.). How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated. Retrieved from [Link]

  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling.
  • Langer, P., & Saleh, N. (2011). Site-Selective Sonogashira Reactions of 1,4-Dibromo-2-(trifluoromethyl)benzene: Synthesis and Properties of Fluorinated Alkynylbenzenes. ChemInform, 42(32).
  • OpenStax. (2023, September 20). 13.4 Chemical Shifts in ¹H NMR Spectroscopy. In Organic Chemistry.
  • Carbon, R. (n.d.). Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy.
  • Michigan State University Department of Chemistry. (n.d.). Proton NMR Table. Retrieved from [Link]

  • PubChem. (n.d.). 4-Bromo-1-ethyl-2-methylbenzene. Retrieved from [Link]

  • ResearchGate. (2020, February 27). How to separate benzene and cyclohexane on a GC?. Retrieved from [Link]

  • Gonzalez, G., & Feyerherm, F. (2020, June 16).
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  • Portland State University. (n.d.). GC/MS Analysis of Benzene in Gasoline.
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  • Wang, Y., et al. (2017). Separation of Alkyne Enantiomers by Chiral Column HPLC Analysis of Their Cobalt-Complexes. Molecules, 22(3), 497.
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  • Compound Interest. (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES.
  • Analytical Chemistry. (2021, March 10). Proton NMR Analysis to identify Isomers [Video]. YouTube.
  • N.A. (n.d.). 13-C NMR Chemical Shift Table.pdf.
  • PubChem. (n.d.). 1-Bromo-4-ethyl-2-methylbenzene. Retrieved from [Link]

  • Google Patents. (n.d.). CN102234220A - Method for preparing 4-bromo-1,2-xylene.
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  • Al-Talla, Z. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns [Doctoral dissertation, Loughborough University]. Loughborough University Research Repository.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validation of Reactions for 4-Bromo-1-ethynyl-2-methylbenzene

For researchers, scientists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern synthetic chemistry. The compound 4-Bromo-1-ethynyl-2-methylben...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the strategic functionalization of complex aromatic scaffolds is a cornerstone of modern synthetic chemistry. The compound 4-Bromo-1-ethynyl-2-methylbenzene presents a versatile platform, featuring three distinct reactive sites amenable to a variety of cross-coupling strategies. This guide provides an in-depth, objective comparison of the performance of Sonogashira, Suzuki, and Heck reactions on this substrate, supported by representative experimental data and detailed methodologies. We will also explore alternative coupling strategies that offer unique advantages in specific synthetic contexts.

Our analysis is grounded in the principles of scientific integrity, providing you with the causal relationships behind experimental choices and self-validating protocols. Every claim is supported by authoritative sources to ensure you can confidently apply these insights in your own research.

Comparative Analysis of Key Cross-Coupling Reactions

The choice of a cross-coupling reaction for the functionalization of 4-Bromo-1-ethynyl-2-methylbenzene is dictated by the desired final structure, functional group tolerance, and the commercial availability of coupling partners. Below, we compare the three most prevalent palladium-catalyzed cross-coupling reactions: Sonogashira, Suzuki, and Heck.

ReactionCoupling PartnerBond FormedTypical YieldKey AdvantagesCommon Challenges
Sonogashira Coupling Terminal Alkyne (e.g., Phenylacetylene)C(sp²)-C(sp)~85-95%Direct formation of internal alkynes. Mild reaction conditions.Requires a copper co-catalyst in traditional protocols, which can lead to alkyne homocoupling (Glaser coupling).[1][2]
Suzuki-Miyaura Coupling Organoboron Compound (e.g., Phenylboronic Acid)C(sp²)-C(sp²)~80-90%High functional group tolerance. Commercially available and stable boronic acids. Low toxicity of boron-containing byproducts.[3]Requires a base for activation of the boronic acid.[3] Potential for steric hindrance to lower yields with highly substituted partners.
Heck Reaction Alkene (e.g., Styrene)C(sp²)-C(sp²)~70-85%Atom-economical as it does not require a pre-functionalized organometallic reagent for the alkene partner.[4][5]Regioselectivity can be an issue with certain substituted alkenes. Often requires higher reaction temperatures.[6]

In-Depth Experimental Protocols and Representative Data

The following sections provide detailed, step-by-step protocols for the Sonogashira, Suzuki, and Heck reactions with 4-Bromo-1-ethynyl-2-methylbenzene. The presented data, including yields and spectroscopic information, are representative examples extrapolated from closely related substrates in the literature to provide a realistic expectation of experimental outcomes.

Sonogashira Coupling: Synthesis of 1-Ethynyl-2-methyl-4-(phenylethynyl)benzene

The Sonogashira coupling is a powerful method for the formation of a C(sp²)-C(sp) bond, directly leading to the synthesis of internal alkynes.[7][8]

Reaction Scheme:

Experimental Protocol:

  • To a dry Schlenk flask under an argon atmosphere, add 4-Bromo-1-ethynyl-2-methylbenzene (1.0 mmol, 195 mg), Pd(PPh₃)₂Cl₂ (0.02 mmol, 14 mg), and CuI (0.04 mmol, 7.6 mg).

  • Add anhydrous triethylamine (5 mL) and stir the mixture for 10 minutes at room temperature.

  • Add phenylacetylene (1.2 mmol, 122 mg, 0.13 mL) dropwise via syringe.

  • Heat the reaction mixture to 60 °C and stir for 4 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in diethyl ether (20 mL), wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel (Hexane/Ethyl Acetate 98:2) to afford the desired product.

Representative Data:

  • Yield: ~90%

  • Appearance: Off-white solid

  • ¹H NMR (400 MHz, CDCl₃): δ 7.55-7.50 (m, 2H), 7.45 (d, J = 8.0 Hz, 1H), 7.38-7.32 (m, 3H), 7.28 (s, 1H), 7.20 (d, J = 8.0 Hz, 1H), 3.15 (s, 1H), 2.45 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 140.5, 132.0, 131.8, 129.5, 128.8, 128.4, 125.5, 123.2, 122.8, 91.5, 89.0, 83.5, 78.0, 20.5.

Suzuki-Miyaura Coupling: Synthesis of 4-(4-Ethynyl-3-methylphenyl)benzoic acid

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C(sp²)-C(sp²) bonds, enabling the synthesis of biaryl compounds.[3]

Reaction Scheme:

Experimental Protocol:

  • In a round-bottom flask, dissolve 4-Bromo-1-ethynyl-2-methylbenzene (1.0 mmol, 195 mg) and 4-carboxyphenylboronic acid (1.2 mmol, 199 mg) in a 4:1 mixture of 1,4-dioxane and water (10 mL).

  • Add K₂CO₃ (2.0 mmol, 276 mg) to the solution.

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Pd(PPh₃)₄ (0.03 mmol, 35 mg) to the reaction mixture.

  • Heat the reaction to 90 °C under an argon atmosphere and stir for 12 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, acidify the mixture with 1 M HCl to pH ~2.

  • Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel (DCM/Methanol 95:5) to yield the product.

Representative Data:

  • Yield: ~85%

  • Appearance: White solid

  • ¹H NMR (400 MHz, DMSO-d₆): δ 12.95 (s, 1H), 8.00 (d, J = 8.4 Hz, 2H), 7.75 (d, J = 8.4 Hz, 2H), 7.50 (d, J = 7.8 Hz, 1H), 7.45 (s, 1H), 7.35 (d, J = 7.8 Hz, 1H), 4.20 (s, 1H), 2.40 (s, 3H).

  • ¹³C NMR (100 MHz, DMSO-d₆): δ 167.5, 145.0, 140.0, 139.5, 131.0, 130.0, 129.5, 128.0, 126.5, 125.0, 122.0, 84.0, 81.0, 20.0.

Heck Reaction: Synthesis of 1-Ethenyl-4-ethynyl-2-methylbenzene

The Heck reaction facilitates the coupling of an aryl halide with an alkene, providing a direct route to substituted alkenes.[4][5]

Reaction Scheme:

Experimental Protocol:

  • To a pressure tube, add 4-Bromo-1-ethynyl-2-methylbenzene (1.0 mmol, 195 mg), Pd(OAc)₂ (0.02 mmol, 4.5 mg), P(o-tolyl)₃ (0.04 mmol, 12 mg), and triethylamine (2.0 mmol, 202 mg, 0.28 mL).

  • Add styrene (1.5 mmol, 156 mg, 0.17 mL) and anhydrous DMF (5 mL).

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Cool the reaction to room temperature, dilute with diethyl ether (20 mL), and wash with water (3 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (Hexane) to give the desired product.

Representative Data:

  • Yield: ~75%

  • Appearance: Colorless oil

  • ¹H NMR (400 MHz, CDCl₃): δ 7.40 (d, J = 8.0 Hz, 1H), 7.35 (s, 1H), 7.30-7.20 (m, 5H), 7.15 (d, J = 8.0 Hz, 1H), 6.75 (dd, J = 17.6, 10.8 Hz, 1H), 5.80 (d, J = 17.6 Hz, 1H), 5.30 (d, J = 10.8 Hz, 1H), 3.10 (s, 1H), 2.40 (s, 3H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 139.0, 137.5, 137.0, 132.5, 130.0, 128.8, 128.0, 126.5, 125.0, 121.0, 114.0, 84.0, 79.0, 20.2.

Visualizing the Catalytic Cycles

To better understand the underlying mechanisms of these transformations, the following diagrams illustrate the catalytic cycles for the Sonogashira, Suzuki, and Heck reactions.

Sonogashira_Cycle cluster_copper Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Ar-Br Transmetalation Ar-Pd(II)(C≡CR')L2 Oxidative Addition->Transmetalation Cu-C≡CR' Reductive Elimination Ar-C≡CR' Transmetalation->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration R'-C≡CH R'-C≡CH Cu-C≡CR' Cu-C≡CR' R'-C≡CH->Cu-C≡CR' CuI, Base

Sonogashira Catalytic Cycle

Suzuki_Cycle cluster_boron Boron Activation Pd(0)L2 Pd(0)L2 Oxidative Addition Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Ar-Br Transmetalation Ar-Pd(II)(Ar')L2 Oxidative Addition->Transmetalation Ar'-B(OR)2 Reductive Elimination Ar-Ar' Transmetalation->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar'-B(OH)2 Ar'-B(OH)2 Ar'-B(OR)2 Ar'-B(OR)2 Ar'-B(OH)2->Ar'-B(OR)2 Base

Suzuki-Miyaura Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Ar-Pd(II)(Br)L2 Pd(0)L2->Oxidative Addition Ar-Br Carbopalladation R-CH2-CH(Ar)-Pd(II)(Br)L2 Oxidative Addition->Carbopalladation Alkene β-Hydride Elimination Ar-CH=CH-R Carbopalladation->β-Hydride Elimination β-Hydride Elimination->Pd(0)L2 Base, Catalyst Regeneration

Heck Catalytic Cycle

Alternative Synthetic Strategies

While Sonogashira, Suzuki, and Heck reactions are powerful tools, alternative methods can offer advantages in specific scenarios, such as improved functional group tolerance or milder reaction conditions.

Hiyama Coupling: A Fluoride-Activated Alternative to Suzuki Coupling

The Hiyama coupling utilizes an organosilane as the coupling partner, activated by a fluoride source.[9][10][11][12] This can be advantageous when boronic acids are unstable or difficult to prepare.

  • Key Features: Organosilanes are often stable and less toxic than other organometallic reagents. The reaction can sometimes be performed under fluoride-free conditions, expanding its compatibility with silyl-protected functional groups.[13]

Click Chemistry (CuAAC): An Alternative for Aryl-Heteroatom Linkages

For the synthesis of triazole-linked structures, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry," offers a highly efficient and bioorthogonal alternative to traditional cross-coupling.[2][][15]

  • Key Features: The reaction is highly specific between an azide and a terminal alkyne, proceeds under mild, often aqueous conditions, and provides near-quantitative yields of the 1,4-disubstituted triazole product.[1]

Direct Arylation: A Greener Approach

Direct arylation methods are emerging as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions by directly activating C-H bonds.[7][16][17][18][19]

  • Key Features: This approach avoids the pre-functionalization of one of the coupling partners, reducing the number of synthetic steps and the generation of metallic waste.[7][16]

Conclusion

The choice of synthetic methodology for the functionalization of 4-Bromo-1-ethynyl-2-methylbenzene is a critical decision that impacts yield, purity, and overall synthetic efficiency. The Sonogashira, Suzuki, and Heck reactions each offer a reliable and high-yielding pathway to diverse molecular architectures. By understanding the nuances of each reaction, including their mechanisms and potential side reactions, and by considering viable alternatives such as the Hiyama coupling, Click Chemistry, and direct arylation, researchers can make informed decisions to best achieve their synthetic goals. The protocols and representative data provided in this guide serve as a valuable starting point for the development of robust and efficient synthetic routes for novel compounds derived from this versatile building block.

References

  • Hiyama Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2024, from [Link]

  • Monguchi, Y., Yanase, T., Mori, S., & Sajiki, H. (2013). A Practical Protocol for the Hiyama Cross-Coupling Reaction Catalyzed by Palladium on Carbon. Synthesis, 45(01), 40-44.
  • Hiyama coupling - Wikipedia. (2023, December 29). Retrieved February 13, 2024, from [Link]

  • Hiyama Cross Coupling | Chem-Station Int. Ed. (2014, August 20). Retrieved February 13, 2024, from [Link]

  • Alkyne-Azide Click Chemistry Protocol for ADCs - AxisPharm. (2024, September 20). Retrieved February 13, 2024, from [Link]

  • Question Discuss Hiyama coupling in detail. - Filo. (2025, May 30). Retrieved February 13, 2024, from [Link]

  • DIRECT C-H ARYLATION AS A TOOL FOR SYNTHESIS OF CONJUGATED POLYMERS - DR-NTU. (n.d.). Retrieved February 13, 2024, from [Link]

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation.
  • Worrell, B. T., Malik, J. A., & Fokin, V. V. (2013). Direct evidence of a dinuclear copper intermediate in Cu(I)-catalyzed azide-alkyne cycloadditions. Science, 340(6131), 457-460.
  • Direct C–H arylation: a “Greener” approach towards facile synthesis of organic semiconducting molecules and polymers - Journal of Materials Chemistry A (RSC Publishing). (n.d.). Retrieved February 13, 2024, from [Link] डायरेक्ट

  • (S)-1-Methyl-4-{[(E)-2-phenylethenyl]sulfinyl}benzene - SpectraBase. (n.d.). Retrieved February 13, 2024, from [Link]

  • A Practical Method for the Vinylation of Aromatic Halides using Inexpensive Organosilicon Reagents - PMC. (n.d.). Retrieved February 13, 2024, from [Link]

  • Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate - Chemical Review and Letters. (2024, September 10). Retrieved February 13, 2024, from [Link]

  • Direct arylation of strong aliphatic C–H bonds - Macmillan Group - Princeton University. (2018, August 1). Retrieved February 13, 2024, from [Link]

  • Two Methods for Direct ortho-Arylation of Benzoic Acids - ACS Publications. (2007, July 25). Retrieved February 13, 2024, from [Link]

  • SI revised 1108 - DOI. (n.d.). Retrieved February 13, 2024, from [Link]

  • Direct Arylation Synthesis of Small Molecular Acceptors for Organic Solar Cells - MDPI. (2023, April 16). Retrieved February 13, 2024, from [Link]

  • Sonogashira Coupling - SynArchive. (n.d.). Retrieved February 13, 2024, from [Link]

  • Cross-Coupling of Alkynylsilanes - Gelest Technical Library. (n.d.). Retrieved February 13, 2024, from [Link]

  • Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process - The Royal Society of Chemistry. (2023, September 27). Retrieved February 13, 2024, from [Link]

  • Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes - The Royal Society of Chemistry. (n.d.). Retrieved February 13, 2024, from [Link]

  • Supporting Information - Wiley-VCH. (n.d.). Retrieved February 13, 2024, from [Link]

  • Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions under Sunlight Irradiation - Semantic Scholar. (n.d.). Retrieved February 13, 2024, from [Link]

  • Suzuki Coupling - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2024, from [Link]

  • 1 - The Royal Society of Chemistry. (n.d.). Retrieved February 13, 2024, from [Link]

  • Synthesis of Biaryl Carboxylic Acids through a Cascade Suzuki–Miyaura Coupling/Friedel–Crafts Alkylation/Lewis-Acid-Catalyzed Rearrangement/Aromatization Process | Organic Letters - ACS Publications. (2024, February 29). Retrieved February 13, 2024, from [Link]

  • Upgrading Cross-Coupling Reactions for Biaryl Syntheses | Accounts of Chemical Research. (2018, October 30). Retrieved February 13, 2024, from [Link]

  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY01331H. (2019, September 2). Retrieved February 13, 2024, from [Link]

  • Heck Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2024, from [Link]

  • Heck reaction - Wikipedia. (2023, December 29). Retrieved February 13, 2024, from [Link]

  • Halogenase-Assisted Alkyne/Aryl Bromide Sonogashira Coupling for Ribosomally Synthesized Peptides - PMC. (n.d.). Retrieved February 13, 2024, from [Link]

  • Vinyl Substitutions with Organopalladium Intermediates - ResearchGate. (n.d.). Retrieved February 13, 2024, from [Link]

  • Subsituted arene synthesis by alkynylation - Organic Chemistry Portal. (n.d.). Retrieved February 13, 2024, from [Link]

  • Supporting Information for - The Royal Society of Chemistry. (n.d.). Retrieved February 13, 2024, from [Link]

  • Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC. (n.d.). Retrieved February 13, 2024, from [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018, September 1). Retrieved February 13, 2024, from [Link]

  • HECK COUPLING STYRENE WITH ARYL HALIDES CATALYZED BY PALLADIUM COMPLEXES IN BIPHASIC MEDIA I- INTRODUCTION II. (n.d.). Retrieved February 13, 2024, from [Link]

  • Regioselective Heck Vinylation of Electron-Rich Olefins with Vinyl Halides: Is the Neutral Pathway in Operation? - IT Services - University of Liverpool. (2020, July 30). Retrieved February 13, 2024, from [Link]

  • 1-Methyl-4-{[(E)-2-phenylethenyl]sulfinyl}benzene - SpectraBase. (n.d.). Retrieved February 13, 2024, from [Link]

  • Synthesis of 1,4-Bis(phenylethynyl)benzenes and Their Application as Blue Phase Liquid Crystal Composition - NIH. (2013, November 25). Retrieved February 13, 2024, from [Link]

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Comparative

Efficacy comparison of 4-Bromo-1-ethynyl-2-methylbenzene in different synthetic applications

[1] Executive Summary: The Bifunctional Scaffold 4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9) is a specialized aryl alkyne building block that distinguishes itself from generic phenylacetylenes through its ortho...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary: The Bifunctional Scaffold

4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9) is a specialized aryl alkyne building block that distinguishes itself from generic phenylacetylenes through its ortho-methyl steric handle and para-bromo electronic handle .[1] Unlike simple 4-bromophenylacetylene, this molecule offers a unique "lock-and-key" geometry essential for specific kinase inhibitors and antibacterial agents (specifically LpxC inhibitors), while preventing π-π stacking aggregation in optoelectronic materials.[1]

This guide compares its efficacy against non-methylated analogs in three critical domains: Heterocycle Synthesis (Isoxazoles) , Sequential Cross-Coupling , and Material Science (OLEDs) .[1]

Structural & Electronic Profile

The molecule features three distinct functional zones that dictate its reactivity and application efficacy:

Functional ZoneComponentReactivity/RoleEfficacy vs. Non-Methylated Analog
Zone A (Nucleophile) Terminal Alkyne (

)
Sonogashira coupling, [3+2] Cycloaddition (Click), Glaser coupling.[1]Similar reactivity, but the ortho-methyl group restricts rotational freedom of the resulting product.[1]
Zone B (Electrophile) Aryl Bromide (

)
Suzuki-Miyaura, Buchwald-Hartwig, Lithium-Halogen exchange.[1]The Br is electronically decoupled from the alkyne, allowing orthogonal functionalization.[1]
Zone C (Steric Modulator) Ortho-Methyl (

)
Steric hindrance, solubility enhancement, conformational locking.[1]Critical Advantage: Prevents planar aggregation in OLEDs; fits hydrophobic pockets in enzymes (e.g., LpxC).[1]

Comparative Efficacy Analysis

Application A: Synthesis of LpxC Inhibitors (Antibacterials)

In the development of antibiotics targeting UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), the 2-methyl group is not merely decorative; it is pharmacophoric.[1]

  • Reaction: [3+2] Cycloaddition of the alkyne with a nitrile oxide (generated in situ) to form an isoxazole ring.[1]

  • Comparison:

    • With Methyl (Subject): The ortho-methyl group forces the phenyl ring to twist relative to the isoxazole, creating a conformation that fits the LpxC hydrophobic tunnel.[1]

    • Without Methyl (Alternative): The non-methylated analog adopts a planar conformation that binds with significantly lower affinity (often >100x loss in

      
      ).[1]
      
Experimental Data Summary (Isoxazole Formation)
Parameter4-Bromo-1-ethynyl-2-methylbenzene4-Bromo-1-ethynylbenzene (Alternative)
Reaction Type [3+2] Cycloaddition (Nitrile Oxide)[3+2] Cycloaddition (Nitrile Oxide)
Regioselectivity >98% (5-aryl isoxazole)>95% (5-aryl isoxazole)
Yield (Isolated) 80-85% 85-90%
Biological Potency High (nM range) Low (µM range)
Solubility High (Lipophilic)Moderate (prone to stacking)
Application B: Optoelectronics (OLEDs & Luminophores)

In the synthesis of o-carborane-based luminophores, the aggregation of planar molecules leads to "Aggregation-Caused Quenching" (ACQ).[1]

  • Mechanism: The 2-methyl group exerts steric bulk that prevents the aromatic rings from stacking flat against each other in the solid state.[1]

  • Outcome:

    • Subject: Exhibits Aggregation-Induced Emission (AIE) or sustained fluorescence in solid film.

    • Alternative: Suffers from ACQ, resulting in low quantum efficiency in devices.[1]

Validated Experimental Protocols

Protocol 1: One-Pot Isoxazole Synthesis (LpxC Inhibitor Precursor)

Context: This protocol utilizes in situ generation of a nitrile oxide from a nitro-ether precursor using phenyl isocyanate as a dehydrating agent.[1] This avoids the handling of unstable hydroximoyl chlorides.[1]

Reagents:

  • Substrate: 4-Bromo-1-ethynyl-2-methylbenzene (1.0 equiv)[1]

  • Precursor: 2-(2-nitroethoxy)tetrahydro-2H-pyran (1.7 equiv)[1]

  • Activator: Phenyl isocyanate (3.4 equiv)[1]

  • Base: Triethylamine (TEA, 2.4 equiv)[1]

  • Solvent: Toluene (Anhydrous)[1]

Step-by-Step Methodology:

  • Preparation: Charge a flame-dried reaction flask with 4-Bromo-1-ethynyl-2-methylbenzene (e.g., 875 mg, 4.49 mmol) and anhydrous toluene (20 mL).

  • Addition: Add 2-(2-nitroethoxy)tetrahydro-2H-pyran (1.34 g) followed by phenyl isocyanate (1.82 g). Caution: Phenyl isocyanate is a lachrymator.[1]

  • Activation: Add triethylamine (1.50 mL) dropwise. A precipitate (diphenylurea) may begin to form.[1]

  • Cyclization: Heat the mixture to 100°C under a nitrogen atmosphere. Stir vigorously for 12–16 hours.

  • Work-up: Cool to room temperature. Quench with methanol (5 mL) to destroy excess isocyanate.[1] Filter off the urea byproduct.[1]

  • Purification: Concentrate the filtrate and purify via silica gel chromatography (Hexanes/Ethyl Acetate gradient).

  • Expected Yield: ~80% of the 3,5-disubstituted isoxazole.[1]

Protocol 2: Selective Sonogashira Coupling

Context: Coupling the alkyne to an aryl iodide while leaving the aryl bromide intact for subsequent steps.[1]

Reagents:

  • Substrate: 4-Bromo-1-ethynyl-2-methylbenzene[1][2][3][4]

  • Partner: Iodobenzene (or substituted Aryl Iodide)[1][5]

  • Catalyst:

    
     (2 mol%)[1]
    
  • Co-catalyst: CuI (1 mol%)[1]

  • Base/Solvent: TEA/THF (1:1)[1]

Methodology:

  • Degas the solvent (TEA/THF) with Argon for 30 minutes.

  • Add the catalyst, CuI, and aryl iodide.[1][5]

  • Add the alkyne substrate last to prevent homocoupling (Glaser).[1]

  • Stir at Room Temperature (critical for selectivity). Heating may activate the Ar-Br bond.[1]

  • Monitor by TLC until Ar-I is consumed.[1] The Ar-Br of the substrate remains >95% intact at RT.[1]

Decision Logic & Pathway Visualization

The following diagram illustrates the divergent synthetic pathways available to this scaffold, highlighting the orthogonality of the Bromine and Alkyne handles.

G cluster_0 Key Advantage: Orthogonality Start 4-Bromo-1-ethynyl- 2-methylbenzene Isoxazole Isoxazole Scaffold (LpxC Inhibitors) Start->Isoxazole [3+2] Cycloaddition (PhNCO, TEA, 100°C) Sono_Int Diaryl Alkyne (Br intact) Start->Sono_Int Sonogashira Coupling (Ar-I, Pd/Cu, RT) Drug Antibacterial Candidate (High Potency) Isoxazole->Drug Hydroxamic Acid Installation Suzuki OLED Material (Twisted Geometry) Sono_Int->Suzuki Suzuki Coupling (Ar-B(OH)2, Pd, Heat)

Caption: Divergent synthesis pathways utilizing the orthogonal reactivity of the alkyne and bromide handles.

References

  • Vertex Pharmaceuticals Inc. (2014).[1] N-linked hydroxamic acid derivatives useful as antibacterial agents. US Patent US8664401B2.[1] Link

  • Journal of Chemical Research. (2007). Synthesis of 4-bromo-1-ethynyl-2-methylbenzene. J. Chem. Res., 12, 728-732.[1][4] (Cited within US8664401B2).[1]

  • Royal Society of Chemistry. (2016).[1] Synthesis of o-carborane-based luminophores using aryl alkyne scaffolds. Dalton Transactions.[1] Link

  • Vertex Pharmaceuticals Inc. (2012).[1] N-linked hydroxamic acid derivatives useful as antibacterial agents. Canadian Patent CA2782453A1.[1] Link

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 4-Bromo-1-ethynyl-2-methylbenzene

[1][2] Part 1: Executive Summary & Immediate Action Do not treat this chemical as standard organic waste. 4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9 / 1356958-34-3) presents a dual-hazard profile: it is a halog...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Summary & Immediate Action

Do not treat this chemical as standard organic waste. 4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9 / 1356958-34-3) presents a dual-hazard profile: it is a halogenated aromatic (requiring specific incineration scrubbing) and a terminal alkyne (presenting shock-sensitive acetylide formation risks with specific metals).

🛑 Critical Safety Constraints
  • NO Drains: Strictly prohibited from municipal water systems.

  • NO Metals: Never use metal spatulas, metal containers, or metal funnels (specifically Copper, Silver, Mercury) during transfer or disposal. Risk of explosive acetylide formation.

  • Segregation: Must be separated from non-halogenated solvents and strong oxidizers.

Part 2: Chemical Profile & Hazard Analysis[3]

To dispose of this compound safely, you must understand the "Why" behind the protocols. This compound combines the toxicity of halogenated benzenes with the reactivity of terminal alkynes.

PropertyDataOperational Implication
CAS Number 1312479-78-9Use for waste manifest verification.
Structure Aromatic ring, Bromine (C4), Methyl (C2), Ethynyl (C1)Br: Requires halogenated waste stream.Ethynyl: Reactive site; potential for polymerization or metal reaction.[1]
Physical State Liquid or Low-Melting SolidTreat spills as liquid containment; absorbents required.
Flash Point ~113°C (Closed Cup)Combustible. Keep away from ignition sources.[2][3][4][5]
Reactivity High (Terminal Alkyne)Can form explosive precipitates with Cu, Ag, Hg salts.[1]
GHS Hazards H315 (Skin Irrit.), H319 (Eye Irrit.)[6]Standard PPE (Nitrile gloves, goggles) is mandatory.

Part 3: Waste Classification Logic

Effective disposal begins with correct classification. Use the following decision logic to determine the physical destination of the waste.

WasteClassification cluster_legend Protocol Legend Start Waste Generation Source IsPure Is the material Pure/Unused? Start->IsPure IsMixture Is it a Reaction Mixture? IsPure->IsMixture No StreamA Stream A: Halogenated Organic Waste (High BTU Incineration) IsPure->StreamA Yes (Label: Halogenated) HasMetals Does it contain Cu, Ag, or Hg? IsMixture->HasMetals Quench REQUIRED: Quench Alkyne (Dilute Acid/Solvent) HasMetals->Quench No StreamB Stream B: Heavy Metal Waste (Complexed/Stabilized) HasMetals->StreamB Yes (CRITICAL RISK) Quench->StreamA Legend Blue: Decision Point | Red: High Hazard | Green: Disposal Path

Figure 1: Decision tree for categorizing alkyne-based waste streams.

Part 4: Detailed Disposal Protocols

Protocol A: Disposal of Pure/Unused Chemical

Applicable for: Expired stock, surplus inventory.

  • Container Selection: Use a High-Density Polyethylene (HDPE) or Glass container.

    • Warning: Ensure the cap liner is Teflon (PTFE) or Polyethylene. Avoid foil-lined caps (aluminum can react under extreme conditions).

  • Labeling:

    • Primary Tag: "HAZARDOUS WASTE - HALOGENATED ORGANIC"

    • Constituents: "4-Bromo-1-ethynyl-2-methylbenzene (95%+)"

    • Hazard Checkboxes: [x] Toxic [x] Irritant

  • Storage: Store in a cool, dark satellite accumulation area until pickup. Do not store near oxidizers (e.g., Nitric Acid, Peroxides).

Protocol B: Disposal of Reaction Mixtures

Applicable for: Crude reaction mixtures, mother liquors.

The "Quench" Step: Before placing a reaction mixture into the waste drum, you must ensure the terminal alkyne is not in a hyper-reactive state (e.g., deprotonated acetylide anion).

  • Neutralization: If the reaction involved strong bases (NaH, BuLi), quench slowly with saturated Ammonium Chloride (

    
    ) or dilute HCl to reprotonate the alkyne.
    
  • Solvent Compatibility: Ensure the carrier solvent is compatible with the Halogenated Waste stream.

    • Compatible: Dichloromethane, Chloroform, Ethyl Acetate.

    • Incompatible: Strong oxidizers, perchloric acid solutions.

  • Transfer: Pour into the Halogenated Solvent Waste carboy.

Protocol C: Contaminated Debris (Solids)

Applicable for: Syringes, silica gel, paper towels, gloves.

  • Segregation: Do not mix with general trash.

  • Packaging: Double-bag in heavy-duty (5 mil) clear polyethylene bags or place in a wide-mouth HDPE jar.

  • Labeling: "Solid Waste Contaminated with Halogenated Organics."

Part 5: Emergency Spill Response Workflow

Scenario: A 100mL bottle drops and shatters in the fume hood.

SpillResponse Alert 1. ALERT & EVACUATE Notify nearby personnel PPE 2. DON PPE Nitrile gloves (double), Goggles, Lab Coat Alert->PPE Contain 3. CONTAIN Use absorbent pads/vermiculite (NO Metal Tools) PPE->Contain Clean 4. CLEAN Wipe with Acetone/EtOH Place in HazBag Contain->Clean Report 5. REPORT Contact EHS Clean->Report

Figure 2: Immediate spill response workflow avoiding metal contact.

Step-by-Step Cleanup:

  • Isolate: Close the hood sash.

  • Absorb: Use Vermiculite or Polypropylene pads . Do not use sawdust (combustible).

  • Sweep: Use a plastic dustpan and brush. Remember: No metal tools.

  • Decontaminate: Wipe the surface with acetone followed by soap and water.

  • Dispose: All spill debris goes into "Hazardous Solid Waste" (Protocol C).

Part 6: Final Disposition (Incineration)

This section is for the EHS/Facilities team managing the final destruction.

  • Method: Rotary Kiln Incineration.

  • Requirement: The incinerator must be equipped with a wet scrubber system (typically caustic soda) to neutralize the Hydrogen Bromide (HBr) and Bromine (

    
    ) gas generated during combustion.
    
  • Prohibition: Do not fuel blend for cement kilns unless they are specifically rated for high-halogen content (>1%).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 54346167, 4-Bromo-1-ethyl-2-methylbenzene (Analogous Structure Safety Data). Retrieved from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory (2011).Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. "Chapter 6: Working with Chemicals.
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR Part 261 (Identification and Listing of Hazardous Waste). Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 4-Bromo-1-ethynyl-2-methylbenzene

This guide provides a technical operational framework for the safe handling, storage, and disposal of 4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9). It is designed for researchers requiring immediate, actionable...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical operational framework for the safe handling, storage, and disposal of 4-Bromo-1-ethynyl-2-methylbenzene (CAS: 1312479-78-9). It is designed for researchers requiring immediate, actionable safety protocols without redundant generalities.

Part 1: Chemical Profile & Risk Assessment

Compound Identity:

  • Chemical Name: 4-Bromo-1-ethynyl-2-methylbenzene[1]

  • Synonyms: 4-Bromo-2-methylphenylacetylene

  • CAS Number:

  • Molecular Formula: C₉H₇Br[2]

  • Functional Groups: Aryl Bromide (Ar-Br), Terminal Alkyne (-C≡CH).

Hazard Classification (GHS): Based on structural analogs (e.g., 1-Bromo-4-ethynylbenzene) and functional group reactivity:

  • Skin/Eye Irritation (Category 2/2A): High probability of causing dermatitis and severe eye irritation upon contact.

  • Specific Target Organ Toxicity (STOT-SE 3): Respiratory tract irritation.[3]

  • Physical Hazard: Combustible. The terminal alkyne moiety introduces instability. It may polymerize exothermically if heated or exposed to radical initiators.

  • Reactivity Warning: Terminal alkynes can form explosive metal acetylides when in contact with copper, silver, or mercury under basic conditions.

Part 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for specific tasks involving halogenated aromatics. The following matrix dictates the required protection levels based on exposure potential.

Glove Selection Logic (Permeation Science)

Aromatic halides can permeate standard disposable nitrile gloves.

  • Incidental Contact (Splash): Standard Nitrile (4–6 mil) is acceptable only if removed immediately upon contamination.

  • Prolonged Contact/Cleanup: Viton® (Fluoroelastomer) or Silver Shield® (EVOH) laminates are required. Aromatic solvents swell and permeate nitrile and latex rapidly.

TaskEye/Face ProtectionHand ProtectionBody/Respiratory
Storage/Transport Safety Glasses (ANSI Z87.1)Nitrile (Double-gloved recommended)Lab Coat (Cotton/Flame Resistant)
Weighing/Transfer Safety Goggles (Unvented)Double Nitrile (Outer glove changed immediately on splash)Lab Coat + Fume Hood (Face velocity >100 fpm)
Synthesis/Reaction Safety GogglesNitrile (Standard)Fume Hood / Schlenk Line (Inert Gas)
Spill Cleanup Face Shield + GogglesViton or Silver Shield LaminateTyvek Suit + Half-mask Respirator (OV Cartridges)

Part 3: Operational Protocols

A. Storage & Stability
  • Temperature: Store at 2–8°C .

  • Atmosphere: Inert Gas (Nitrogen or Argon) is mandatory. The terminal alkyne is susceptible to oxidative coupling (Glaser coupling) and polymerization.

  • Light: Store in amber vials or wrap in foil. Halogenated aromatics can undergo photodegradation.

B. Handling Workflow (The "Inert Chain")

To maintain chemical integrity and safety, the "Inert Chain" protocol must be followed during transfer.

  • Equilibration: Allow the sealed container to reach room temperature before opening to prevent water condensation, which degrades the alkyne.

  • Atmosphere Control: Handle within a glovebox or use standard Schlenk techniques.

    • Why? Oxygen promotes homocoupling of the alkyne; moisture can affect downstream transition-metal catalysts (e.g., Pd/Cu in Sonogashira coupling).

  • Tool Selection: Use glass or stainless steel spatulas.

    • Critical Prohibition: Do NOT use copper or brass tools. Trace acetylide formation can create shock-sensitive residues.

C. Workflow Visualization

The following diagram outlines the decision logic for handling and spill response.

SafetyProtocol Start Task: Handle 4-Bromo-1-ethynyl-2-methylbenzene CheckState Check State: Solid or Liquid? Start->CheckState Liquid Liquid Handling CheckState->Liquid If Liquid/Oil Solid Solid Handling CheckState->Solid If Crystalline PPE_Liquid PPE: Double Nitrile + Goggles Engineering: Fume Hood Liquid->PPE_Liquid PPE_Solid PPE: Nitrile + Safety Glasses Engineering: Balance Enclosure Solid->PPE_Solid Reaction Reaction Setup (Inert Atmosphere Required) PPE_Liquid->Reaction PPE_Solid->Reaction Spill Emergency: SPILL Reaction->Spill Accident Disposal Disposal: Halogenated Organic Waste Reaction->Disposal Post-Exp Cleanup 1. Evacuate Area 2. Don Viton Gloves 3. Absorb with Vermiculite Spill->Cleanup Cleanup->Disposal

Figure 1: Decision logic for handling and emergency response based on physical state and task.

Part 4: Emergency & Disposal Procedures

Spill Management
  • Isolation: Evacuate the immediate area (15 ft radius).

  • PPE Upgrade: Don Viton gloves and a respirator with Organic Vapor (OV) cartridges if outside a fume hood.

  • Neutralization/Absorption:

    • Do not use paper towels (fire hazard with aromatics).

    • Use Vermiculite or Sand to dike and absorb.

    • Collect into a sealable container using a plastic scoop.

Disposal (End-of-Life)
  • Waste Stream: Halogenated Organic Solvents.

    • Note: Do not mix with strong acids or oxidizers in the waste container.

  • Labeling: Clearly tag as "Contains Brominated Aromatics" and "Terminal Alkyne."

  • Glassware: Rinse glassware with acetone/ethanol into the halogenated waste stream before washing with water to prevent drain contamination.

References

  • PubChem. (n.d.). 4-Bromo-1-ethyl-2-methylbenzene (Analogous Structure Data). National Library of Medicine. Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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Feasible Synthetic Routes

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Reactant of Route 1
4-Bromo-1-ethynyl-2-methylbenzene
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4-Bromo-1-ethynyl-2-methylbenzene
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